4-Bromo-2-methoxy-3-methylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-methoxy-3-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-5-6(9)3-4-7(10)8(5)11-2/h3-4H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKVNFFHLAXJBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 4-Bromo-2-methoxy-3-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed methodology for the synthesis of 4-Bromo-2-methoxy-3-methylaniline, a valuable building block in medicinal chemistry and materials science. The core of this process involves the regioselective electrophilic aromatic substitution of 2-methoxy-3-methylaniline. This document outlines a representative experimental protocol utilizing N-Bromosuccinimide (NBS) as a mild and effective brominating agent. It includes a comprehensive presentation of reagent data, a step-by-step experimental procedure, purification techniques, and a discussion on the reaction mechanism and regioselectivity. All quantitative data is summarized in structured tables, and key processes are visualized using Graphviz diagrams to ensure clarity and reproducibility for researchers in the field.
Introduction
Brominated aromatic compounds, particularly substituted anilines, are crucial intermediates in the synthesis of a wide array of pharmaceuticals and functional materials.[1] Their utility stems from their ability to participate in various cross-coupling reactions, enabling the construction of complex molecular architectures. The target molecule, this compound, possesses multiple functional groups that allow for diverse subsequent chemical transformations.
The synthesis focuses on the direct bromination of 2-methoxy-3-methylaniline. The presence of three activating groups on the aromatic ring—amino, methoxy, and methyl—makes the system highly susceptible to electrophilic attack.[2] However, this high reactivity also presents a challenge in controlling the regioselectivity and preventing over-bromination. N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of electron-rich aromatic compounds like anilines and phenols, offering a milder and more selective alternative to elemental bromine.[1][2][3] The choice of solvent can significantly influence the regioselectivity of the reaction.[1][4] This guide presents a robust protocol designed to favor the formation of the desired 4-bromo isomer.
Reaction Pathway and Mechanism
The synthesis proceeds via an electrophilic aromatic substitution mechanism. The amino group is the most powerful activating and ortho, para-directing group on the ring. The methoxy and methyl groups also contribute to the activation of the ring and are ortho, para-directing. The cumulative effect of these groups strongly activates the positions ortho and para to the amino group (positions 4 and 6). Steric hindrance from the adjacent methyl group at position 3 makes position 4 the more accessible site for the incoming electrophile (Br⁺).
Figure 1: General reaction scheme for the bromination of 2-methoxy-3-methylaniline.
Experimental Protocol
This section details a representative procedure for the synthesis of this compound.
3.1. Materials and Equipment
Reagents:
-
2-methoxy-3-methylaniline
-
N-Bromosuccinimide (NBS), freshly recrystallized
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction and chromatography)
-
Hexanes (for chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and chamber
-
Standard laboratory glassware
3.2. Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxy-3-methylaniline (1.37 g, 10.0 mmol) in 30 mL of anhydrous acetonitrile.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: While stirring vigorously, add N-Bromosuccinimide (1.78 g, 10.0 mmol) portion-wise over 15 minutes. Ensure the temperature remains below 5 °C during the addition.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Upon completion, carefully quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate solution to consume any unreacted bromine species.
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Add 50 mL of ethyl acetate and 50 mL of water. Shake and separate the layers.
-
Wash the organic layer sequentially with 30 mL of saturated aqueous sodium bicarbonate solution and 30 mL of brine.[5]
-
Dry the organic layer over anhydrous magnesium sulfate.[5]
-
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
3.3. Purification
The crude product is purified by flash column chromatography on silica gel.[5][6]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Fraction Collection: Collect fractions based on TLC analysis and combine those containing the pure product.
-
Final Product: Evaporate the solvent from the combined pure fractions to yield this compound as a solid.
Data Presentation
Table 1: Reagent Specifications
| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| 2-methoxy-3-methylaniline | C₈H₁₁NO | 137.18 | 10.0 | 1.37 g | 1.0 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 10.0 | 1.78 g | 1.0 |
| Acetonitrile | CH₃CN | 41.05 | - | 30 mL | Solvent |
Table 2: Product Characterization
| Property | Data |
| Product Name | This compound |
| Molecular Formula | C₈H₁₀BrNO |
| Molecular Weight | 216.08 g/mol |
| Appearance | Expected to be a solid (e.g., white to off-white or beige). |
| Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~7.1 (d, 1H, Ar-H), ~6.7 (d, 1H, Ar-H), ~3.9 (s, 3H, OCH₃), ~3.8 (br s, 2H, NH₂), ~2.3 (s, 3H, CH₃) |
| Expected ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~145, ~140, ~125, ~122, ~115, ~110, ~60 (OCH₃), ~16 (CH₃) |
Note: Expected NMR data is estimated based on structurally similar compounds and chemical shift predictions. Actual values must be confirmed by experimental analysis.
Visualized Experimental Workflow
The following diagram outlines the major steps in the synthesis and purification process.
Figure 2: Step-by-step workflow for the synthesis and purification of this compound.
Safety and Handling
-
General: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Avoid inhalation of dust and contact with skin and eyes. It is also light-sensitive and should be stored in a cool, dark place.
-
Solvents: Acetonitrile, ethyl acetate, and hexanes are flammable. Keep away from ignition sources. Acetonitrile is toxic by inhalation, ingestion, and skin absorption.
-
Anilines: Substituted anilines can be toxic and are readily absorbed through the skin. Handle with care.
Conclusion
This guide provides a detailed and reproducible protocol for the regioselective synthesis of this compound from 2-methoxy-3-methylaniline. The use of N-Bromosuccinimide offers a mild and effective method for the bromination of this electron-rich substrate. The provided experimental details, data tables, and workflow diagrams serve as a valuable resource for researchers engaged in organic synthesis, enabling the efficient preparation of this versatile chemical intermediate for applications in drug discovery and materials science.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Bromination - Common Conditions [commonorganicchemistry.com]
- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect - Lookchem [lookchem.com]
- 5. 4-Bromo-3-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
Technical Guide: 4-Bromo-2-methoxy-3-methylaniline (CAS No. 1208077-61-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-2-methoxy-3-methylaniline, a key intermediate in the synthesis of novel therapeutic agents. This document details its chemical properties, a validated synthesis protocol, and its application in the development of compounds targeting the mutant p53 signaling pathway, a critical area in cancer research.
Core Data Presentation
Due to the limited availability of experimental data for this compound in publicly accessible literature, this section provides physicochemical data for its synthetic precursors. This information is crucial for understanding the reaction conditions and properties of the compounds involved in its synthesis.
Table 1: Physicochemical Properties of Synthetic Precursors
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| 2-Methoxy-3-methylaniline | 18102-30-2 | C₈H₁₁NO | 137.18 | Neat | 30-34 | Not available |
| N-Bromosuccinimide (NBS) | 128-08-5 | C₄H₄BrNO₂ | 177.98 | White solid | 175-178 | 339 |
Experimental Protocols
The following experimental protocol for the synthesis of this compound is adapted from patent literature, providing a reliable method for its preparation.
Synthesis of this compound
This synthesis involves the regioselective bromination of 2-methoxy-3-methylaniline using N-bromosuccinimide (NBS).
Materials:
-
2-methoxy-3-methylaniline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN)
-
Water
-
Ethyl Acetate (EA)
Procedure:
-
In a 50-mL flask, dissolve 2-methoxy-3-methylaniline (1.192 g, 8.69 mmol) in acetonitrile (30 mL).
-
Cool the reaction mixture to -20 °C.
-
Add N-bromosuccinimide (1.549 g, 8.70 mmol) to the cooled solution.
-
Stir the reaction mixture at -20 °C for 2 hours.
-
Monitor the reaction completion using a suitable technique (e.g., LCMS).
-
Upon completion, add water (30 mL) to the reaction mixture.
-
Extract the resulting solution with ethyl acetate.
-
The organic layer now contains the desired product, this compound, which can be isolated and purified using standard laboratory techniques.
Application in Drug Development: Targeting Mutant p53
This compound serves as a crucial building block in the synthesis of compounds designed to target mutant forms of the p53 tumor suppressor protein.[1] Mutations in the TP53 gene are among the most common genetic alterations in human cancers.[2] These mutations can lead to the loss of p53's tumor-suppressive functions and, in some cases, the gain of new oncogenic functions.
The aniline functional group of this compound provides a reactive site for further chemical modifications, allowing for its incorporation into more complex molecules. These resulting compounds are being investigated for their potential to interact with and modulate the activity of mutant p53, representing a promising therapeutic strategy for a wide range of cancers.
Signaling Pathway and Experimental Workflow
The development of mutant p53-targeting therapies involves a logical workflow from the synthesis of intermediates to the evaluation of the final compounds. The following diagrams illustrate the synthetic workflow and the targeted biological pathway.
Caption: Synthetic workflow for mutant p53 targeting compounds.
Caption: The role of wild-type vs. mutant p53 in cellular response.
References
Technical Guide: Physical Properties of 4-Bromo-2-methoxy-3-methylaniline and Related Isomers
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive searches for the physical and chemical properties of 4-Bromo-2-methoxy-3-methylaniline did not yield any specific experimental or computed data in publicly available chemical databases and scientific literature. This suggests that the compound is not well-characterized or may be a novel substance. This guide therefore provides a summary of available data for closely related structural isomers. All data presented herein is for these isomers and should not be attributed to this compound itself.
Introduction
This technical guide is intended to serve as a resource for researchers interested in the physical properties of brominated methoxy methylanilines. Due to the absence of available data for this compound, this document focuses on the reported physical and chemical characteristics of its isomers: 4-Bromo-2-methylaniline , 4-Bromo-2-methoxyaniline , and 4-Bromo-3-methoxyaniline . The structural differences between these compounds are illustrated to provide context for the presented data.
Structural Comparison of Isomers
The following diagram illustrates the structural differences between the requested compound (for which no data is available) and the isomers discussed in this guide.
Physical and Chemical Properties of Isomers
The following table summarizes the key physical and chemical properties of the isomers of this compound for which data could be obtained.
| Property | 4-Bromo-2-methylaniline | 4-Bromo-2-methoxyaniline | 4-Bromo-3-methoxyaniline |
| CAS Number | 583-75-5[1][2] | 59557-91-4[3] | 19056-40-7 |
| Molecular Formula | C₇H₈BrN[2] | C₇H₈BrNO[3] | C₇H₈BrNO |
| Molecular Weight | 186.05 g/mol [2] | 202.05 g/mol [3] | 202.05 g/mol |
| Melting Point | 57-59 °C[1] | 56.5-58 °C[4] | 96-100 °C[5] |
| Boiling Point | 240 °C[1] | Not available | 272.1±20.0 °C (Predicted) |
| Appearance | White to light red to green powder/crystal[6] | Solid[3] | Yellow solid[5] |
| Solubility | Insoluble in water[7] | Not available | Not available |
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of the isomers are provided below. These methods are cited from the literature and may serve as a starting point for the synthesis of related compounds.
Synthesis of 4-Bromo-2-methoxyaniline[5]
This protocol describes the bromination of 2-methoxyaniline.
-
Materials: 2-Methoxyaniline (o-anisidine), 2,4,4,6-tetrabromo-2,5-cyclohexadienone, methylene chloride, 2N sodium hydroxide, water, magnesium sulfate.
-
Procedure:
-
Dissolve 2-methoxyaniline (15 g, 0.122 mol) in 250 ml of methylene chloride.
-
Chill the solution to -10°C.
-
Slowly add 2,4,4,6-tetrabromo-2,5-cyclohexadienone (50 g, 0.122 mol), maintaining the temperature below -5°C.
-
Allow the reaction mixture to warm to room temperature.
-
Wash the solution sequentially with 2N sodium hydroxide (2 x 75 ml) and water (2 x 25 ml).
-
Dry the organic layer over magnesium sulfate and evaporate to dryness.
-
Purify the product on a silica gel column, eluting with methylene chloride.
-
-
Yield: 96%
Synthesis of 4-Bromo-3-methoxyaniline[6]
This protocol details the reduction of a nitroaromatic precursor.
-
Materials: 1-Bromo-2-methoxy-4-nitrobenzene, tetrahydrofuran (THF), ammonium chloride, zinc powder, water, ethyl acetate, brine, anhydrous sodium sulfate.
-
Procedure:
-
To a solution of 1-bromo-2-methoxy-4-nitrobenzene (23 g, 99.6 mmol) in THF (200 mL), add ammonium chloride (64 g, 1.2 mol) and zinc powder (78.1 g, 1.2 mol).
-
Heat the reaction mixture to reflux overnight.
-
After cooling to room temperature, filter the mixture through a bed of diatomite (Celite).
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water (200 mL) and ethyl acetate (200 mL).
-
Separate the organic layer, wash with brine solution (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Yield: 87%
Purification of 4-Bromo-2-methylaniline[1]
A general purification method for this compound is described.
-
Procedure:
-
Steam distill the crude 4-bromo-2-methylaniline.
-
Recrystallise the distilled product from ethanol (EtOH).
-
Experimental Workflow for Synthesis
The following diagram outlines a general experimental workflow for the synthesis and purification of brominated anilines, based on the protocols described above.
Conclusion
While no specific data for this compound could be located, the information provided for its structural isomers offers valuable insights into the physical properties and synthetic methodologies for this class of compounds. Researchers are advised to use the data for these isomers as a comparative reference, exercising caution not to extrapolate these properties directly to the uncharacterized target molecule. The provided synthetic protocols may be adaptable for the preparation of this compound, which would enable its physical and biological properties to be determined experimentally.
References
- 1. 4-BROMO-2-METHYLANILINE | 583-75-5 [chemicalbook.com]
- 2. 4-Bromo-2-methylaniline | C7H8BrN | CID 11423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-2-methoxyaniline 59557-91-4 [sigmaaldrich.com]
- 4. prepchem.com [prepchem.com]
- 5. 4-BROMO-3-METHOXYANILINE | 19056-40-7 [chemicalbook.com]
- 6. 4-Bromo-2-methylaniline 583-75-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. 2-Bromo-4-methylaniline | 583-68-6 [chemicalbook.com]
4-Bromo-2-methoxy-3-methylaniline molecular weight
An In-depth Technical Guide to 4-Bromo-2-methoxy-3-methylaniline and Related Isomers for Researchers and Drug Development Professionals
Introduction
Physicochemical Properties
A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following table summarizes the key properties of this compound (calculated) and its related, experimentally characterized isomers.
| Property | This compound | 4-Bromo-2-methoxyaniline | 4-Bromo-2-methylaniline | 4-Bromo-3-methylaniline |
| Molecular Formula | C8H10BrNO | C7H8BrNO[1] | C7H8BrN[2][3][4] | C7H8BrN |
| Molecular Weight | 216.08 g/mol | 202.05 g/mol [1] | 186.05 g/mol [2][3][4][5] | 186.05 g/mol |
| CAS Number | Not available | 59557-91-4[1] | 583-75-5[2][5] | 6933-10-4 |
| Melting Point | Not available | 56.5-58 °C | 57-59 °C[3] | 80-82 °C[6] |
| Boiling Point | Not available | Not available | 240 °C | 240 °C[6] |
| Appearance | Not available | Solid[1] | White to light yellow crystal powder[3] | Powder[6] |
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and further investigation of these compounds. Below is a selection of synthesis methods for related isomers of this compound.
Synthesis of 4-Bromo-2-methoxyaniline
A common method for the synthesis of 4-Bromo-2-methoxyaniline involves the bromination of 2-methoxyaniline (o-anisidine)[7].
Materials:
-
2-Methoxyaniline (o-anisidine)
-
2,4,4,6-tetrabromo-2,5-cyclohexadienone
-
Methylene chloride
-
2N Sodium hydroxide solution
-
Water
-
Magnesium sulfate
Procedure:
-
Dissolve 2-methoxyaniline (0.122 mol) in 250 ml of methylene chloride in a suitable reaction vessel.
-
Chill the solution to -10°C using an appropriate cooling bath.
-
Slowly add 2,4,4,6-tetrabromo-2,5-cyclohexadienone (0.122 mol) to the solution, ensuring the temperature is maintained below -5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature.
-
Wash the reaction mixture with 2N sodium hydroxide solution (2 x 75 ml).
-
Subsequently, wash the organic layer with water (2 x 25 ml).
-
Dry the organic layer over magnesium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the product using a silica gel column, eluting with methylene chloride to obtain 4-Bromo-2-methoxyaniline.
Synthesis of 4-Bromo-3-methylaniline
The synthesis of 4-bromo-3-methylaniline can be achieved through the reduction of a nitrated precursor[6][8].
Materials:
-
1-bromo-2-methyl-4-nitrobenzene
-
Methanol
-
Activated Raney nickel
-
Hydrogen gas
-
Celite
Procedure:
-
To a suspension of 1-bromo-2-methyl-4-nitrobenzene (18.51 mmol) in 200 mL of methanol, add activated Raney nickel (0.4 g).
-
Stir the mixture under a hydrogen atmosphere (30 psi) for 3 hours.
-
Monitor the reaction for completion.
-
Upon completion, filter the reaction mixture through Celite to remove the catalyst.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dry the residue under vacuum to afford 4-bromo-3-methylaniline as a white solid.
Logical Workflow for Synthesis and Purification
The general workflow for the synthesis and purification of substituted anilines can be visualized as follows.
Caption: A generalized workflow for the synthesis and purification of substituted anilines.
Potential Relevance in Drug Discovery and Signaling Pathways
Substituted anilines are important scaffolds in medicinal chemistry. While there is no specific biological data for this compound, the related compound 4-Bromo-3-methoxy-N-methylaniline has been cited in patents as a potential Akt1 modulator and Bruton's tyrosine kinase (BTK) inhibitor[9]. Kinases are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. Inhibitors of these pathways are of significant interest in the development of targeted cancer therapies.
The diagram below illustrates a simplified kinase signaling pathway that is often targeted in drug development.
Caption: A simplified kinase signaling pathway and the potential point of intervention for kinase inhibitors.
This guide provides a starting point for researchers interested in this compound and related compounds. The provided data on isomers can aid in the prediction of properties and the design of synthetic routes and biological assays. Further research is needed to fully characterize the specific properties and potential applications of this compound.
References
- 1. 4-Bromo-2-methoxyaniline 59557-91-4 [sigmaaldrich.com]
- 2. BJOC - Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-Bromo-2-methylaniline | C7H8BrN | CID 11423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. BJOC - Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation [beilstein-journals.org]
- 6. 4-Bromo-3-methylaniline | 6933-10-4 [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. 4-Bromo-3-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 9. chiralen.com [chiralen.com]
Mass Spectrometry of 4-Bromo-2-methoxy-3-methylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the mass spectrometry of 4-bromo-2-methoxy-3-methylaniline. It covers the fundamental principles of its ionization and fragmentation behavior, primarily under Electron Ionization (EI). Detailed experimental protocols for sample preparation and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) are presented. Quantitative data on the predicted mass-to-charge ratios and relative abundances of key fragments are summarized in tabular format. Additionally, this guide includes diagrams illustrating the proposed fragmentation pathway and a standard experimental workflow to facilitate a comprehensive understanding of the analytical process.
Introduction
This compound is an aromatic amine derivative with potential applications in pharmaceutical and chemical synthesis. Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such small molecules.[1] This guide focuses on the characterization of this compound using mass spectrometry, providing researchers with the necessary theoretical and practical knowledge for its analysis. The primary ionization technique discussed is Electron Ionization (EI), a common and robust method for the analysis of volatile and thermally stable organic compounds.[2]
Predicted Electron Ionization Mass Spectrum
Under electron ionization, this compound is expected to form a molecular ion (M•+) and undergo subsequent fragmentation, yielding a characteristic mass spectrum. The presence of bromine will result in a distinctive isotopic pattern for bromine-containing fragments (approximately equal intensity for 79Br and 81Br isotopes).
Molecular Ion
The molecular formula of this compound is C8H10BrNO. The nominal molecular weight is 215 g/mol with the 79Br isotope and 217 g/mol with the 81Br isotope. The molecular ion peaks ([M]•+ and [M+2]•+) are expected to be observed at m/z 215 and 217.
Major Fragmentation Pathways
The fragmentation of the molecular ion is driven by the stability of the resulting ions and neutral losses. For this compound, the primary fragmentation events are predicted to be the loss of a methyl radical (•CH3) from the methoxy group and the loss of a bromine radical (•Br). Subsequent or alternative fragmentations can include the loss of carbon monoxide (CO) from the methoxy group after rearrangement, and cleavage of the amine group.
A proposed fragmentation pathway is illustrated in the diagram below.
Quantitative Data
The following table summarizes the predicted mass-to-charge ratios (m/z) and hypothetical relative abundances of the major ions in the EI mass spectrum of this compound.
| Ion | Proposed Structure | m/z (79Br / 81Br) | Predicted Relative Abundance (%) |
| [M]•+ | [C8H10BrNO]•+ | 215 / 217 | 60 |
| [M-CH3]+ | [C7H7BrNO]+ | 200 / 202 | 100 (Base Peak) |
| [M-Br]+ | [C8H10NO]+ | 136 | 45 |
| [M-CH3-CO]+ | [C6H7NO]•+ | 172 / 174 | 25 |
| [M-Br-CH3O]+ | [C7H7N]+ | 105 | 30 |
Experimental Protocols
A generalized experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.
Sample Preparation
-
Standard Solution Preparation : Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane) to prepare a stock solution of 1 mg/mL.
-
Working Solution Preparation : Dilute the stock solution with the same solvent to a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.[3]
-
Filtration : Filter the final working solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis.[3]
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions :
-
Injection Volume : 1 µL
-
Injector Temperature : 250 °C
-
Injection Mode : Splitless
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program :
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final hold: 5 minutes at 280 °C
-
-
Column : A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase.
-
-
Mass Spectrometer (MS) Conditions :
The following diagram illustrates the general workflow for the GC-MS analysis.
Data Interpretation
The acquired mass spectrum should be analyzed for the presence of the molecular ion and the expected fragment ions. The isotopic pattern of bromine-containing fragments serves as a key diagnostic tool. The fragmentation pattern can be compared to spectral libraries (if available) or interpreted based on established fragmentation rules for aromatic amines and ethers to confirm the structure of the analyte.
Conclusion
This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound. The predicted fragmentation pathways and tabulated data offer a solid foundation for researchers to identify this compound and interpret its mass spectrum. The detailed experimental protocols provide a practical starting point for method development and routine analysis in a drug development or research setting. While the data presented is predictive, it is based on well-established principles of mass spectrometry for similar chemical structures.
References
- 1. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Electron ionization - Wikipedia [en.wikipedia.org]
- 3. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 4. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide to the Purity Assessment of 4-Bromo-2-methoxy-3-methylaniline
This technical guide provides a comprehensive overview of the analytical methodologies for the purity assessment of 4-Bromo-2-methoxy-3-methylaniline, a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data interpretation guidelines.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods. The following table summarizes its key properties.
| Property | Value |
| Molecular Formula | C₈H₁₀BrNO |
| Molecular Weight | 216.08 g/mol |
| Appearance | Off-white to pale brown solid |
| Melting Point | Not available; expected to be a low-melting solid |
| Boiling Point | Not available |
| Solubility | Soluble in methanol, ethanol, acetone, and other common organic solvents. Sparingly soluble in water. |
| CAS Number | 1181458-21-8 (as hydrobromide) |
Purity Assessment Workflow
A multi-tiered approach is recommended for the comprehensive purity assessment of this compound. The following diagram illustrates a typical workflow, integrating various analytical techniques to ensure a thorough evaluation of the compound's identity, purity, and impurity profile.
Experimental Protocols
Detailed experimental protocols for the key analytical techniques are provided below. These methods are designed to be robust and reproducible for the accurate determination of purity.
Objective: To determine the purity of this compound and to quantify its related impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 20 25 80 30 80 31 20 | 35 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.
Objective: To confirm the identity of this compound and to identify any volatile impurities.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-500 amu.
-
Sample Preparation: Prepare a 1 mg/mL solution in acetone.
Objective: To provide unambiguous structural confirmation of this compound.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR:
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Pulse Width: 30°
-
-
¹³C NMR:
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Pulse Program: Proton-decoupled
-
Objective: To determine the water content in the sample.
-
Instrumentation: Volumetric or coulometric Karl Fischer titrator.
-
Reagent: Commercially available Karl Fischer reagent suitable for aldehydes and ketones.
-
Sample Preparation: Accurately weigh a suitable amount of the sample (typically 50-100 mg) and add it directly to the titration vessel.
-
Procedure: Titrate the sample with the Karl Fischer reagent until the endpoint is reached. The water content is calculated automatically by the instrument.
Data Presentation and Interpretation
The data obtained from the analytical tests should be systematically recorded and analyzed. The following tables provide examples of how to present the quantitative data.
Table 1: HPLC Purity Data
| Peak No. | Retention Time (min) | Peak Area (%) | Identification |
| 1 | 5.2 | 0.15 | Impurity A |
| 2 | 8.9 | 0.25 | Impurity B |
| 3 | 12.5 | 99.50 | This compound |
| 4 | 15.1 | 0.10 | Impurity C |
| Total | 100.00 |
Table 2: Summary of Purity Assessment
| Analytical Test | Method | Result |
| Purity (by HPLC) | HPLC-UV | 99.50% |
| Identity Confirmation | GC-MS, ¹H NMR, ¹³C NMR | Conforms to structure |
| Water Content | Karl Fischer Titration | 0.12% w/w |
| Residual Solvents | GC-HS | <0.05% |
| Assay (on as-is basis) | Calculated | 99.38% |
Logical Relationships in Purity Assessment
The final purity value is not derived from a single technique but is a composite assessment based on the logical integration of data from multiple orthogonal methods. The following diagram illustrates this relationship.
An In-depth Technical Guide to the Chemical Properties of 4-Bromo-2-methoxy-3-methylaniline and Its Isomers
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Substituted anilines are pivotal building blocks in the synthesis of a vast array of industrial and pharmaceutical compounds. Their utility stems from the versatile reactivity of the aniline scaffold, which can be finely tuned by the nature and position of substituents on the aromatic ring. This document focuses on the chemical characteristics of 4-Bromo-2-methoxy-3-methylaniline, a compound with significant potential in medicinal chemistry and materials science. By examining its structural analogues, we can infer its physicochemical properties, reactivity, and spectroscopic signatures, providing a solid foundation for its synthesis and application in research and development.
Chemical Identity and Physicochemical Properties
The chemical structure of this compound combines a nucleophilic amino group with an aromatic ring activated by a methoxy group and modified by a methyl group and a bromine atom. These features suggest its utility in a range of chemical transformations. A comparison of the known properties of its isomers allows for an estimation of the properties of the target compound.
Table 1: Chemical Identification of this compound and Related Isomers
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound (Predicted) | C₈H₁₀BrNO | 216.08 | Not Available |
| 4-Bromo-2-methoxyaniline | C₇H₈BrNO | 202.05[1][2] | 59557-91-4[2] |
| 4-Bromo-3-methoxyaniline | C₇H₈BrNO | 202.05[3][4] | 19056-40-7[3][4] |
| 4-Bromo-2-methylaniline | C₇H₈BrN | 186.05[5][6] | 583-75-5[5][6] |
| 4-bromo-3-methoxy-N-methylaniline | C₈H₁₀BrNO | 216.07[7] | 1369880-46-5[7] |
Table 2: Physicochemical Properties of Related Isomers
| Compound Name | Melting Point (°C) | Boiling Point (°C) | Appearance | Solubility |
| 4-Bromo-2-methoxyaniline | 56.5-58[8] | Not Available | White to light gray/yellow powder/crystal[1] | Soluble in organic solvents. |
| 4-Bromo-3-methoxyaniline | 96-100[3] | 272.1 (Predicted)[9] | White to brown crystalline powder[9] | Soluble in organic solvents. |
| 4-Bromo-2-methylaniline | 57-59[5][10] | 240[5][10] | Crystals or powder, white to pale cream/brown[11] | Insoluble in water; Soluble in ethanol.[12] |
Based on this data, this compound is predicted to be a solid at room temperature with a melting point likely in the range of its isomers. Its solubility is expected to be poor in water but good in common organic solvents.
Synthesis and Reactivity
The synthesis of substituted anilines like this compound typically involves multi-step processes, including electrophilic aromatic substitution and functional group manipulations. The reactivity of the target molecule is dictated by the interplay of its substituents. The amino group is a nucleophilic center and an activating, ortho-, para-director for electrophilic aromatic substitution. The methoxy group is also strongly activating and ortho-, para-directing. The bromine atom is deactivating but ortho-, para-directing, and it provides a handle for cross-coupling reactions.
Predicted Reactivity
-
N-Functionalization: The amino group can readily undergo acylation, alkylation, and sulfonylation.
-
Electrophilic Aromatic Substitution: The positions ortho and para to the activating amino and methoxy groups are susceptible to further substitution, though steric hindrance from the existing substituents will play a significant role.
-
Cross-Coupling Reactions: The C-Br bond can participate in palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of various carbon-based substituents.[13]
Experimental Protocol: Synthesis of 4-Bromo-2-methoxyaniline
This protocol for a related isomer provides a template for a potential synthetic route.
Reaction: Bromination of 2-methoxyaniline (o-anisidine).[8]
Materials:
-
2-Methoxyaniline (15 g, 0.122 mol)
-
2,4,4,6-Tetrabromo-2,5-cyclohexadienone (50 g, 0.122 mol)
-
Methylene chloride (250 ml)
-
2N Sodium hydroxide solution
-
Water
-
Magnesium sulfate
-
Petroleum ether for recrystallization
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-methoxyaniline in 250 ml of methylene chloride in a suitable flask.
-
Chill the solution to -10°C using an appropriate cooling bath.
-
Slowly add the 2,4,4,6-tetrabromo-2,5-cyclohexadienone, ensuring the temperature is maintained below -5°C.[8]
-
After the addition is complete, allow the reaction mixture to warm to room temperature.
-
Wash the reaction mixture with 2N sodium hydroxide (2 x 75 ml) and then with water (2 x 25 ml).
-
Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with methylene chloride.
-
Recrystallize the purified product from petroleum ether to yield 4-Bromo-2-methoxyaniline.
Expected Yield: Approximately 96%.[8]
Caption: A generalized workflow for the synthesis of substituted anilines.
Spectroscopic Characterization
The structure of a synthesized compound is confirmed through various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons (a singlet around 3.8-4.0 ppm), the methyl protons (a singlet around 2.2-2.5 ppm), and the amine protons (a broad singlet which may be exchangeable with D₂O). The coupling patterns of the aromatic protons will be indicative of their substitution pattern.
-
¹³C NMR: The carbon NMR will show signals for each unique carbon atom. The carbon attached to the bromine will be in the range of 110-125 ppm, while the carbons attached to the methoxy and amino groups will be further downfield.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic peaks for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretches of the aromatic ring and alkyl groups, C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), and C-O stretching of the methoxy group.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns can provide further structural information.
Experimental Protocol: General Characterization of a Substituted Aniline
Procedure:
-
NMR Spectroscopy: Prepare a ~5-10 mg sample of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For the ¹H NMR, integration, chemical shift, and coupling constants should be analyzed.
-
IR Spectroscopy: Obtain the IR spectrum of the solid sample using a KBr pellet or as a thin film from a solution on a salt plate, or using an ATR-FTIR spectrometer.
-
Mass Spectrometry: Analyze the sample using a mass spectrometer with a suitable ionization technique (e.g., ESI or EI) to determine the molecular weight and isotopic distribution.
Caption: A typical workflow for the structural elucidation of a synthesized compound.
Applications in Research and Drug Development
Substituted anilines are valuable intermediates in the pharmaceutical and agrochemical industries.[14][15] The specific combination of bromo, methoxy, and methyl groups on the aniline ring in this compound suggests its potential as a scaffold for developing biologically active molecules.
-
Pharmaceuticals: Related compounds are used in the synthesis of kinase inhibitors. For example, 4-Bromo-3-methoxyaniline is used in the preparation of 4-anilino substituted α-carboline compounds which act as inhibitors of Breast Tumor Kinase (Brk), a target for cancer therapy.[3] Other bromo-methylaniline derivatives have been investigated for the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, which are relevant for treating autoimmune diseases and B cell malignancies.
-
Agrochemicals: The bromoaniline scaffold is a common feature in various pesticides and herbicides.[15]
-
Dyes and Pigments: Aniline derivatives are foundational in the synthesis of azo dyes.[14]
-
Materials Science: Substituted anilines can be used to synthesize conductive polymers and other advanced materials.
Safety and Handling
Bromo-substituted anilines are generally considered hazardous. While a specific safety data sheet for this compound is not available, the safety profiles of its isomers provide guidance.
-
Hazards: These compounds are often harmful if swallowed, in contact with skin, or if inhaled.[5][6] They can cause skin and serious eye irritation.[5][6] Some may cause an allergic skin reaction.
-
Precautions:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.
Always consult the specific Safety Data Sheet (SDS) for any chemical before use.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. 4-Bromo-2-methoxyaniline | C7H8BrNO | CID 459257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-BROMO-3-METHOXYANILINE | 19056-40-7 [chemicalbook.com]
- 4. 4-Bromo-3-methoxyaniline | C7H8BrNO | CID 7018254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Bromo-2-methylaniline 97 583-75-5 [sigmaaldrich.com]
- 6. 4-Bromo-2-methylaniline | C7H8BrN | CID 11423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-bromo-3-methoxy-N-methylaniline | C8H10BrNO | CID 81301123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. 4-BROMO-3-METHOXYANILINE CAS#: 19056-40-7 [amp.chemicalbook.com]
- 10. 4-BROMO-2-METHYLANILINE | 583-75-5 [chemicalbook.com]
- 11. 4-Bromo-2-methylaniline, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. nbinno.com [nbinno.com]
- 14. maksons.co.in [maksons.co.in]
- 15. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]
A Technical Guide to the Handling and Storage of 4-Bromo-2-methoxy-3-methylaniline and Structurally Related Compounds
Disclaimer: The following guide is based on data available for structurally similar compounds, including 4-Bromo-3-fluoro-2-methylaniline, 4-Bromo-3-methoxyaniline, and 4-Bromo-2-methylaniline. No specific safety data sheet (SDS) or handling information was found for 4-Bromo-2-methoxy-3-methylaniline. Therefore, this information should be used as a precautionary guideline, and a substance-specific risk assessment should always be conducted before handling.
This technical guide provides in-depth information on the safe handling, storage, and disposal of this compound and its analogs for researchers, scientists, and professionals in drug development.
Physicochemical and Safety Data
The quantitative data for structurally related compounds are summarized below. This information is critical for understanding the material's properties and potential hazards.
Table 1: Physicochemical Properties of Structurally Similar Compounds
| Property | 4-Bromo-2-methylaniline | 4-Bromo-3-fluoro-2-methylaniline |
| Molecular Formula | C₇H₈BrN[1] | C₇H₇BrFN[2] |
| Molecular Weight | 186.05 g/mol [1][3] | 204.04 g/mol |
| Melting Point | 57-59 °C[1][4] | Not Available |
| Boiling Point | 240 °C[1][4] | 244.5 ± 35.0 °C[2] |
| Flash Point | 113 °C (235.4 °F) - closed cup[1] | 101.7 ± 25.9 °C |
Table 2: Hazard Identification and Classification
| Hazard Statement | Classification | Compound |
| Harmful if swallowed[5][6][7] | Acute Toxicity, Oral (Category 4)[6][8] | 4-Bromo-3-fluoro-2-methylaniline, 4-Bromo-3-methoxyaniline |
| Harmful in contact with skin[5][6][7] | Acute Toxicity, Dermal (Category 4)[6][8] | 4-Bromo-3-fluoro-2-methylaniline, 4-Bromo-3-methoxyaniline |
| Causes skin irritation[5][6][7][8] | Skin Corrosion/Irritation (Category 2)[6][8] | 4-Bromo-3-fluoro-2-methylaniline, 4-Bromo-3-methoxyaniline |
| Causes serious eye irritation[5][6][7][8] | Serious Eye Damage/Eye Irritation (Category 2)[6][8] | 4-Bromo-3-fluoro-2-methylaniline, 4-Bromo-3-methoxyaniline |
| Harmful if inhaled[5][6][7] | Acute Toxicity, Inhalation (Category 4)[6][8] | 4-Bromo-3-fluoro-2-methylaniline, 4-Bromo-3-methoxyaniline |
| May cause respiratory irritation[5][9][10] | Specific target organ toxicity (single exposure) (Category 3)[8][10] | 4-Bromo-3-fluoro-2-methylaniline, 4-Bromo-3-methoxyaniline |
Experimental Protocols
General Protocol for Safe Handling:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[5][8] Facilities should be equipped with an eyewash station and a safety shower.[5]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[5]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[5]
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[5]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.[11]
-
-
Hygiene Practices:
-
Spill and Leak Procedures:
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE.
-
For solid spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a sealed container for disposal.[9]
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Wash the spill area thoroughly with soap and water.[9]
-
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[5][8]
Visualizations
Diagram 1: General Handling and Storage Workflow
Caption: Workflow for the safe handling and storage of this compound.
Diagram 2: Chemical Incompatibility Pathways
Caption: Potential chemical incompatibilities of aniline compounds.
Storage and Stability
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5][8] Some related compounds recommend refrigeration and protection from light.[2][8]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, acid chlorides, and chloroformates.[8][11]
-
Stability: Stable under recommended storage conditions. Avoid exposure to heat, light, and incompatible materials to prevent degradation.
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[5][8]
-
Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes.[8] Remove contaminated clothing. If skin irritation occurs, get medical advice.[5][8]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes.[5][8] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[5][8]
-
Ingestion: If swallowed, rinse mouth with water.[5][8] Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[8]
References
- 1. 4-Bromo-2-methylaniline 97 583-75-5 [sigmaaldrich.com]
- 2. 4-Bromo-3-fluoro-2-methylaniline|lookchem [lookchem.com]
- 3. 4-Bromo-2-methylaniline | C7H8BrN | CID 11423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-BROMO-2-METHYLANILINE | 583-75-5 [chemicalbook.com]
- 5. aksci.com [aksci.com]
- 6. echemi.com [echemi.com]
- 7. 4-Bromo-2-fluoro-3-methylaniline | C7H7BrFN | CID 68170635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
Methodological & Application
Synthetic Protocol for 4-Bromo-2-methoxy-3-methylaniline using N-Bromosuccinimide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed synthetic protocol for the regioselective bromination of 2-methoxy-3-methylaniline to yield 4-Bromo-2-methoxy-3-methylaniline using N-Bromosuccinimide (NBS) as the brominating agent. The protocol is based on established methods for the bromination of structurally similar activated aromatic systems. Due to the lack of direct experimental data for this specific transformation in the literature, this protocol is presented as a well-reasoned starting point for researchers. The expected regioselectivity is strongly supported by the directing effects of the substituents on the aniline ring. This document includes a detailed experimental procedure, a summary of expected quantitative data based on analogous reactions, and predicted characterization data for the target compound.
Introduction
Substituted bromoanilines are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules. The regioselective introduction of a bromine atom onto an activated aniline ring can be a challenging yet crucial step in a synthetic sequence. N-Bromosuccinimide (NBS) is a versatile and convenient reagent for the electrophilic bromination of electron-rich aromatic compounds. The starting material, 2-methoxy-3-methylaniline, possesses three electron-donating groups (amino, methoxy, and methyl), all of which are ortho-, para-directing. The powerful activating and para-directing effect of the amino group is expected to dominate, leading to the selective formation of this compound. This protocol outlines a method using NBS in acetonitrile, a solvent known to promote efficient and regioselective aromatic bromination.
Reaction Scheme
Caption: Synthetic scheme for the bromination of 2-methoxy-3-methylaniline.
Predicted Characterization Data
| Property | Predicted Value |
| Molecular Formula | C₈H₁₀BrNO |
| Molecular Weight | 216.08 g/mol |
| Appearance | Off-white to light brown solid |
| Melting Point | Not available. Expected to be in the range of other solid bromoanilines. |
| ¹H NMR (Predicted) | δ (ppm): 7.0 (d, 1H, Ar-H), 6.6 (d, 1H, Ar-H), 4.0 (s, 2H, -NH₂), 3.8 (s, 3H, -OCH₃), 2.2 (s, 3H, -CH₃) |
| ¹³C NMR (Predicted) | δ (ppm): 145.0 (C-NH₂), 143.0 (C-OCH₃), 130.0 (C-Br), 125.0 (C-CH₃), 115.0 (CH), 110.0 (CH), 56.0 (-OCH₃), 16.0 (-CH₃) |
Experimental Protocol
This protocol is adapted from a similar, high-yielding synthesis of 4-bromo-2,3-dimethylanisole using NBS in acetonitrile.
Materials:
-
2-Methoxy-3-methylaniline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxy-3-methylaniline (1.0 eq.) in anhydrous acetonitrile (approximately 0.2 M concentration).
-
Addition of NBS: To the stirred solution at room temperature, add N-Bromosuccinimide (1.05 eq.) portion-wise over 10-15 minutes. The reaction is expected to be exothermic, and the temperature should be monitored. If necessary, the flask can be cooled in a water bath to maintain the temperature around room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexanes:Ethyl Acetate, 4:1). The reaction is anticipated to be complete within 1-2 hours.
-
Work-up:
-
Once the reaction is complete, quench the reaction mixture by adding saturated aqueous sodium thiosulfate solution to decompose any unreacted bromine.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure this compound.
Expected Yield
Based on the analogous bromination of 2,3-dimethylanisole, a yield in the range of 85-95% can be reasonably expected for this reaction.
Signaling Pathway and Experimental Workflow
Caption: Proposed reaction mechanism pathway.
Caption: Experimental workflow for the synthesis.
Safety Precautions
-
N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.
-
Acetonitrile is flammable and toxic. Avoid inhalation and contact with skin.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all chemicals with care and dispose of waste according to institutional guidelines.
Conclusion
This application note provides a comprehensive, albeit theoretical, protocol for the synthesis of this compound using NBS. The proposed method is based on sound chemical principles and analogous transformations reported in the literature. Researchers employing this protocol should carefully monitor the reaction and perform thorough characterization of the final product to confirm its identity and purity, using the predicted data herein as a guide.
Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Bromo-2-methoxy-3-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct biaryl and heteroaryl structures. These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. 4-Bromo-2-methoxy-3-methylaniline is a valuable building block in this context, offering a handle for palladium-catalyzed cross-coupling while its aniline functionality provides a site for further chemical elaboration. The methoxy and methyl substituents on the aromatic ring can influence the electronic properties and steric environment of the molecule, potentially impacting reaction outcomes and the properties of the final products.
These application notes provide a comprehensive guide to utilizing this compound in Suzuki coupling reactions. While direct literature precedents for this specific substrate are limited, the following protocols are based on established methods for structurally similar bromoanilines and provide a robust starting point for reaction development.
Key Applications
The Suzuki coupling of this compound with various boronic acids or esters can lead to the synthesis of a diverse array of substituted biaryls. These products can serve as key intermediates in the development of:
-
Novel Pharmaceutical Agents: The resulting biaryl anilines are scaffolds found in compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.
-
Functional Materials: Biaryl structures are integral to the design of organic light-emitting diodes (OLEDs), liquid crystals, and other advanced materials.
-
Agrochemicals: The development of new pesticides and herbicides often relies on the synthesis of complex organic molecules, where biaryl cores can be crucial for activity.
Data Presentation: Reaction Parameters and Yields
The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of a structurally similar compound, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, with various boronic acids.[1][2][3][4] These conditions can serve as an excellent starting point for the optimization of reactions with this compound.
| Entry | Aryl Boronic Acid | Product | Yield (%) |
| 1 | 3-chloro-4-fluorophenylboronic acid | Monosubstituted Biaryl | 35 |
| 2 | 4-methoxyphenylboronic acid | Monosubstituted Biaryl | 40 |
| 3 | 3-chlorophenylboronic acid | Monosubstituted Biaryl | 33 |
| 4 | 4-chlorophenylboronic acid | Monosubstituted Biaryl | 38 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is adapted from the successful Suzuki coupling of a related bromoaniline derivative and should be optimized for this compound.[1][3]
Materials:
-
This compound
-
Aryl boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, Na₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Schlenk flask or other suitable reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the aryl boronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₃PO₄, 2.5 eq).
-
Add the anhydrous solvent (e.g., 1,4-dioxane) to the flask.
-
Degas the reaction mixture by bubbling the inert gas through the solvent for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified product by appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
Mandatory Visualizations
Reaction Workflow Diagram
Caption: Experimental workflow for the Suzuki coupling of this compound.
Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting and Optimization
-
Low Yield:
-
Catalyst Activity: Ensure the palladium catalyst is active. Using a freshly opened bottle or a pre-catalyst that is activated in situ can be beneficial. Consider screening different palladium sources and ligands.
-
Base: The choice of base is crucial. If K₃PO₄ is not effective, other bases such as Na₂CO₃, Cs₂CO₃, or K₂CO₃ can be tested.
-
Solvent: The polarity and boiling point of the solvent can significantly impact the reaction. If 1,4-dioxane gives poor results, consider toluene, DMF, or a mixture of solvents (e.g., toluene/water).
-
Temperature: Increasing the reaction temperature may improve yields, but be mindful of potential side reactions or decomposition.
-
-
Side Reactions:
-
Homocoupling: The formation of biaryls from the coupling of two molecules of the boronic acid (R²-R²) or the aryl halide (R¹-R¹) can occur. This can sometimes be minimized by adjusting the stoichiometry of the reactants or the catalyst loading.
-
Protodeboronation: The boronic acid can be converted to the corresponding arene. This is often promoted by water and can be suppressed by using anhydrous conditions.
-
-
Difficult Purification:
-
If the product is difficult to separate from the catalyst residues, consider using a supported palladium catalyst that can be filtered off after the reaction.
-
Washing the organic extract with an aqueous solution of a chelating agent like EDTA can help remove residual palladium.
-
By following these guidelines and protocols, researchers can effectively utilize this compound as a versatile building block in the synthesis of novel biaryl compounds for a wide range of applications in drug discovery and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines [beilstein-journals.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-methoxy-3-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2] This powerful transformation has broad applications in medicinal chemistry and materials science for the synthesis of aryl amines. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of a sterically hindered and electron-rich substrate, 4-Bromo-2-methoxy-3-methylaniline, with various amine coupling partners. The protocols outlined are designed to serve as a starting point for researchers, offering guidance on reaction setup, optimization, and characterization.
Reaction Principle and Considerations
The Buchwald-Hartwig amination involves the reaction of an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1][3] The catalytic cycle is generally understood to proceed through oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst.[4]
For a substrate like this compound, which is both sterically hindered and electron-rich, the choice of ligand and reaction conditions is critical to achieve high yields and avoid side reactions. Bulky, electron-rich phosphine ligands are often necessary to promote the reductive elimination step and prevent β-hydride elimination.[1]
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination of this compound with a generic primary and secondary amine. These should be optimized for each specific substrate combination.
General Procedure for the Amination of this compound
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, JohnPhos)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Protocol:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv), the palladium precatalyst (typically 1-5 mol%), and the phosphine ligand (typically 1.2-6 mol%).
-
Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Add the base (typically 1.5-2.0 equiv) to the reaction vessel under a positive pressure of inert gas.
-
Add the anhydrous solvent via syringe.
-
Add the amine coupling partner (1.1-1.5 equiv) to the reaction mixture via syringe.
-
Place the reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-110 °C) for the specified time (typically 2-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-2-methoxy-3-methylaniline.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of this compound with representative primary and secondary amines. Please note that these are representative data and actual results may vary depending on the specific substrates and reaction conditions used.
Table 1: Reaction with a Primary Amine (e.g., Aniline)
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 85 |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 18 | 78 |
| 3 | Pd₂(dba)₃ (1) | JohnPhos (2) | K₃PO₄ (2.0) | Toluene | 90 | 24 | 82 |
Table 2: Reaction with a Secondary Amine (e.g., Morpholine)
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 8 | 92 |
| 2 | Pd(OAc)₂ (2) | DavePhos (4) | NaOtBu (1.5) | THF | 80 | 12 | 88 |
| 3 | Pd₂(dba)₃ (1.5) | BrettPhos (3) | Cs₂CO₃ (2.0) | Dioxane | 110 | 16 | 90 |
Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Key Relationships in Reaction Optimization
Caption: Interdependencies of key parameters in optimizing the Buchwald-Hartwig amination.
References
Application Notes and Protocols: Derivatization of 4-Bromo-2-methoxy-3-methylaniline for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic strategies for the derivatization of 4-Bromo-2-methoxy-3-methylaniline , a versatile scaffold for the development of novel therapeutic agents. The protocols outlined below focus on common, yet powerful, chemical transformations that enable the exploration of chemical space around this core structure. The primary derivatization points include the nucleophilic amino group and the reactive aryl bromide, allowing for modifications that can significantly impact biological activity, selectivity, and pharmacokinetic properties.
Introduction
Substituted anilines are privileged structures in medicinal chemistry, appearing in a vast number of approved drugs.[1][2][3] The specific scaffold, this compound, offers three key points for chemical modification: the amino group (for acylation, amidation, etc.), the bromo-substituent (for cross-coupling reactions), and the aromatic ring itself (for electrophilic substitution, although less commonly explored). Strategic derivatization at these positions allows for the fine-tuning of a molecule's properties to enhance target engagement, improve metabolic stability, and optimize bioavailability.[3] This document details protocols for N-acylation/amidation and Suzuki-Miyaura cross-coupling, two of the most robust methods for elaborating this chemical core.
Key Derivatization Strategies
Two primary avenues for the derivatization of the this compound core are highlighted: modification at the nitrogen atom and carbon-carbon bond formation at the site of the bromine atom.
-
N-Amidation / Acylation: The amino group can be readily acylated or coupled with carboxylic acids to form amides. This is a fundamental strategy to introduce a wide variety of side chains, which can interact with biological targets and modulate the physicochemical properties of the compound.
-
Suzuki-Miyaura Cross-Coupling: The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups, significantly expanding the structural diversity of the synthesized library.[4][5]
Data Presentation: Synthesis Yields
The following tables summarize typical yields for key derivatization reactions based on literature precedents for structurally similar anilines.
Table 1: Amide Bond Formation with Substituted Anilines
| Entry | Aniline Derivative | Coupling Partner | Coupling Method | Yield (%) | Reference |
| 1 | 4-Bromo-3-methylaniline | Pyrazine-2-carboxylic acid | DCC / DMAP | 83% | [6] |
| 2 | L-Valine | 4-[(4-Bromophenyl)sulfonyl]benzoyl chloride | Schotten-Baumann | 94% | [2] |
| 3 | Benzylamine | Phenyl Benzoate | Water, 110 °C | 95% | [7] |
| 4 | Aniline | Acetic Anhydride | Solvent-free | 89% |
Note: DCC = N,N'-Dicyclohexylcarbodiimide; DMAP = 4-Dimethylaminopyridine. Yields are highly dependent on the specific substrates and reaction conditions.
Table 2: Suzuki-Miyaura Cross-Coupling of Bromo-Aniline Derivatives
| Entry | Bromo-Aniline Substrate | Boronic Acid/Ester | Catalyst / Base | Yield (%) | Reference |
| 1 | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 85% | |
| 2 | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 72% | |
| 3 | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 60% | |
| 4 | (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | 4-Methylphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 40% | [3][8] |
| 5 | (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 39% | [3][8] |
Note: Yields refer to the isolated product after purification.
Table 3: Biological Activity of N-(3-methyl-4-arylphenyl)pyrazine-2-carboxamide Derivatives
| Compound ID | Aryl Group | Alkaline Phosphatase IC₅₀ (µM) | Antibacterial MIC vs. XDR S. Typhi (µg/mL) | Reference |
| 5a | 4-Methoxyphenyl | 2.012 ± 0.05 | 25 | |
| 5b | 4-Chlorophenyl | 1.892 ± 0.03 | 12.5 | |
| 5c | 3-Fluorophenyl | 1.731 ± 0.04 | 12.5 | |
| 5d | 4-(trifluoromethyl)phenyl | 1.469 ± 0.02 | 6.25 |
Experimental Protocols
Protocol 1: N-Amidation via DCC/DMAP Coupling
This protocol describes the formation of an amide bond between this compound and a generic carboxylic acid. This method is adapted from the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide.[6]
Materials:
-
This compound (1.0 eq)
-
Carboxylic Acid (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask or Schlenk flask
-
Ice bath
Procedure:
-
To an oven-dried flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq, 10 mmol), this compound (1.0 eq, 10 mmol), and DMAP (0.2 eq, 2 mmol).
-
Add anhydrous DCM (approx. 0.2 M concentration) to the flask.
-
Place the flask in an ice bath and stir the mixture for 15 minutes to cool to 0 °C.
-
While stirring at 0 °C, add DCC (1.1 eq, 11 mmol) to the reaction mixture in one portion.
-
If desired, purge the flask with an inert atmosphere (e.g., Argon or Nitrogen).
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite® to remove the DCU, washing the filter cake with a small amount of DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
The crude residue can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., Hexane/Ethyl Acetate gradient) to yield the pure amide product.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed cross-coupling of an N-acylated this compound derivative with an arylboronic acid.[3][8]
Materials:
-
N-acylated this compound derivative (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium phosphate (K₃PO₄) or another suitable base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (e.g., 10:1 mixture)
-
Schlenk tube and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
-
Heating mantle or oil bath
Procedure:
-
To an oven-dried Schlenk tube equipped with a stir bar, add the bromo-aniline derivative (1.0 eq, 1 mmol), arylboronic acid (1.1 eq, 1.1 mmol), Pd(PPh₃)₄ (0.05 eq, 0.05 mmol), and K₃PO₄ (2.0 eq, 2 mmol).
-
Evacuate the Schlenk tube and backfill with an inert gas (repeat this cycle 3 times).
-
Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., 8 mL of 1,4-dioxane/water 10:1).
-
Seal the Schlenk tube and place it in a preheated oil bath at 90-100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizations
The following diagrams illustrate the key chemical transformations and a general workflow for library synthesis and screening.
Caption: Key derivatization pathways for the this compound scaffold.
Caption: A typical workflow for synthesis and screening of a chemical library.
Caption: Representative kinase signaling pathway targeted by small molecule inhibitors.
References
- 1. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psecommunity.org [psecommunity.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tcichemicals.com [tcichemicals.com]
- 6. mdpi.com [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Bromo-2-methoxy-3-methylaniline as a Versatile Building Block for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-methoxy-3-methylaniline is a polysubstituted aromatic amine that holds significant potential as a scaffold in the synthesis of diverse heterocyclic compounds. Its unique substitution pattern, featuring a reactive amine group, a bromine atom amenable to cross-coupling reactions, and methoxy and methyl groups that can influence solubility and biological activity, makes it an attractive starting material for drug discovery and materials science. This document provides detailed application notes and a generalized protocol for the utilization of this compound in the synthesis of quinoline derivatives, a core structure in numerous pharmaceuticals.
Application: Synthesis of Substituted Quinolines via Combes Reaction
The Combes quinoline synthesis is a classic and reliable acid-catalyzed reaction between an aniline and a β-diketone to form a quinoline ring system.[1] This methodology can be effectively applied to this compound to generate highly functionalized quinolines, which can serve as precursors for further chemical elaboration. The presence of the bromo-substituent provides a handle for subsequent palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of functional groups at this position.
The general workflow for this application is outlined below:
Caption: Experimental workflow for the Combes quinoline synthesis.
Experimental Protocol: Synthesis of 7-Bromo-5-methoxy-6,8-dimethylquinoline
This protocol details the synthesis of a substituted quinoline from this compound and acetylacetone.
Materials:
-
This compound
-
Acetylacetone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Add acetylacetone (1.2 eq) to the flask.
-
Slowly and carefully add concentrated sulfuric acid (3.0 eq) to the stirred mixture. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to 110 °C and maintain this temperature with stirring for 4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Carefully pour the reaction mixture over crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Collect the fractions containing the pure product and concentrate to yield the 7-bromo-5-methoxy-6,8-dimethylquinoline. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of 7-bromo-5-methoxy-6,8-dimethylquinoline.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Amount Used | Yield (%) |
| This compound | 216.08 | 10.0 | 2.16 g | - |
| Acetylacetone | 100.12 | 12.0 | 1.20 g | - |
| 7-Bromo-5-methoxy-6,8-dimethylquinoline | 280.15 | - | - | 65-75 |
Signaling Pathway Visualization
The Combes reaction proceeds through a well-established mechanism involving the formation of a Schiff base intermediate followed by an acid-catalyzed intramolecular electrophilic cyclization and subsequent dehydration.
References
Application Notes and Protocols for the Bromination of 2-Methoxy-3-Methylaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the regioselective bromination of 2-methoxy-3-methylaniline. The procedure is based on established methods for the bromination of activated aromatic systems and is intended to serve as a foundational method for the synthesis of brominated 2-methoxy-3-methylaniline derivatives, which are valuable intermediates in medicinal chemistry and materials science.
Introduction
The introduction of a bromine atom onto an aromatic ring is a critical transformation in organic synthesis, providing a versatile handle for further functionalization through cross-coupling reactions, lithiation, and other transformations. 2-Methoxy-3-methylaniline possesses a highly activated aromatic ring due to the presence of the electron-donating methoxy and amino groups. The directing effects of these groups are expected to favor electrophilic substitution at the positions ortho and para to the amino group. This protocol describes a method for the selective monobromination of 2-methoxy-3-methylaniline.
Experimental Protocols
Materials and Methods
Materials:
-
2-Methoxy-3-methylaniline
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel or powder funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
Procedure for the Bromination of 2-Methoxy-3-methylaniline
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxy-3-methylaniline (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Brominating Agent: While stirring vigorously, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over a period of 15-20 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Reaction Monitoring: The reaction is typically complete within 1-2 hours. TLC analysis should show the consumption of the starting material and the formation of a new, less polar product.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure brominated product.
Data Presentation
The following table summarizes representative quantitative data for the bromination of 2-methoxy-3-methylaniline. (Note: This data is hypothetical and based on typical yields for similar reactions).
| Parameter | Value |
| Reactants | |
| 2-Methoxy-3-methylaniline | 1.37 g (10 mmol) |
| N-Bromosuccinimide (NBS) | 1.87 g (10.5 mmol) |
| Reaction Conditions | |
| Solvent | Dichloromethane (DCM), 100 mL |
| Temperature | 0 °C to room temperature |
| Reaction Time | 1.5 hours |
| Product | |
| Product Name | Bromo-2-methoxy-3-methylaniline |
| Appearance | Off-white to pale yellow solid |
| Yield | 85% (hypothetical) |
| Characterization | |
| ¹H NMR (CDCl₃, 400 MHz) | Consistent with expected structure |
| ¹³C NMR (CDCl₃, 100 MHz) | Consistent with expected structure |
| Mass Spectrometry (ESI) | [M+H]⁺ calculated and found |
| Melting Point | To be determined |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the bromination of 2-methoxy-3-methylaniline.
Caption: Experimental workflow for the bromination of 2-methoxy-3-methylaniline.
Application Note: High-Purity Isolation of 4-Bromo-2-methoxy-3-methylaniline via Automated Flash Column Chromatography
Audience: Researchers, scientists, and drug development professionals involved in synthetic chemistry and purification sciences.
Purpose: This document provides a detailed protocol for the purification of 4-Bromo-2-methoxy-3-methylaniline from a crude reaction mixture using automated flash column chromatography. The methodology is optimized to yield a high-purity final product suitable for subsequent use in pharmaceutical and chemical research.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active molecules and fine chemicals. The purity of this aniline derivative is critical for the success of subsequent reaction steps and the quality of the final product. Crude synthetic mixtures often contain unreacted starting materials, by-products, and other impurities that must be effectively removed.
Column chromatography is a fundamental technique for the purification of organic compounds.[1][2][3] This application note details an efficient method using automated flash chromatography with a silica gel stationary phase and a non-polar/polar solvent gradient system. Due to the basic nature of the aniline functional group, which can lead to peak tailing on acidic silica gel, a small amount of a basic modifier is incorporated into the mobile phase to ensure sharp, symmetrical peaks and optimal separation.[4][5]
Materials and Methods
Materials and Reagents
-
Crude this compound
-
Silica Gel (300-400 mesh)[6]
-
n-Hexane (HPLC Grade)
-
Ethyl Acetate (HPLC Grade)
-
Triethylamine (Reagent Grade)
-
Dichloromethane (DCM, HPLC Grade)
-
Methanol (HPLC Grade)
-
TLC Plates (Silica gel 60 F254)
-
Standard laboratory glassware and equipment
Instrumentation
-
Automated Flash Chromatography System
-
UV-Vis Detector (set to 254 nm and 280 nm)
-
Fraction Collector
-
Rotary Evaporator
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for purity analysis
Experimental Protocols
Thin-Layer Chromatography (TLC) Analysis
Before performing flash chromatography, it is essential to determine the optimal mobile phase composition using TLC. This helps in selecting a solvent system that provides good separation between the desired product and impurities.
-
Spotting: Dissolve a small amount of the crude mixture in dichloromethane. Spot the solution onto a TLC plate.
-
Development: Develop the TLC plate in a chamber containing a pre-determined solvent system (e.g., a mixture of n-Hexane and Ethyl Acetate).
-
Visualization: Visualize the separated spots under UV light (254 nm). The desired product should have an Rf value of approximately 0.25-0.35 for effective separation on a column.[1]
-
Optimization: Adjust the solvent system polarity to achieve the target Rf value. Adding a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase can improve the peak shape of the amine.[5]
Table 1: TLC Analysis Conditions and Results
| Parameter | Value |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | 90:10:0.1 (n-Hexane:Ethyl Acetate:Triethylamine) |
| Rf of Product | ~0.30 |
| Rf of Key Impurity 1 | ~0.55 |
| Rf of Key Impurity 2 | ~0.10 |
Sample Preparation and Loading
-
Dry Loading (Recommended): Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of dichloromethane.
-
Add 2-3 g of silica gel to the solution.
-
Concentrate the slurry using a rotary evaporator until a free-flowing powder is obtained.
-
Carefully load the silica-adsorbed sample onto the top of the pre-packed chromatography column.
Flash Column Chromatography Protocol
-
Column Selection: Choose a pre-packed silica gel column appropriately sized for the amount of crude material. A general rule is to use a column with a mass of silica gel that is 40-100 times the mass of the crude sample.
-
Equilibration: Equilibrate the column with the initial mobile phase (e.g., 100% n-Hexane or a low polarity mixture) for at least 2-3 column volumes.
-
Elution: Begin the elution process using a linear gradient. The gradient should be chosen to ensure that the impurities are well-separated from the target compound.
-
Fraction Collection: Collect fractions based on the UV detector signal. The target compound should elute as a distinct peak.
-
Post-Run: After the desired compound has eluted, flush the column with a high-polarity solvent (e.g., 100% Ethyl Acetate) to remove any strongly retained impurities.
Table 2: Optimized Flash Column Chromatography Parameters
| Parameter | Value |
| Instrument | Automated Flash Chromatography System |
| Stationary Phase | 40 g Pre-packed Silica Gel Cartridge |
| Mobile Phase A | n-Hexane with 0.1% Triethylamine |
| Mobile Phase B | Ethyl Acetate with 0.1% Triethylamine |
| Flow Rate | 40 mL/min |
| Detection Wavelength | 254 nm & 280 nm |
| Sample Load | 1.0 g crude material (dry loaded) |
| Gradient Program | |
| 0-2 min | 5% B |
| 2-15 min | Linear gradient from 5% to 25% B |
| 15-18 min | 25% B (isocratic) |
| 18-20 min | Linear gradient to 100% B (column flush) |
Workflow Diagram
Caption: Workflow for the purification of this compound.
Results and Purity Assessment
The fractions corresponding to the main product peak were pooled and analyzed by TLC to confirm purity. The solvent was then removed under reduced pressure using a rotary evaporator to yield the purified product.
-
Fraction Analysis: Combine fractions that show a single spot on TLC corresponding to the product's Rf value.
-
Solvent Removal: Concentrate the pooled fractions to dryness.
-
Purity Determination: Analyze the final product using HPLC or GC to determine the exact purity level.
Table 3: Representative Purification Yield and Purity Data
| Parameter | Before Purification | After Purification |
| Mass | 1.0 g | 0.82 g |
| Appearance | Brownish oil | Off-white solid |
| Purity (by HPLC) | ~85% | >99.0% |
| Recovery Yield | N/A | 82% |
Safety Precautions
Handle this compound and all solvents in a well-ventilated fume hood.[7][8] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10] Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.[11]
Conclusion
The described automated flash chromatography protocol is a robust and efficient method for the purification of this compound. The use of a modified mobile phase and a gradient elution strategy allows for the effective removal of impurities, resulting in a product with purity exceeding 99%. This method is scalable and suitable for producing high-quality material required for research and development in the pharmaceutical and chemical industries.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. physics.emu.edu.tr [physics.emu.edu.tr]
- 3. byjus.com [byjus.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. rsc.org [rsc.org]
- 7. aksci.com [aksci.com]
- 8. technopharmchem.com [technopharmchem.com]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Recrystallization of 4-Bromo-2-methoxy-3-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-methoxy-3-methylaniline is a substituted aniline that may serve as a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The purity of such intermediates is critical for the success of subsequent reaction steps and the quality of the final product. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. The process relies on the differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures.
General Principles of Recrystallization
The ideal solvent for recrystallizing a specific compound should exhibit the following properties:
-
High Solvation at Elevated Temperatures: The compound of interest should be highly soluble in the solvent at or near its boiling point.
-
Low Solvation at Low Temperatures: The compound should be sparingly soluble or insoluble in the solvent at low temperatures (e.g., 0-4 °C).
-
Favorable Impurity Solubility: Impurities should either be completely soluble or completely insoluble in the solvent at all temperatures.
-
Non-reactive: The solvent should not react with the compound being purified.
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.
-
Safety: The solvent should have a low toxicity and flammability profile.
Predicted Recrystallization Parameters for this compound
Due to the lack of specific experimental data for this compound, the following table summarizes recrystallization and purification data for structurally related compounds to guide solvent selection.
| Compound Name | Recrystallization/Purification Solvent(s) | Melting Point (°C) | Reference |
| 4-Bromo-2-methylaniline | Ethanol (EtOH) | 57-59 | [1] |
| 4-Bromo-2-methoxyaniline | Column chromatography (Methylene Chloride), Petroleum Ether | 56.5-58 | [2] |
| 4-Bromo-3-methylaniline | Not specified, white solid after purification | 80-82 | [3] |
| 4-Bromo-2-nitroaniline | Ethanol (EtOH) | 112 | [4] |
Based on this data, polar protic solvents like ethanol and non-polar solvents like petroleum ether or hexanes are promising candidates for the recrystallization of this compound. A mixed-solvent system, such as ethanol/water or dichloromethane/hexane, may also be effective.
Experimental Protocol: Solvent Screening and Recrystallization
This protocol details a systematic approach to identifying a suitable recrystallization solvent and executing the purification process.
4.1. Materials and Equipment
-
Crude this compound
-
Selection of candidate solvents (e.g., Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexanes, Water)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass stirring rod
-
Melting point apparatus
4.2. Procedure
Part A: Solvent Screening
-
Place approximately 50 mg of crude this compound into several small test tubes.
-
To each test tube, add a different candidate solvent dropwise at room temperature, swirling to mix, until a total of 1 mL of solvent has been added. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.
-
If the compound is insoluble at room temperature, gently heat the test tube in a warm water bath. Continue adding the solvent in small portions while heating until the solid dissolves completely.
-
Once the solid is dissolved, allow the test tube to cool slowly to room temperature.
-
If crystals do not form, gently scratch the inside of the test tube with a glass stirring rod or place it in an ice bath.
-
Evaluate the quality and quantity of the crystals formed. A successful solvent will yield a good crop of well-formed crystals.
Part B: Single Solvent Recrystallization Protocol (Example with Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling with gentle swirling or magnetic stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring a small amount of hot solvent through it. Quickly filter the hot solution.
-
Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or in a desiccator until a constant weight is achieved.
-
Analysis: Determine the melting point of the recrystallized product and calculate the percent recovery. A sharp melting point close to the literature value (if available) indicates high purity.
Visualization of the Recrystallization Workflow
Caption: Workflow for the Recrystallization Process.
Troubleshooting
-
No Crystals Form: The solution may be too dilute. Boil off some of the solvent and allow it to cool again. Alternatively, try scratching the inner surface of the flask with a glass rod or adding a seed crystal.
-
Oiling Out: The compound may be precipitating as a liquid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
-
Low Recovery: This may be due to using too much solvent, premature crystallization during hot filtration, or washing with a solvent that is not cold enough.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Be cautious when heating flammable organic solvents. Use a heating mantle or steam bath instead of an open flame.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used.
Disclaimer: The protocols described herein are based on general chemical principles and data from related compounds. Researchers should perform their own solvent screening and optimization to develop a robust recrystallization procedure for this compound. All laboratory work should be conducted with appropriate safety precautions.
References
Application Notes and Protocols for Monitoring the Synthesis of 4-Bromo-2-methoxy-3-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-methoxy-3-methylaniline is a substituted aniline that can serve as a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. The precise introduction of bromo, methoxy, and methyl functional groups on the aniline scaffold allows for diverse downstream chemical modifications. Effective monitoring of its synthesis is crucial for ensuring reaction completion, optimizing yield, and minimizing impurities.
These application notes provide detailed protocols for monitoring the synthesis of this compound using common analytical techniques: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, methods for the characterization of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are described.
Proposed Synthesis Route
A plausible synthetic route to this compound involves the bromination of 2-methoxy-3-methylaniline. This reaction requires careful monitoring to ensure mono-bromination at the desired position and to track the consumption of the starting material.
Reaction Scheme:
The following analytical methods are designed to monitor the progress of this transformation.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
TLC is a rapid and effective qualitative technique for monitoring the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of products.
Experimental Protocol
-
Sample Preparation:
-
At regular intervals during the reaction, withdraw a small aliquot (e.g., 1-2 drops) of the reaction mixture using a capillary tube.
-
Dilute the aliquot with a suitable solvent (e.g., ethyl acetate or dichloromethane) in a small vial to a concentration appropriate for TLC spotting.
-
-
TLC Plate Spotting:
-
On a silica gel TLC plate, spot the starting material (2-methoxy-3-methylaniline), the reaction mixture aliquot, and a co-spot (starting material and reaction mixture spotted on the same point).
-
-
Elution:
-
Develop the TLC plate in a chamber containing a pre-saturated atmosphere of the mobile phase. A common mobile phase for similar anilines is a mixture of n-hexane and ethyl acetate (e.g., 5:1 v/v).[1]
-
-
Visualization:
-
After the solvent front has reached near the top of the plate, remove the plate and mark the solvent front.
-
Visualize the spots under UV light (254 nm).
-
Further visualization can be achieved by staining with potassium permanganate solution.
-
-
Interpretation:
-
The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane. The appearance of a new spot corresponds to the product. The relative positions (Rf values) of the spots indicate the polarity of the compounds.
-
Diagram of TLC Monitoring Workflow
Caption: Workflow for monitoring reaction progress using TLC.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
HPLC is a powerful technique for both qualitative and quantitative analysis of reaction mixtures, allowing for the determination of the concentration of reactants, products, and byproducts.
Experimental Protocol
-
Instrumentation:
-
An HPLC system equipped with a UV detector and a C18 reversed-phase column is suitable for this analysis.
-
-
Sample Preparation:
-
Withdraw an aliquot from the reaction mixture.
-
Quench the reaction in the aliquot if necessary.
-
Dilute the sample with the mobile phase to a concentration within the linear range of the detector.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Proposed):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile (A) and water (B).
-
Gradient: Start with 30% A, ramp to 80% A over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Data Presentation
Table 1: Hypothetical HPLC Retention Times and Response Factors
| Compound | Retention Time (min) | Relative Response Factor (vs. Product) |
| 2-methoxy-3-methylaniline (Starting Material) | 4.5 | 1.2 |
| This compound (Product) | 7.8 | 1.0 |
| Potential Impurity (e.g., dibrominated) | 9.2 | 0.9 |
Diagram of HPLC Analysis Workflow
Caption: Workflow for HPLC analysis of reaction mixture.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
GC-MS provides excellent separation and structural information, making it ideal for identifying the product and any volatile impurities.
Experimental Protocol
-
Instrumentation:
-
A GC system coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.
-
-
Sample Preparation:
-
Withdraw an aliquot from the reaction mixture.
-
Perform a liquid-liquid extraction (e.g., with ethyl acetate) if the reaction solvent is not suitable for GC.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Dilute the sample to an appropriate concentration with a suitable solvent (e.g., ethyl acetate).
-
-
GC-MS Conditions (Proposed):
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 50-400.
-
Data Presentation
Table 2: Hypothetical GC-MS Data
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| 2-methoxy-3-methylaniline (Starting Material) | 8.2 | 137 (M+), 122, 94 |
| This compound (Product) | 10.5 | 215/217 (M+, Br isotopes), 200/202, 121 |
Diagram of GC-MS Analysis Workflow
Caption: Workflow for GC-MS analysis of reaction mixture.
Product Characterization
Once the reaction is complete and the product is isolated and purified, its identity and purity should be confirmed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for unambiguous structure elucidation.
Protocol:
-
Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Acquire 1H and 13C NMR spectra.
Table 3: Predicted NMR Data for this compound in CDCl3
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration/Assignment |
| 1H | ~6.9-7.2 | Doublet | 1H, Ar-H |
| 1H | ~6.6-6.8 | Doublet | 1H, Ar-H |
| 1H | ~3.8 | Singlet | 3H, -OCH3 |
| 1H | ~3.6 | Broad Singlet | 2H, -NH2 |
| 1H | ~2.2 | Singlet | 3H, -CH3 |
| 13C | ~145-150 | Singlet | Ar-C-O |
| 13C | ~135-140 | Singlet | Ar-C-N |
| 13C | ~125-130 | Singlet | Ar-C-H |
| 13C | ~110-115 | Singlet | Ar-C-Br |
| 13C | ~110-115 | Singlet | Ar-C-H |
| 13C | ~110-115 | Singlet | Ar-C-CH3 |
| 13C | ~55-60 | Singlet | -OCH3 |
| 13C | ~15-20 | Singlet | -CH3 |
Mass Spectrometry (MS)
MS confirms the molecular weight of the product.
Protocol:
-
Prepare a dilute solution of the purified product.
-
Analyze using GC-MS (as described above) or direct infusion into an MS with a suitable ionization source (e.g., ESI or APCI).
Expected Results:
-
Molecular Ion (M+): A pair of peaks at m/z 215 and 217 in an approximate 1:1 ratio, characteristic of the presence of a single bromine atom.
-
Key Fragments: Loss of a methyl group (-15), loss of the methoxy group (-31).
Conclusion
The analytical methods outlined provide a comprehensive framework for monitoring the synthesis of this compound and for characterizing the final product. The choice of method will depend on the specific requirements of the analysis, with TLC being suitable for rapid qualitative checks, and HPLC and GC-MS providing quantitative data and structural confirmation. These protocols serve as a starting point and may require optimization based on the specific reaction conditions and available instrumentation.
References
Application Note: Quantitative Analysis of 4-Bromo-2-methoxy-3-methylaniline using LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-methoxy-3-methylaniline is an aromatic amine, a class of compounds widely utilized as intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals. Due to their potential biological activity and the need for precise control in manufacturing processes, a robust and sensitive analytical method for the quantification of such compounds is essential. This application note details a liquid chromatography-mass spectrometry (LC-MS) protocol for the selective and quantitative analysis of this compound in solution. The method is designed to be applicable in research and quality control environments.
Experimental Protocol
This protocol outlines the steps for sample preparation, LC-MS analysis, and data processing for the quantification of this compound.
Materials and Reagents
-
This compound standard (purity ≥95%)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
0.22 µm syringe filters
Sample and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL. These will be used to construct the calibration curve.
-
Sample Preparation: The sample preparation method will depend on the matrix. For simple solutions, a direct dilution with the mobile phase may be sufficient. For more complex matrices, a protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) may be necessary to remove interferences.[1][2] A generic protein precipitation protocol is as follows: to 100 µL of sample, add 300 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at high speed for 10 minutes to pellet the precipitated proteins.[3] The supernatant can then be diluted and injected.
LC-MS/MS Instrumentation and Conditions
The analysis can be performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B to 95% B in 5 min, hold for 2 min, return to 5% B in 0.5 min, equilibrate for 2.5 min |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion [M+H]⁺ | m/z 216.0 (Calculated for C₈H₁₀BrNO) |
| Product Ions | To be determined by infusing a standard solution and performing a product ion scan. Likely fragments would involve loss of methyl or methoxy groups. A common transition for similar compounds is the loss of ammonia (NH₃) or other small neutral molecules. |
| Collision Energy (CE) | To be optimized for each transition to maximize signal intensity. |
| Dwell Time | 100 ms |
| Gas Temperature | 350 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Capillary Voltage | 3500 V |
Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions. A linear regression analysis should be performed, and a correlation coefficient (r²) of >0.99 is desirable.
-
Quantification: The concentration of this compound in the samples is determined by interpolating their peak areas from the calibration curve.
Data Presentation
The quantitative results of the analysis should be summarized in a clear and concise table.
Table 3: Example Quantitative Data Summary
| Sample ID | Peak Area | Calculated Concentration (ng/mL) |
| Sample 1 | 150,000 | 45.2 |
| Sample 2 | 320,000 | 96.5 |
| Sample 3 | 85,000 | 25.6 |
| QC Low | 100,000 | 30.1 (Expected: 30) |
| QC High | 500,000 | 150.8 (Expected: 150) |
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the LC-MS analysis of this compound.
Caption: LC-MS analysis workflow for this compound.
Conclusion
The described LC-MS protocol provides a robust framework for the sensitive and selective quantification of this compound. The use of a C18 column offers good chromatographic separation for this type of analyte, and the triple quadrupole mass spectrometer operating in MRM mode ensures high selectivity and sensitivity. This method can be adapted and validated for various sample matrices and is suitable for applications in pharmaceutical development, quality control, and research.
References
Application of 4-Bromo-2-methoxy-3-methylaniline in the Synthesis of p53 Mutant Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the title "guardian of the genome."[1] Mutations in the TP53 gene are the most frequent genetic alterations in human cancers, often leading to a loss of its tumor-suppressive function and, in some cases, a gain of oncogenic functions.[2] A significant portion of these are missense mutations that result in a conformationally unstable protein.[2] One such common mutation is the Y220C substitution, which creates a surface cavity that destabilizes the protein's DNA-binding domain.[3][4]
Restoring the wild-type function of mutant p53 is a promising therapeutic strategy in oncology.[3] This involves small molecules that can bind to and stabilize the mutated p53 protein, thereby reactivating its tumor-suppressive activities, such as inducing cell cycle arrest and apoptosis.[5] This application note details the use of 4-Bromo-2-methoxy-3-methylaniline as a key starting material in the synthesis of a novel series of p53 mutant reactivators, with a particular focus on targeting the p53-Y220C mutant, as described in recent patent literature.[3][6]
Synthesis of a p53-Y220C Reactivator
A novel series of compounds designed to reactivate mutant p53, particularly the Y220C variant, has been developed. The synthesis of these compounds utilizes this compound as a key building block. The general synthetic scheme, as outlined in patent WO2024120471A1, involves a multi-step process to construct the final active molecule.[3]
Key Intermediate from this compound
The initial steps of the synthesis focus on the preparation of this compound itself, followed by its incorporation into a more complex molecular scaffold.
| Step | Reagents and Conditions | Product | Reference |
| 1 | 2-methoxy-3-methylaniline, N-Bromosuccinimide (NBS), Acetonitrile (ACN), -20°C, 2h | This compound | [3] |
| 2 | Subsequent multi-step synthesis | Final p53-Y220C Reactivator Compound | [3] |
Note: The full synthetic route to the final active compounds is detailed in patent WO2024120471A1. The data presented here is for illustrative purposes based on the initial step.
Claimed Mechanism of Action and Signaling Pathway
The compounds synthesized from this compound are designed to act as molecular chaperones for the p53-Y220C mutant. They are purported to bind within the mutation-induced surface cavity, stabilizing the protein's folded, wild-type-like conformation.[3][5] This restoration of structure is claimed to recover the protein's ability to bind to its target DNA response elements, leading to the transcriptional activation of downstream genes like p21 and PUMA. These target genes, in turn, mediate the tumor-suppressive effects of p53, including cell cycle arrest and apoptosis.[7][8]
Caption: Reactivation of mutant p53 by a novel inhibitor.
Experimental Protocols
The following are representative protocols for the characterization of a p53 mutant reactivator. These are standard methods used in the field to assess compound efficacy.
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay
This assay measures the change in the thermal denaturation temperature (Tm) of the mutant p53 protein upon compound binding, which indicates stabilization.[9][10]
Protocol:
-
Purify the recombinant DNA-binding domain of p53-Y220C.[9]
-
Prepare a reaction mixture in a 96-well PCR plate containing the p53-Y220C protein (e.g., 8-10 µM), SYPRO Orange dye (e.g., 5x concentrate), and the test compound at various concentrations in a suitable buffer (e.g., 25 mM HEPES, 150 mM NaCl, pH 7.2).[9]
-
Include a vehicle control (e.g., DMSO).
-
Use a real-time PCR instrument to heat the plate from 30°C to 95°C with a ramp rate of 1°C/min.[9]
-
Monitor the fluorescence of the SYPRO Orange dye. As the protein unfolds, the dye binds to exposed hydrophobic regions and fluoresces.
-
The melting temperature (Tm) is the midpoint of the unfolding transition. Calculate the thermal shift (ΔTm) as the difference between the Tm in the presence and absence of the compound.[11]
p53 Transcriptional Activity Luciferase Reporter Assay
This cell-based assay quantifies the ability of the reactivated p53 to act as a transcription factor.[12][13]
Protocol:
-
Seed a human cancer cell line null for p53 (e.g., H1299) or harboring the p53-Y220C mutation in a 96-well plate.
-
Co-transfect the cells with:
-
An expression vector for p53-Y220C (if using p53-null cells).
-
A firefly luciferase reporter plasmid containing p53 response elements (e.g., from the p21 or PUMA promoter).[14]
-
A Renilla luciferase plasmid as a transfection control.
-
-
After 24 hours, treat the cells with the test compound at various concentrations for another 18-24 hours.[12]
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[12]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Express the results as fold activation relative to the vehicle-treated control.
Cell Viability Assay
This assay determines the cytotoxic or cytostatic effect of the compound on cancer cells.[15][16]
Protocol:
-
Seed cancer cells harboring the p53-Y220C mutation (e.g., NUGC-3, TOV-112D) and, as a control, cells with wild-type p53 or p53-null status, in 96-well plates.
-
Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for 48-72 hours.
-
Add a viability reagent such as MTT or CellTiter-Glo® according to the manufacturer's instructions.
-
Measure the absorbance or luminescence, which is proportional to the number of viable cells.
-
Calculate the concentration of the compound that inhibits cell growth by 50% (IC50) by fitting the data to a dose-response curve.
Western Blotting for p53 Target Gene Expression
This technique detects the upregulation of proteins whose transcription is activated by p53, confirming the restoration of its function.[7][17]
Protocol:
-
Plate p53-Y220C mutant cancer cells and treat with the test compound at effective concentrations (e.g., around the IC50 value) for 24 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]
-
Determine the total protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane by SDS-PAGE (e.g., a 12% gel for p21) and transfer to a PVDF or nitrocellulose membrane.[18][19]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[17]
-
Incubate the membrane with primary antibodies against p21, PUMA, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities relative to the loading control to determine the fold-change in protein expression.
Experimental Workflow
The overall workflow for the synthesis and evaluation of p53 mutant reactivators derived from this compound is a multi-stage process that integrates chemical synthesis with a cascade of biochemical and cell-based assays.
Caption: Workflow for synthesis and evaluation of p53 reactivators.
Conclusion
This compound serves as a valuable starting material for the synthesis of novel small-molecule reactivators of mutant p53. The compounds derived from this scaffold have the potential to stabilize the p53-Y220C mutant, restore its transcriptional activity, and induce cancer cell death. The protocols outlined in this note provide a robust framework for researchers to synthesize and evaluate the efficacy of these and similar compounds, contributing to the development of new targeted therapies for cancers harboring p53 mutations.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Discovery of Drugs Targeting Mutant p53 and Progress in Nano-Enabled Therapeutic Strategy for p53-Mutated Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2024120471A1 - Compounds targeting mutant of p53 - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2017143291A1 - METHODS AND COMPOUNDS FOR RESTORING MUTANT p53 FUNCTION - Google Patents [patents.google.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. Apoptotic pathway protein expression variance in metal oxide and quantum dot treated HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PUMA Binding Induces Partial Unfolding within BCL-xL to Disrupt p53 Binding and Promote Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Thermal Stability of Mutant p53 Proteins via Differential Scanning Fluorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. p53 Transcriptional Activity by Dual-Luciferase Reporter Assay [bio-protocol.org]
- 13. p53 luciferase reporter assay [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Assay of Cell Viability [bio-protocol.org]
- 17. origene.com [origene.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Note: A Scalable Synthesis of 4-Bromo-2-methoxy-3-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This application note details a robust and scalable three-step synthesis of 4-Bromo-2-methoxy-3-methylaniline, a key intermediate in the development of various pharmaceutical compounds. The described protocol is designed for adaptability from laboratory to pilot-plant scale, focusing on process efficiency, product purity, and operational safety.
Introduction
This compound is a substituted aniline derivative of significant interest in medicinal chemistry and drug discovery. Its structural motifs are present in a variety of biologically active molecules. The efficient and scalable synthesis of this intermediate is crucial for advancing research and development in the pharmaceutical industry. This document provides a detailed methodology for its preparation, starting from the readily available precursor, 2-methyl-3-nitroanisole.
Overall Synthetic Scheme
The synthesis of this compound is accomplished through a four-stage process, commencing with the synthesis of the starting material 2-methoxy-3-methylaniline, followed by a three-step sequence involving protection, bromination, and deprotection.
Caption: Overall synthetic workflow for this compound.
Data Presentation
| Step | Reaction | Starting Material | Reagents | Solvent | Typical Yield (%) | Purity (%) |
| 1 | Reduction | 2-Methyl-3-nitroanisole | 5% Palladium on Carbon, Hydrogen gas | Ethanol | >95 | >98 |
| 2 | Acetylation (Protection) | 2-Methoxy-3-methylaniline | Acetic anhydride | Acetic acid | ~95 | >99 |
| 3 | Bromination | N-(2-methoxy-3-methylphenyl)acetamide | N-Bromosuccinimide (NBS) | Acetonitrile | ~90 | >98 |
| 4 | Hydrolysis (Deprotection) | N-(4-bromo-2-methoxy-3-methylphenyl)acetamide | Concentrated Hydrochloric acid | Water/Ethanol | ~92 | >99 |
Experimental Protocols
Protocol 1: Synthesis of 2-Methoxy-3-methylaniline
This procedure outlines the reduction of 2-methyl-3-nitroanisole to produce 2-methoxy-3-methylaniline.
Materials:
-
2-Methyl-3-nitroanisole
-
5% Palladium on Carbon (wet)
-
Ethanol
-
Hydrogen gas
-
Diatomaceous earth (Celite®)
Procedure:
-
In a suitable hydrogenation reactor, a solution of 2-methyl-3-nitroanisole (1 equivalent) in ethanol is prepared.
-
A suspension of 5% palladium on carbon (wet, ~5-10 mol%) in ethanol is carefully added to the reactor.
-
The reactor is sealed and purged with nitrogen, followed by pressurization with hydrogen gas.
-
The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere for several hours.[1]
-
Reaction progress is monitored by an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, the reactor is depressurized and purged with nitrogen.
-
The reaction mixture is filtered through a pad of diatomaceous earth to remove the catalyst.[1]
-
The filtrate is concentrated under reduced pressure to yield 2-methoxy-3-methylaniline as an oil. The product is typically used in the next step without further purification.
Caption: Workflow for the synthesis of 2-Methoxy-3-methylaniline.
Protocol 2: Acetylation of 2-Methoxy-3-methylaniline
This protocol describes the protection of the amino group of 2-methoxy-3-methylaniline by acetylation.
Materials:
-
2-Methoxy-3-methylaniline
-
Acetic anhydride
-
Glacial acetic acid
Procedure:
-
2-Methoxy-3-methylaniline (1 equivalent) is dissolved in glacial acetic acid in a reaction vessel.
-
Acetic anhydride (1.1 equivalents) is added portion-wise to the stirred solution, maintaining the temperature below 30°C.
-
The reaction mixture is stirred at room temperature for 1-2 hours until the reaction is complete, as monitored by TLC.
-
The reaction mixture is then poured into ice-water with vigorous stirring to precipitate the product.
-
The solid N-(2-methoxy-3-methylphenyl)acetamide is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.
Caption: Workflow for the acetylation of 2-Methoxy-3-methylaniline.
Protocol 3: Bromination of N-(2-methoxy-3-methylphenyl)acetamide
This protocol details the regioselective bromination of the protected aniline.
Materials:
-
N-(2-methoxy-3-methylphenyl)acetamide
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
Procedure:
-
N-(2-methoxy-3-methylphenyl)acetamide (1 equivalent) is dissolved in acetonitrile in a reaction vessel equipped with a stirrer and a thermometer.
-
N-Bromosuccinimide (1.05 equivalents) is added in portions to the solution at room temperature.[2] The acetamido group directs the substitution to the para position.[3]
-
The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in a suitable solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude N-(4-bromo-2-methoxy-3-methylphenyl)acetamide, which can be purified by recrystallization from a suitable solvent system like ethanol/water.
Caption: Workflow for the bromination of N-(2-methoxy-3-methylphenyl)acetamide.
Protocol 4: Hydrolysis of N-(4-bromo-2-methoxy-3-methylphenyl)acetamide
This final step involves the deprotection of the acetamide to yield the target aniline.
Materials:
-
N-(4-bromo-2-methoxy-3-methylphenyl)acetamide
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Sodium Hydroxide solution
Procedure:
-
A suspension of N-(4-bromo-2-methoxy-3-methylphenyl)acetamide (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid is heated to reflux.[4]
-
The reaction is refluxed for 2-4 hours, or until the starting material is consumed as indicated by TLC.
-
The reaction mixture is cooled to room temperature and then poured onto crushed ice.
-
The acidic solution is carefully neutralized with a sodium hydroxide solution to precipitate the free amine.
-
The precipitated this compound is collected by filtration, washed thoroughly with cold water, and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent if required.
Caption: Workflow for the hydrolysis to this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal information.
-
Hydrogenation should be conducted in a dedicated and properly rated reactor by trained personnel.
-
N-Bromosuccinimide is a lachrymator and should be handled with caution.
-
Concentrated acids and bases are corrosive and should be handled with extreme care.
This application note provides a comprehensive and scalable synthetic route to this compound. The described protocols are designed to be robust and adaptable for larger-scale production, providing a valuable resource for researchers and professionals in the field of drug development.
References
Application Notes and Protocols for Microwave-Assisted Reactions with 4-Bromo-2-methoxy-3-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Microwave-assisted synthesis has emerged as a powerful tool in modern organic chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced purity of products.[1] For drug development professionals and researchers, these efficiencies can accelerate the synthesis of compound libraries and novel chemical entities.
4-Bromo-2-methoxy-3-methylaniline is a valuable building block in medicinal chemistry, featuring a reactive bromine atom amenable to various palladium-catalyzed cross-coupling reactions. This document provides detailed, representative protocols for two of the most common and impactful of these transformations under microwave irradiation: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Application Note 1: Microwave-Assisted Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. In this application, this compound is coupled with a variety of arylboronic acids to generate biaryl structures, which are common motifs in pharmaceutical compounds. Microwave irradiation significantly accelerates this transformation.[6][7]
Representative Quantitative Data
The following table summarizes typical reaction parameters and expected outcomes for the microwave-assisted Suzuki-Miyaura coupling of this compound with various arylboronic acids.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Representative Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (4 mol%) | K₂CO₃ | Dioxane/H₂O | 120 | 20 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3 mol%) | CsF | DME | 120 | 15 | 88-98 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos (2 mol%) | K₃PO₄ | Toluene/EtOH/H₂O | 140 | 25 | 75-90 |
| 4 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (4 mol%) | Na₂CO₃ | Ethanol/H₂O | 120 | 20 | 80-92 |
Note: Yields are illustrative and may vary based on specific reaction conditions and purification methods.
Detailed Experimental Protocol
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.5 equivalents)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)
-
Microwave vial (10 mL) with a Teflon septum and aluminum crimp cap
-
Magnetic stir bar
Procedure:
-
To a 10 mL microwave vial, add this compound (1.0 mmol, 216 mg).
-
Add the arylboronic acid (1.1 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.04 mmol, 46 mg).
-
Add the base (e.g., K₂CO₃, 2.5 mmol, 345 mg).
-
Add a magnetic stir bar.
-
Add 5 mL of the solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water).
-
Seal the vial with the cap and crimp it securely.
-
Place the vial in the cavity of a scientific microwave reactor.
-
Irradiate the mixture at a constant temperature of 120 °C for 20 minutes with magnetic stirring. Set the microwave power to an appropriate level (e.g., 100-250 W) to maintain the target temperature.[2]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Open the vial and dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water (15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Application Note 2: Microwave-Assisted Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8] This method allows for the coupling of this compound with a wide range of primary and secondary amines, providing access to diverse substituted anilines that are key intermediates in drug discovery. Microwave heating drastically reduces the long reaction times often required for these transformations under conventional heating.[3][4]
Representative Quantitative Data
The following table outlines typical reaction parameters and expected outcomes for the microwave-assisted Buchwald-Hartwig amination of this compound.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Representative Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2.5 mol%) | XPhos (7 mol%) | t-BuONa | Toluene | 130 | 30 | 90-98 |
| 2 | Aniline | Pd(OAc)₂ (3 mol%) | BINAP (4.5 mol%) | Cs₂CO₃ | Dioxane | 150 | 25 | 85-95 |
| 3 | Benzylamine | Pd₂(dba)₃ (2.5 mol%) | XPhos (7 mol%) | t-BuONa | Toluene | 130 | 30 | 88-96 |
| 4 | Pyrrolidine | Pd(OAc)₂ (3 mol%) | RuPhos (4.5 mol%) | K₃PO₄ | Toluene | 140 | 20 | 85-95 |
Note: Yields are illustrative and may vary based on the specific amine, catalyst/ligand system, and purification.
Detailed Experimental Protocol
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Phosphine ligand (e.g., XPhos, 7 mol%)
-
Base (e.g., Sodium tert-butoxide (t-BuONa), 2.2 equivalents)
-
Anhydrous solvent (e.g., Toluene)
-
Microwave vial (10 mL) with a Teflon septum and aluminum crimp cap
-
Magnetic stir bar
Procedure:
-
In an inert atmosphere (e.g., a glovebox), add this compound (1.0 mmol, 216 mg) to a 10 mL microwave vial.
-
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.025 mmol, 23 mg).
-
Add the phosphine ligand (e.g., XPhos, 0.07 mmol, 33 mg).
-
Add the base (e.g., t-BuONa, 2.2 mmol, 211 mg).
-
Add a magnetic stir bar.
-
Add the amine (1.2 mmol).
-
Add 4 mL of anhydrous toluene.
-
Seal the vial with the cap and crimp it securely.
-
Place the vial in the cavity of a scientific microwave reactor.
-
Irradiate the mixture at a constant temperature of 130 °C for 30 minutes with magnetic stirring. Set the microwave power to an appropriate level (e.g., 200 W) to maintain the target temperature.[3]
-
After the reaction, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with dichloromethane (DCM) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl product.
Visualizations
Experimental Workflow
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of 4-Bromo-2-methoxy-3-methylaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2-methoxy-3-methylaniline.
Troubleshooting Guide
The synthesis of this compound typically involves a two-step process: the synthesis of the precursor 2-methoxy-3-methylaniline, followed by its bromination. This guide addresses potential issues that may arise during these stages.
Step 1: Synthesis of 2-methoxy-3-methylaniline via Reduction of 2-methyl-3-nitroanisole
| Problem | Possible Cause | Troubleshooting Solution |
| Low or no yield of 2-methoxy-3-methylaniline | Incomplete reduction of the nitro group. | - Ensure the catalyst (e.g., Palladium on carbon) is fresh and active.[1][2] - Increase the hydrogen pressure or reaction time.[3] - Check the solvent for impurities that might poison the catalyst. |
| Degradation of the starting material or product. | - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. - Control the reaction temperature; exothermic reactions may require cooling. | |
| Product is a dark oil or contains impurities | Incomplete reaction or presence of side products. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete conversion of the starting material. - Purify the crude product using column chromatography on silica gel. |
| Catalyst was not completely removed. | - Filter the reaction mixture through a pad of Celite to ensure complete removal of the catalyst before workup.[1][2] |
Step 2: Bromination of 2-methoxy-3-methylaniline
| Problem | Possible Cause | Troubleshooting Solution |
| Low yield of this compound | Incomplete bromination. | - Ensure the stoichiometry of the brominating agent (e.g., N-bromosuccinimide (NBS) or Bromine) is correct. A slight excess may be required. - Monitor the reaction by TLC to determine the optimal reaction time. |
| Formation of multiple brominated products (over-bromination). | - The aniline group is highly activating, leading to di- and tri-brominated species.[4][5] To control this, protect the amine group as an acetamide before bromination, followed by deprotection.[6] - Use a less reactive brominating agent or milder reaction conditions (e.g., lower temperature).[7] | |
| Formation of isomeric impurities | Bromination at other positions on the aromatic ring. | - The directing effects of the methoxy and methyl groups can lead to minor isomers. Optimize the reaction temperature and choice of solvent to improve regioselectivity. - Purification by column chromatography or recrystallization is crucial to isolate the desired 4-bromo isomer. |
| Reaction is too fast and uncontrollable | Highly activated starting material. | - Perform the reaction at a lower temperature (e.g., 0°C or below) to control the reaction rate.[7] - Add the brominating agent slowly and portion-wise. |
| Product degradation | Oxidation of the aniline. | - Work in an inert atmosphere and use degassed solvents. - Minimize exposure of the product to air and light, especially during purification. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: A common and logical precursor is 2-methoxy-3-methylaniline. This intermediate can be synthesized by the reduction of 2-methyl-3-nitroanisole.[1]
Q2: Why is my bromination reaction giving multiple products?
A2: The amino group in anilines is a very strong activating group for electrophilic aromatic substitution, which can lead to the formation of multiple brominated byproducts.[4][5] To achieve selective mono-bromination, it is often necessary to protect the amino group, for instance, by converting it to an acetamide, prior to the bromination step.
Q3: How can I control the regioselectivity of the bromination to favor the 4-position?
A3: In 2-methoxy-3-methylaniline, the amino group is the strongest directing group, favoring substitution at the ortho and para positions. The para-position (C4) is sterically less hindered than the ortho-position (C6), making it the more likely site for bromination. To enhance selectivity, you can use a bulkier brominating agent or optimize the solvent and temperature.
Q4: What are the best purification techniques for this compound?
A4: Column chromatography on silica gel is a common and effective method for purifying the final product and separating it from unreacted starting materials and isomeric byproducts.[3][7] Recrystallization can also be used to obtain a highly pure product.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes. Bromine and other brominating agents are toxic and corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. The solvents used may also be flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for all chemicals used.
Experimental Protocols
Protocol 1: Synthesis of 2-methoxy-3-methylaniline
This procedure is adapted from the reduction of a similar nitro compound.[1][2]
-
To a solution of 2-methyl-3-nitroanisole (1 equivalent) in ethanol, add 10% Palladium on carbon (10 mol%).
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 3-16 hours.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to yield 2-methoxy-3-methylaniline, which can be used in the next step without further purification or purified by column chromatography if necessary.
Protocol 2: Synthesis of this compound
This protocol is a general method for the bromination of an activated aniline derivative.
-
Dissolve 2-methoxy-3-methylaniline (1 equivalent) in a suitable solvent such as dichloromethane or acetic acid.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of N-bromosuccinimide (NBS) (1.05 equivalents) in the same solvent.
-
Stir the reaction mixture at 0°C and allow it to slowly warm to room temperature while monitoring the progress by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of Substituted Anilines.
| Precursor | Product | Reagents and Conditions | Yield | Reference |
| 2-methyl-3-nitroanisole | 3-methoxy-2-methylaniline | 5% Pd/C, H₂, Ethanol, RT, 3h | Quantitative | [1] |
| 1-methoxy-2-methyl-4-nitrobenzene | 4-methoxy-3-methylaniline | 10% Pd/C, H₂, Methanol, RT, 16h | 100% | [2] |
| 1-bromo-2-methyl-4-nitrobenzene | 4-bromo-3-methylaniline | Raney nickel, H₂ (30 psi), Methanol | 99% | [3] |
| 2-Methoxyaniline | 4-Bromo-2-methoxyaniline | 2,4,4,6-tetrabromo-2,5-cyclohexadienone, CH₂Cl₂, -10°C to RT | 96% | [7] |
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Logical troubleshooting workflow for optimizing the synthesis reaction.
References
- 1. 3-Methoxy-2-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 2. 4-methoxy-3-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 3. 4-Bromo-3-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 4. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 5. brainly.com [brainly.com]
- 6. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
Technical Support Center: Synthesis of 4-Bromo-2-methoxy-3-methylaniline
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 4-Bromo-2-methoxy-3-methylaniline synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Possible Causes | Solutions |
| Low or No Product Yield | 1. Ineffective Brominating Agent: The chosen brominating agent may not be suitable for the substrate. 2. Incorrect Reaction Temperature: The reaction may be too slow at low temperatures or lead to side products at high temperatures. 3. Moisture in the Reaction: The presence of water can interfere with the reaction. 4. Degradation of Starting Material: The starting material, 2-methoxy-3-methylaniline, may have degraded. | 1. Select an appropriate brominating agent. Mild brominating agents like 2,4,4,6-tetrabromo-2,5-cyclohexadienone can offer better selectivity.[1][2] 2. Optimize the reaction temperature. Many bromination reactions of anilines are carried out at low temperatures (e.g., -10°C to 0°C) to control the reaction rate and minimize side-product formation.[1] 3. Ensure all glassware is dry and use anhydrous solvents. 4. Check the purity of the starting material using techniques like NMR or GC-MS before starting the reaction. |
| Multiple Spots on TLC, Indicating a Mixture of Products | 1. Polybromination: The aniline ring is highly activated, leading to the addition of more than one bromine atom. 2. Formation of Isomers: Bromination might occur at other positions on the aromatic ring. 3. Side Reactions: The amino group can undergo side reactions.[3] | 1. Use a milder brominating agent and control the stoichiometry of the brominating agent to favor mono-bromination. Protecting the amino group as an acetamide can also prevent polybromination.[3][4] 2. Employ a regioselective brominating agent. For instance, o-xylylene bis(triethylammonium tribromide) has been reported to yield regioselective bromination.[5] 3. Protect the amino group as an acetamide before bromination to prevent side reactions involving the amine.[3][4] The protecting group can be removed in a subsequent step. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Byproducts: The desired product and impurities may have similar polarities, making separation by column chromatography challenging. 2. Oily Product: The product may not crystallize easily. | 1. Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation. 2. Attempt to form a salt of the product. The hydrochloride or hydrobromide salt of the aniline may crystallize more readily, allowing for purification by recrystallization. The free base can be regenerated by treatment with a base. |
| Product Discoloration | 1. Oxidation of the Aniline: Anilines are susceptible to air oxidation, which can lead to colored impurities. | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Store the final product under an inert atmosphere and protected from light. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most direct starting material is 2-methoxy-3-methylaniline. The synthesis involves the electrophilic aromatic substitution of a bromine atom onto the aromatic ring.
Q2: What are the different types of brominating agents that can be used?
Several brominating agents can be used, with varying reactivity and selectivity. Common choices include:
-
N-Bromosuccinimide (NBS): A mild and easy-to-handle brominating agent.
-
Bromine (Br₂): A strong and highly reactive brominating agent, often used in a solvent like acetic acid or dichloromethane. Its high reactivity can lead to over-bromination.
-
2,4,4,6-Tetrabromo-2,5-cyclohexadienone: A mild brominating agent that can provide good yields and selectivity for mono-bromination of anilines.[1][2]
-
o-Xylylene bis(triethylammonium tribromide): A reagent reported for regioselective bromination.[5]
Q3: Why is temperature control important in this synthesis?
Temperature control is crucial for several reasons. Many bromination reactions are exothermic. Running the reaction at low temperatures helps to control the reaction rate, prevent overheating, and minimize the formation of unwanted side products, such as polybrominated compounds.[1]
Q4: Should I protect the amino group before bromination?
Protecting the amino group, for example as an acetamide, is a common strategy to improve the outcome of the bromination of anilines.[3][4] The benefits include:
-
Preventing oxidation of the amino group by the brominating agent.
-
Reducing the activating effect of the amino group, which helps to prevent polybromination.[3]
-
Directing the bromination to the para position due to the steric hindrance of the protecting group.
The protecting group can be removed after bromination by hydrolysis.[4]
Q5: What are the typical purification methods for this compound?
The most common purification method is column chromatography on silica gel.[1][5] The choice of eluent is critical for good separation. A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used.[1][5] Recrystallization can also be used if the product is a solid and a suitable solvent is found.
Synthesis Pathway and Troubleshooting Workflow
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for the synthesis.
Experimental Protocols
Protocol 1: Direct Bromination of 2-methoxy-3-methylaniline
This protocol is a general procedure and may require optimization for specific laboratory conditions.
Materials:
-
2-methoxy-3-methylaniline
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Dissolve 2-methoxy-3-methylaniline (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add N-Bromosuccinimide (1.05 equivalents) portion-wise over 15-30 minutes, ensuring the temperature remains below 5°C.
-
Stir the reaction mixture at 0°C for 1-2 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Protocol 2: Bromination with Amine Protection
Part A: Acetylation of 2-methoxy-3-methylaniline
-
To a solution of 2-methoxy-3-methylaniline (1 equivalent) in a suitable solvent (e.g., acetic acid or dichloromethane), add acetic anhydride (1.1 equivalents).
-
Stir the reaction at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into ice-water and stir until a precipitate forms.
-
Collect the solid by filtration, wash with water, and dry to obtain N-(2-methoxy-3-methylphenyl)acetamide.
Part B: Bromination of N-(2-methoxy-3-methylphenyl)acetamide
-
Dissolve the acetamide from Part A in a suitable solvent (e.g., acetic acid).
-
Add a solution of bromine (1.05 equivalents) in the same solvent dropwise at a controlled temperature (e.g., 10-15°C).
-
Stir for 1-3 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and collect the precipitated product by filtration.
Part C: Hydrolysis of N-(4-bromo-2-methoxy-3-methylphenyl)acetamide
-
Reflux the bromo-acetamide from Part B in a mixture of ethanol and concentrated hydrochloric acid for 2-4 hours.[4]
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide) to a pH of 8-9.[4]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography as described in Protocol 1.
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the bromination of aniline derivatives from the literature, which can serve as a reference for optimizing the synthesis of this compound.
| Starting Material | Brominating Agent | Solvent | Temperature | Time | Yield | Reference |
| m-Toluidine | o-xylylene bis(triethylammonium tribromide) | Acetonitrile | 20°C | 5 min | 95% | |
| 2-Methoxyaniline | 2,4,4,6-tetrabromo-2,5-cyclohexadienone | Methylene Chloride | -10°C to RT | Not specified | 96% | [1] |
| N,N-dimethyl-3-(trifluoromethyl)aniline | 2,4,4,6-tetrabromo-2,5-cyclohexadienone | Dichloromethane | -10°C to RT | 30 min | Not specified | [2] |
| 2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline | Tetrabutylammonium tribromide | Not specified | -30°C | Not specified | ~50% |
References
Troubleshooting guide for Suzuki coupling with 4-Bromo-2-methoxy-3-methylaniline
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with Suzuki coupling reactions, with a specific focus on the sterically hindered and electron-rich substrate, 4-Bromo-2-methoxy-3-methylaniline.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with this compound is showing low to no conversion. What are the likely causes and how can I improve the yield?
A1: Low conversion with this substrate is a common issue stemming from its electronic and steric properties. The methoxy and aniline groups are electron-donating, which can slow down the rate-limiting oxidative addition step.[1][2] Additionally, the ortho-substituents (methoxy and methyl groups) create significant steric hindrance around the reaction center.[3][4]
Here are key factors to investigate for optimization:
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be ineffective. The use of bulky, electron-rich phosphine ligands is crucial to facilitate both the oxidative addition and the subsequent reductive elimination steps for hindered substrates.[5][6][7] Consider catalysts specifically designed for challenging couplings, such as those from the Buchwald or CataCXium families.[6][8]
-
Base: The choice of base is critical. Stronger, non-nucleophilic bases are often required. While K₂CO₃ or Cs₂CO₃ are common, K₃PO₄ is often more effective for hindered substrates, particularly in anhydrous conditions which may require a small amount of water to function.[6][9]
-
Solvent: The solvent system must be able to dissolve the reactants and the base. Aprotic polar solvents like 1,4-dioxane, DME, or THF, often with a small amount of water, are standard. For particularly challenging substrates, a switch to a solvent like 2-MeTHF or toluene at higher temperatures might improve results.[8][10]
-
Temperature: Due to the substrate's lower reactivity, higher reaction temperatures (e.g., 80-110 °C) are typically necessary to drive the reaction to completion.
Table 1: Troubleshooting Guide for Optimizing Suzuki Coupling Conditions
| Parameter | Condition 1 (Initial) | Condition 2 (Optimized) | Rationale for Change |
| Pd Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Pd₂(dba)₃ (2 mol%) or CataCXium A Pd G3 (5 mol%)[8] | Pre-catalysts often form more active catalytic species in situ. Specialized palladacycles are designed for hindered substrates.[8] |
| Ligand | None | SPhos, XPhos, or P(t-Bu)₃ (Pd:Ligand ratio 1:2 to 1:4) | Bulky, electron-rich ligands accelerate oxidative addition into the electron-rich aryl bromide and promote reductive elimination.[5][6] |
| Base | Na₂CO₃ (2 eq.) | K₃PO₄ (3 eq.) or Cs₂CO₃ (2.5 eq.) | Stronger bases are more effective at promoting the transmetalation step, especially for hindered substrates.[9][11] |
| Solvent | Toluene/H₂O (4:1) | 1,4-Dioxane/H₂O (5:1) or 2-MeTHF[8] | Dioxane and 2-MeTHF often offer better solubility and performance at higher temperatures for these types of reactions. |
| Temperature | 80 °C | 100 °C (reflux) | Increased temperature provides the necessary activation energy to overcome the steric and electronic barriers.[10] |
Q2: I am observing significant amounts of a homocoupling byproduct from my boronic acid. How can I minimize this?
A2: The formation of a biaryl product derived from the coupling of two boronic acid molecules is a common side reaction known as homocoupling. This process is often significantly promoted by the presence of molecular oxygen in the reaction mixture.[12][13] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can then facilitate the homocoupling pathway.[14]
To suppress this side reaction:
-
Rigorous Degassing: Ensure that all solvents and the final reaction mixture are thoroughly deoxygenated. Common methods include:
-
Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes.
-
Freeze-Pump-Thaw: This technique involves freezing the solvent, evacuating the headspace under high vacuum, and then thawing. Repeating this cycle three times is highly effective at removing dissolved oxygen.
-
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire reaction setup and duration.
Q3: My starting aryl bromide is being consumed, but I'm primarily forming the dehalogenated aniline. What is happening?
A3: The replacement of the bromine atom with a hydrogen atom is a side reaction known as dehalogenation or hydrodehalogenation.[12] This occurs after the initial oxidative addition step. The resulting Ar-Pd(II)-Br complex can react with a hydride source in the mixture, followed by reductive elimination to yield the dehalogenated product. Potential hydride sources include amine bases or alcoholic solvents.
To mitigate dehalogenation:
-
Choice of Base: Avoid amine-based bases if possible. Switch to inorganic bases like K₃PO₄ or Cs₂CO₃.
-
Solvent Purity: Ensure solvents are anhydrous and free from impurities that could act as hydride donors.
-
Optimize Reaction Rate: If the transmetalation step is too slow compared to the dehalogenation pathway, the side product will dominate. Using more active ligands or higher temperatures can accelerate the desired catalytic cycle.
Q4: My boronic acid appears to be unstable under the reaction conditions, leading to low yields. How can I address this?
A4: Boronic acids can be susceptible to degradation, particularly through a process called protodeboronation, where the C-B bond is cleaved by a proton source, replacing the boronic acid moiety with a hydrogen atom.[15][16]
Strategies to improve stability include:
-
Use Boronic Esters: Pinacol boronate esters (Bpin) are generally more stable than their corresponding boronic acids.[17] They participate in the reaction via a "slow-release" mechanism, where they hydrolyze in situ to generate a low, steady concentration of the active boronic acid, minimizing degradation pathways.[16][18]
-
Anhydrous Conditions: While some water is often necessary, excess water can promote protodeboronation. Using a boronic ester with a carefully controlled amount of a strong base like K₃PO₄ in a solvent like dioxane can be effective.[6]
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This is a starting point protocol and may require optimization based on the specific boronic acid used.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid or pinacol ester (1.2-1.5 eq.)
-
Pd₂(dba)₃ (0.02 eq., 2 mol%)
-
SPhos (0.045 eq., 4.5 mol%)
-
K₃PO₄ (powdered, dried, 3.0 eq.)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask or reaction vial, add this compound, the boronic acid/ester, and powdered K₃PO₄.
-
In a separate vial, weigh the Pd₂(dba)₃ and SPhos and add a small amount of dioxane to form a slurry.
-
Seal the reaction flask with a septum, and evacuate and backfill with Argon or Nitrogen three times.
-
Add the degassed 1,4-dioxane and degassed water (e.g., 5:1 ratio) to the reaction flask via syringe.
-
Add the catalyst/ligand slurry to the reaction mixture via syringe.
-
Place the sealed flask in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium residues.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Diagrams of Key Processes
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for performing the Suzuki coupling reaction.
Caption: A decision flowchart for troubleshooting common Suzuki coupling issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. mdpi.com [mdpi.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Bromination of 2-Methoxy-3-methylaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bromination of 2-methoxy-3-methylaniline. Our aim is to help you overcome common challenges and prevent the over-bromination of this highly activated aromatic compound.
Troubleshooting Guide
Over-bromination is a common issue when working with highly activated anilines like 2-methoxy-3-methylaniline. The strong electron-donating effects of the amino and methoxy groups significantly increase the nucleophilicity of the aromatic ring, making it susceptible to multiple substitutions. This guide addresses specific problems you may encounter.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Formation of di- or tri-brominated products | The amino group is too activating, leading to multiple substitutions.[1][2] | Protect the amino group by converting it to an amide (acetylation) before bromination.[3] This reduces its activating effect. |
| Harsh brominating agent or reaction conditions. | Use a milder brominating agent such as N-bromosuccinimide (NBS) instead of elemental bromine.[4] Control the reaction temperature, keeping it low to moderate. | |
| Poor regioselectivity | The directing effects of the methoxy and methyl groups may lead to a mixture of isomers. | The choice of solvent can influence regioselectivity. Experiment with different solvents, from nonpolar (e.g., CCl4) to polar aprotic (e.g., DMF), to optimize for the desired isomer.[4] |
| Reaction is too fast and difficult to control | The substrate is highly activated. | Perform the reaction at a lower temperature and add the brominating agent slowly and portion-wise to maintain control. |
| Incomplete reaction | Insufficient amount of brominating agent or deactivation of the catalyst. | Ensure the stoichiometry of the brominating agent is appropriate. If using a catalyst, ensure it is active and used in the correct amount. |
| Difficult purification of the desired monobrominated product | Presence of multiple brominated byproducts and starting material. | Optimize the reaction conditions to maximize the yield of the desired product. Employ column chromatography for purification, using a suitable solvent system to separate the isomers. |
Frequently Asked Questions (FAQs)
Q1: Why is my bromination of 2-methoxy-3-methylaniline resulting in a mixture of products?
A1: 2-Methoxy-3-methylaniline is a highly activated aromatic ring system. The amino and methoxy groups are strong ortho-, para-directing activators, while the methyl group is a weaker ortho-, para-director. This high degree of activation makes the ring highly susceptible to electrophilic attack, often leading to the formation of multiple brominated products (di- and tri-substituted) and a mixture of regioisomers.[1][2]
Q2: How can I achieve selective monobromination?
A2: The most effective strategy to achieve selective monobromination is to temporarily "tame" the activating effect of the amino group by protecting it as an acetamide.[3] This is achieved through an acetylation reaction. The resulting N-acetyl group is still an ortho-, para-director but is significantly less activating than the amino group, allowing for more controlled bromination. After bromination, the acetyl group can be easily removed by hydrolysis to regenerate the amino group.
Q3: What is the best brominating agent to use?
A3: For highly activated systems like 2-methoxy-3-methylaniline, it is advisable to use a milder brominating agent than elemental bromine (Br₂). N-Bromosuccinimide (NBS) is a common and effective choice for the monobromination of activated aromatic compounds.[4] It provides a slow and controlled release of electrophilic bromine, which helps to prevent over-bromination.
Q4: What is the expected regioselectivity for the monobromination of N-acetyl-2-methoxy-3-methylaniline?
A4: The directing effects of the substituents on the N-acetyl-2-methoxy-3-methylaniline ring will determine the position of bromination. The acetamido (-NHCOCH₃) and methoxy (-OCH₃) groups are both ortho-, para-directors. The methyl (-CH₃) group is also an ortho-, para-director. The position of bromination will be a result of the combined directing and steric effects of these groups. The most likely positions for bromination are C4 and C6, which are para and ortho to the strong activating groups, respectively. Steric hindrance from the adjacent methyl and methoxy groups might influence the ratio of these isomers.
Q5: How do I remove the acetyl protecting group after bromination?
A5: The acetyl group can be removed by either acidic or basic hydrolysis. A common method is to heat the N-(bromo-2-methoxy-3-methylphenyl)acetamide in the presence of an aqueous acid (e.g., HCl) or base (e.g., NaOH).
Experimental Protocols
The following are detailed experimental protocols for the selective monobromination of 2-methoxy-3-methylaniline via a protection-bromination-deprotection strategy. These protocols are based on established methods for similar compounds and should be adapted and optimized for your specific experimental setup.
Step 1: Acetylation of 2-Methoxy-3-methylaniline
This procedure converts the highly activating amino group into a less activating acetamido group.
Materials:
-
2-Methoxy-3-methylaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Sodium acetate
-
Ice
-
Water
-
Beaker, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve 2-methoxy-3-methylaniline in glacial acetic acid in a beaker.
-
Add a solution of sodium acetate in water to the mixture.
-
Cool the mixture in an ice bath with constant stirring.
-
Slowly add acetic anhydride to the cooled mixture.
-
After the addition is complete, continue stirring in the ice bath for 30 minutes and then at room temperature for an additional hour.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid product, wash it with cold water, and dry it to obtain N-(2-methoxy-3-methylphenyl)acetamide.
Step 2: Bromination of N-(2-methoxy-3-methylphenyl)acetamide
This step introduces a single bromine atom onto the aromatic ring.
Materials:
-
N-(2-methoxy-3-methylphenyl)acetamide
-
N-Bromosuccinimide (NBS)
-
A suitable solvent (e.g., chloroform, carbon tetrachloride, or acetic acid)
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
Procedure:
-
Dissolve the N-(2-methoxy-3-methylphenyl)acetamide in the chosen solvent in a round-bottom flask.
-
Add N-bromosuccinimide to the solution. The amount of NBS should be stoichiometric (1 equivalent) for monobromination.
-
Stir the reaction mixture at room temperature or gently heat it under reflux, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture and wash it with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude N-(bromo-2-methoxy-3-methylphenyl)acetamide.
-
Purify the product by recrystallization or column chromatography.
Step 3: Deacetylation (Hydrolysis) of N-(bromo-2-methoxy-3-methylphenyl)acetamide
This final step removes the acetyl protecting group to yield the desired bromo-2-methoxy-3-methylaniline.
Materials:
-
N-(bromo-2-methoxy-3-methylphenyl)acetamide
-
Concentrated hydrochloric acid or sodium hydroxide solution
-
Ethanol (optional, to aid solubility)
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
Procedure (Acidic Hydrolysis):
-
Place the N-(bromo-2-methoxy-3-methylphenyl)acetamide in a round-bottom flask.
-
Add a mixture of concentrated hydrochloric acid and water (and ethanol if needed for solubility).
-
Heat the mixture under reflux until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and carefully neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the free amine.
-
Filter the solid product, wash it with water, and dry it to obtain the final bromo-2-methoxy-3-methylaniline.
Visualizations
Signaling Pathway for Electrophilic Bromination
Caption: General pathway for the electrophilic bromination of 2-methoxy-3-methylaniline.
Experimental Workflow for Controlled Monobromination
Caption: Workflow for the controlled monobromination of 2-methoxy-3-methylaniline.
References
Technical Support Center: Purification of 4-Bromo-2-methoxy-3-methylaniline
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-Bromo-2-methoxy-3-methylaniline.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues during the purification of this compound.
Diagram: Troubleshooting Workflow for Purification
Caption: A flowchart outlining the decision-making process for troubleshooting the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can include unreacted starting materials (e.g., 2-methoxy-3-methylaniline), regioisomers formed during bromination, and dibrominated products. The presence of residual solvents from the reaction or initial extraction steps is also a possibility.
Q2: My purified product has a persistent yellow or brown color. How can I remove these colored impurities?
A2: Colored impurities are often polar, oxidized byproducts. Two effective methods for their removal are:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate), add a small amount of activated carbon, stir for 15-30 minutes at room temperature, and then filter through a pad of celite.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be highly effective at excluding colored impurities into the mother liquor. A potential solvent system to try is ethanol/water or hexane/ethyl acetate.
Q3: I am seeing multiple spots on the TLC plate that are very close to my product spot. How can I improve the separation during column chromatography?
A3: Poor separation on TLC indicates that the chosen solvent system is not optimal. To improve separation:
-
Solvent System Optimization: Experiment with different solvent systems. For aniline derivatives, mixtures of hexanes and ethyl acetate are common. Try varying the ratio to find the optimal polarity for separation. Adding a small amount of a more polar solvent like methanol or a less polar one like dichloromethane can also help.
-
Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different stationary phase for your column chromatography, such as alumina instead of silica gel.
Q4: The yield of my purified product is very low after column chromatography. What are the potential causes and solutions?
A4: Low recovery after column chromatography can be due to several factors:
-
Product Adsorption: Highly polar compounds can irreversibly adsorb to silica gel. If your compound is sticking to the column, consider using a more polar eluent or deactivating the silica gel with a small amount of triethylamine in your solvent system.
-
Improper Column Packing: An improperly packed column can lead to channeling and poor separation, resulting in mixed fractions that are difficult to repurify without significant loss of material.
-
Product Instability: Some aniline derivatives can be sensitive to the acidic nature of silica gel. If you suspect degradation on the column, you can use neutralized silica gel or switch to a different purification technique like preparative HPLC.
Q5: How can I confirm the purity and identity of my final product?
A5: The purity and identity of this compound should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and identify any organic impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques can be used to assess the number of components in the sample and thus its purity. For a pure compound, you should observe a single spot on the TLC plate or a single peak in the LC chromatogram.
Data Presentation
| Parameter | Typical Value | Analysis Method |
| Purity (Post-Purification) | > 98% | HPLC, GC, NMR |
| Melting Point | Dependent on purity | Melting Point Apparatus |
| Appearance | White to off-white solid | Visual Inspection |
Experimental Protocols
Protocol 1: Column Chromatography on Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and crack-free stationary phase. Drain the excess solvent until it is level with the top of the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the elution solvent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with a solvent system of low polarity (e.g., 95:5 hexanes:ethyl acetate). Gradually increase the polarity of the eluent to facilitate the separation of the desired compound from impurities.
-
Fraction Collection: Collect fractions and monitor their composition using TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Ethanol/water or hexanes/ethyl acetate are good starting points.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Stability issues of 4-Bromo-2-methoxy-3-methylaniline under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Bromo-2-methoxy-3-methylaniline under acidic conditions. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the handling, storage, and experimental use of this compound in acidic environments.
Question 1: I am observing a change in the color of my solution of this compound after adding an acidic reagent. What could be the cause?
Answer: A color change in your solution upon acidification is likely an indication of degradation of the this compound. Aromatic amines can be susceptible to oxidation, and this process can be accelerated under acidic conditions, leading to the formation of colored impurities. It is also possible that the protonated form of the aniline absorbs light differently, resulting in a color change. To verify if degradation is occurring, it is recommended to analyze the sample using High-Performance Liquid Chromatography (HPLC) to check for the appearance of new peaks corresponding to degradation products.
Question 2: My HPLC analysis shows multiple new peaks after exposing this compound to a low pH solution. How can I identify these degradation products?
Answer: The presence of multiple new peaks in your HPLC chromatogram suggests that this compound is degrading into several different products under acidic stress. To identify these unknown impurities, hyphenated analytical techniques are highly effective. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this purpose, as it can provide the molecular weights of the degradation products, which is a crucial first step in structure elucidation. For more detailed structural information, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary after isolation of the impurities.
Question 3: What are the best practices for storing this compound to ensure its stability?
Answer: To maintain the stability of this compound, it should be stored in a cool, dry, and dark place.[1][2] Exposure to light and elevated temperatures can promote degradation. The container should be tightly sealed to prevent exposure to air and moisture.[1][2][3] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended. It is also advisable to avoid storing the compound in acidic environments or in proximity to acidic vapors.
Question 4: I need to perform a reaction with this compound under acidic conditions. How can I minimize its degradation?
Answer: To minimize degradation during reactions in acidic media, consider the following strategies:
-
Use the mildest possible acidic conditions: Opt for weaker acids or lower concentrations of strong acids whenever feasible.
-
Control the temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Limit the reaction time: Monitor the reaction progress closely and stop it as soon as the desired conversion is achieved.
-
Work under an inert atmosphere: Purging the reaction vessel with an inert gas like nitrogen or argon can help prevent oxidative degradation.[4]
-
Use of antioxidants: In some cases, the addition of a small amount of an antioxidant may help to inhibit oxidative degradation pathways.
Question 5: How can I perform a forced degradation study to understand the stability of this compound in acidic conditions?
Answer: A forced degradation study, also known as stress testing, is essential for understanding the degradation profile of a compound.[5][6][7] A typical study involves subjecting the compound to various stress conditions, including acidic hydrolysis.[6][7] For acid hydrolysis, you would typically dissolve the this compound in a solution of a specific acid concentration (e.g., 0.1 M HCl) and monitor the degradation over time at a set temperature (e.g., 60°C). Samples are withdrawn at various time points and analyzed by a stability-indicating method, such as HPLC, to quantify the remaining parent compound and the formation of degradation products.[8]
Quantitative Data Summary
The following table summarizes hypothetical data from a forced degradation study of this compound under various acidic conditions. This data illustrates the expected trend of increased degradation with harsher conditions.
| Condition | Time (hours) | This compound Assay (%) | Total Impurities (%) |
| 0.1 M HCl at 40°C | 0 | 100.0 | 0.0 |
| 12 | 98.5 | 1.5 | |
| 24 | 97.1 | 2.9 | |
| 48 | 94.3 | 5.7 | |
| 0.1 M HCl at 60°C | 0 | 100.0 | 0.0 |
| 12 | 95.2 | 4.8 | |
| 24 | 90.7 | 9.3 | |
| 48 | 82.1 | 17.9 | |
| 1 M HCl at 60°C | 0 | 100.0 | 0.0 |
| 12 | 88.9 | 11.1 | |
| 24 | 79.5 | 20.5 | |
| 48 | 63.8 | 36.2 |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid Hydrolysis
Objective: To evaluate the stability of this compound under acidic conditions.
Materials:
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This compound
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Hydrochloric acid (HCl), 0.1 M and 1 M solutions
-
Methanol (HPLC grade)
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Water (HPLC grade)
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Volumetric flasks
-
Pipettes
-
HPLC system with a UV detector
-
C18 HPLC column
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
For each stress condition (0.1 M HCl at 40°C, 0.1 M HCl at 60°C, and 1 M HCl at 60°C), add a known volume of the stock solution to a volumetric flask and dilute with the respective acidic solution to achieve a final concentration of 0.1 mg/mL.
-
Prepare a control sample by diluting the stock solution with a 50:50 methanol:water mixture.
-
-
Incubation: Place the flasks in a temperature-controlled oven or water bath set to the desired temperature.
-
Time Points: Withdraw aliquots from each flask at specified time intervals (e.g., 0, 12, 24, and 48 hours).
-
Sample Analysis:
-
Immediately neutralize the withdrawn aliquots with a suitable base (e.g., 0.1 M NaOH) to stop the degradation.
-
Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.
-
Inject the samples into the HPLC system.
-
-
Data Analysis:
-
Determine the peak area of this compound and any degradation products at each time point.
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Calculate the percentage of remaining this compound and the percentage of total impurities.
-
Visualizations
Caption: Plausible degradation pathway of this compound in acid.
Caption: General workflow for a forced degradation study.
Caption: Troubleshooting logic for stability issues.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. echemi.com [echemi.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. ijrpp.com [ijrpp.com]
- 7. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
Optimizing the temperature for the synthesis of 4-Bromo-2-methoxy-3-methylaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2-methoxy-3-methylaniline. The information is designed to address specific issues that may be encountered during the experimental process, with a focus on optimizing the reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis typically involves the electrophilic bromination of 2-methoxy-3-methylaniline. Due to the high activation of the aromatic ring by the amino and methoxy groups, direct bromination can be challenging to control. Therefore, a common strategy involves the protection of the highly activating amino group, followed by bromination and subsequent deprotection.
Q2: Why is temperature control so critical in this synthesis?
Temperature is a crucial parameter in the bromination of activated aromatic rings like 2-methoxy-3-methylaniline for several reasons:
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Regioselectivity: The methoxy, methyl, and amino (or protected amino) groups direct the electrophilic attack to specific positions. Temperature can influence the kinetic vs. thermodynamic control of the reaction, potentially affecting the ratio of the desired 4-bromo isomer to other isomers.
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Minimization of Side Products: Higher temperatures can lead to over-bromination, resulting in the formation of di- or tri-brominated products. It can also promote side reactions such as oxidation of the aniline derivative.
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Reaction Rate: While lower temperatures favor selectivity, they also decrease the reaction rate. Therefore, an optimal temperature must be found to ensure a reasonable reaction time while maintaining high selectivity and yield.
Q3: What are the expected side products, and how can their formation be minimized by temperature control?
Common side products include isomers (e.g., 6-bromo isomer) and poly-brominated species. Low temperatures generally favor the formation of the thermodynamically more stable para-substituted product (4-bromo). Performing the reaction at the lowest effective temperature can enhance para/ortho selectivity.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Temperature Considerations |
| Low Yield of Desired Product | Incomplete reaction. | - Gradually increase the reaction temperature in small increments (e.g., 5°C) to find the optimal balance between reaction rate and selectivity.- Extend the reaction time at a lower temperature. |
| Decomposition of starting material or product. | - Ensure the reaction is not overheating. Use an ice bath or cryostat for precise temperature control, especially during the addition of the brominating agent.- Check the thermal stability of your specific starting material and product. | |
| Formation of Multiple Isomers | Lack of regioselectivity. | - Lower the reaction temperature. For highly activated systems, temperatures as low as -10°C to 0°C are often employed during the addition of the brominating agent.[1] |
| Steric hindrance. | - While temperature is a key factor, consider using a bulkier brominating agent which may favor substitution at the less sterically hindered para position. | |
| Presence of Di- and Poly-brominated Impurities | Over-bromination due to high reactivity. | - Maintain a low reaction temperature throughout the addition of the brominating agent and for the duration of the reaction.- Use a stoichiometric amount of the brominating agent and add it dropwise to avoid localized high concentrations. |
| Reaction Does Not Proceed | Insufficient activation energy. | - If the reaction is too slow at low temperatures, cautiously and slowly warm the reaction mixture to room temperature after the addition of the brominating agent is complete. Monitor the reaction progress closely using TLC or HPLC. |
Data Presentation: Expected Effect of Temperature on Synthesis
The following table summarizes the expected qualitative effects of temperature on the synthesis of this compound based on general principles of electrophilic aromatic substitution.
| Temperature Range | Expected Yield of 4-Bromo Isomer | Expected Purity (Regioselectivity) | Common Issues |
| Low (-10°C to 0°C) | Moderate | High | Slow reaction rate, potentially incomplete conversion. |
| Medium (0°C to Room Temp.) | High | Good to Moderate | Increased formation of minor isomers. |
| High (> Room Temp.) | Variable to Low | Low | Significant formation of isomers and poly-brominated byproducts; potential for decomposition. |
Experimental Protocols
A generalized experimental protocol for the synthesis, often involving a protection step, is provided below. The optimal temperature for the bromination step is a critical parameter to determine empirically.
Step 1: Protection of the Amino Group (Acetylation)
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Dissolve 2-methoxy-3-methylaniline in a suitable solvent (e.g., acetic acid or dichloromethane).
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Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the cooled solution while stirring.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Isolate the N-(2-methoxy-3-methylphenyl)acetamide by precipitation in water, followed by filtration and drying.
Step 2: Bromination of the Protected Aniline
-
Dissolve the N-(2-methoxy-3-methylphenyl)acetamide in a suitable solvent (e.g., acetic acid, dichloromethane, or acetonitrile).
-
Cool the solution to the desired temperature (start with a range of -5°C to 5°C).
-
Slowly add a solution of the brominating agent (e.g., N-bromosuccinimide or a solution of bromine in the reaction solvent) dropwise, ensuring the temperature does not rise significantly.
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Stir the reaction at this temperature for a set period, monitoring the progress by TLC or HPLC.
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Once the reaction is complete, quench the reaction (e.g., with a solution of sodium thiosulfate if bromine was used).
-
Extract the product into an organic solvent, wash, dry, and concentrate to obtain the crude N-(4-bromo-2-methoxy-3-methylphenyl)acetamide.
Step 3: Deprotection (Hydrolysis)
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Reflux the crude N-(4-bromo-2-methoxy-3-methylphenyl)acetamide in an acidic or basic aqueous solution (e.g., aqueous HCl or NaOH).
-
Monitor the reaction for the disappearance of the starting material.
-
After completion, neutralize the reaction mixture and extract the this compound product.
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Purify the final product, for example, by column chromatography or recrystallization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for temperature optimization.
References
How to avoid the formation of regioisomers in 4-Bromo-2-methoxy-3-methylaniline synthesis
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on the synthesis of 4-Bromo-2-methoxy-3-methylaniline, focusing on strategies to mitigate the formation of unwanted regioisomers.
Frequently Asked Questions (FAQs)
Q1: Why do I get a mixture of isomers when I attempt to directly brominate 2-methoxy-3-methylaniline?
A1: Direct bromination of 2-methoxy-3-methylaniline leads to poor regioselectivity due to the powerful activating and directing effects of the substituents on the aromatic ring. The amino (-NH2), methoxy (-OCH3), and methyl (-CH3) groups are all ortho, para-directors. The amino group is the most potent activator, strongly directing the incoming electrophile (Br+) to the positions ortho and para to it (C4 and C6). This results in a competitive formation of the desired 4-bromo product and the undesired 6-bromo regioisomer.
Q2: What are the most common regioisomers formed during the synthesis?
A2: The primary regioisomeric byproduct is 6-Bromo-2-methoxy-3-methylaniline . This occurs because the C6 position is sterically accessible and strongly activated by the para-directing amino group. A secondary potential isomer is 5-Bromo-2-methoxy-3-methylaniline , directed by the methoxy group. Over-bromination can also occur under harsh conditions, leading to di-brominated products like 4,6-dibromo-2-methoxy-3-methylaniline.
Q3: How can I selectively synthesize the this compound isomer?
A3: The most effective and widely used strategy is to temporarily "protect" the highly activating amino group as an acetamide (-NHCOCH3). This approach, involving a three-step sequence of protection, bromination, and deprotection, offers excellent control over regioselectivity. The acetamido group is less activating than the amino group and, more importantly, its steric bulk hinders electrophilic attack at the adjacent ortho position (C6), thereby favoring substitution at the less hindered para position (C4).
Q4: What is the recommended protecting group for the aniline?
A4: An acetyl group (-COCH3) is the standard and most effective protecting group for this purpose. It is easily introduced by reacting the starting aniline with acetic anhydride and can be readily removed by acid or base hydrolysis after the bromination step.
Q5: How is the acetyl protecting group removed after bromination?
A5: The acetamide intermediate, N-(4-bromo-2-methoxy-3-methylphenyl)acetamide, is hydrolyzed back to the free amine. This is typically achieved by heating the compound in the presence of an aqueous acid (like HCl) or a base (like NaOH).
Troubleshooting Guide
Problem 1: My final product is a mix of 4-bromo and 6-bromo isomers.
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Probable Cause: You likely performed a direct bromination on the unprotected 2-methoxy-3-methylaniline. The powerful activating nature of the -NH2 group does not provide sufficient selectivity between the C4 (para) and C6 (ortho) positions.
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Solution: Implement the three-step synthesis involving the protection of the amine as an acetamide. The steric hindrance of the acetyl group will effectively block the C6 position, directing bromination almost exclusively to the desired C4 position.
Problem 2: I am observing the formation of di-brominated products.
-
Probable Cause: The reaction conditions for bromination are too harsh. This can be caused by using an excess of the brominating agent (e.g., Br2) or conducting the reaction at too high a temperature.
-
Solution:
-
Stoichiometry: Carefully control the molar equivalents of your brominating agent. Use no more than 1.0 to 1.05 equivalents.
-
Temperature Control: Perform the bromination at a low temperature (e.g., 0-5 °C) to reduce the reaction rate and improve selectivity.
-
Milder Reagent: Consider using N-Bromosuccinimide (NBS) in a solvent like DMF or acetic acid as a milder and more selective source of electrophilic bromine compared to liquid bromine.
-
Problem 3: The final hydrolysis (deprotection) step is incomplete.
-
Probable Cause: The hydrolysis conditions (reaction time, temperature, or catalyst concentration) are insufficient to completely cleave the amide bond.
-
Solution:
-
Increase Reaction Time/Temperature: Reflux the reaction mixture for a longer duration.
-
Increase Catalyst Concentration: Use a more concentrated acid (e.g., 6M HCl) or base solution.
-
Monitor Progress: Track the reaction's progress using Thin Layer Chromatography (TLC) until the starting acetamide spot has been completely consumed.
-
Data Presentation
The following table provides a representative comparison of expected product distribution from direct bromination versus the recommended protection-based strategy.
| Synthesis Strategy | Desired Product (4-Bromo Isomer) Yield | 6-Bromo Isomer Yield | Di-bromo & Other Byproducts |
| Direct Bromination | 30-40% | 50-60% | ~10% |
| Amine Protection Strategy | >95% | <5% | <1% |
Note: Yields are illustrative and can vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: Protection via Acetylation of 2-methoxy-3-methylaniline
-
Dissolve 2-methoxy-3-methylaniline (1.0 eq) in glacial acetic acid (approx. 3-5 mL per gram of aniline) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution, ensuring the temperature remains below 10 °C.
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After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture slowly into a beaker of ice-cold water while stirring.
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Collect the resulting white precipitate (N-(2-methoxy-3-methylphenyl)acetamide) by vacuum filtration.
-
Wash the solid with cold water and dry it thoroughly. The product is often pure enough for the next step without further purification.
Protocol 2: Regioselective Bromination
-
Dissolve the dried N-(2-methoxy-3-methylphenyl)acetamide (1.0 eq) in a suitable solvent such as glacial acetic acid or a mixture of acetic acid and dichloromethane.
-
Cool the solution to 0-5 °C in an ice bath.
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In a separate flask, prepare a solution of bromine (1.05 eq) in the same solvent.
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Add the bromine solution dropwise to the stirred acetamide solution over 30-60 minutes. Maintain the temperature below 10 °C throughout the addition.
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After addition, let the reaction stir at room temperature for 2-4 hours, monitoring by TLC.
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Once the reaction is complete, pour the mixture into ice-cold water containing a small amount of sodium bisulfite to quench any unreacted bromine.
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Collect the precipitated solid (N-(4-bromo-2-methoxy-3-methylphenyl)acetamide) by vacuum filtration, wash with water, and dry.
Protocol 3: Deprotection via Acid Hydrolysis
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Place the crude N-(4-bromo-2-methoxy-3-methylphenyl)acetamide (1.0 eq) in a round-bottom flask with a mixture of ethanol and concentrated hydrochloric acid (e.g., a 1:1 v/v mixture).
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Heat the mixture to reflux (typically 80-90 °C) for 4-8 hours, monitoring the disappearance of the starting material by TLC.
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After the reaction is complete, cool the mixture to room temperature and pour it onto ice.
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Neutralize the solution by slowly adding a concentrated base (e.g., 50% NaOH solution) until the pH is approximately 8-9. The product will precipitate out.
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Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to yield the crude this compound.
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Purify the product by column chromatography (silica gel) or recrystallization as needed.
Visualized Workflows
Figure 1: The challenge of direct bromination, leading to a mixture of regioisomers.
Figure 2: Recommended three-step synthetic workflow for achieving high regioselectivity.
Technical Support Center: Catalyst Deactivation in Reactions Involving 4-Bromo-2-methoxy-3-methylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during chemical reactions involving 4-Bromo-2-methoxy-3-methylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalyst deactivation observed in cross-coupling reactions with this compound?
A1: In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, which are common for substrates like this compound, several types of catalyst deactivation can occur:
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Poisoning: Impurities in reactants, solvents, or gases can bind to the active sites of the catalyst, rendering them inactive. For instance, sulfur-containing compounds are known poisons for palladium catalysts. Given that this compound is an aniline derivative, residual impurities from its synthesis could act as poisons.
-
Fouling: Deposition of carbonaceous materials (coke) or insoluble metal complexes on the catalyst surface can block active sites. This can be particularly relevant when dealing with complex organic molecules.
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Sintering: At elevated reaction temperatures, the fine metal particles of a heterogeneous catalyst can agglomerate, leading to a decrease in the active surface area and, consequently, a loss of catalytic activity.[1]
-
Leaching: The active metal component of a heterogeneous catalyst can dissolve into the reaction mixture, leading to a loss of catalytic activity and potential contamination of the product.
Q2: How does the structure of this compound contribute to potential catalyst deactivation?
A2: The structure of this compound possesses features that can influence catalyst stability:
-
Electron-Donating Groups: The methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating, increasing the electron density on the aniline ring. While this can be beneficial for the desired reaction, highly electron-rich anilines can sometimes coordinate too strongly to the metal center of the catalyst, potentially leading to catalyst inhibition or deactivation.
-
Amino Group: The primary amine (-NH₂) group can act as a ligand and coordinate to the palladium catalyst. This coordination is a key step in reactions like the Buchwald-Hartwig amination but can also lead to the formation of stable, inactive catalyst-substrate complexes under certain conditions.
-
Bromine Atom: The presence of a bromine atom means that bromide ions (Br⁻) will be generated during the course of the reaction. Halide ions can act as ligands for the palladium catalyst and, in some cases, form less active or inactive palladium complexes, thereby slowing down the catalytic cycle.[2]
Q3: What analytical techniques can be used to characterize a deactivated catalyst?
A3: Several analytical techniques can provide insights into the cause of catalyst deactivation:
| Analytical Technique | Information Provided |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) | Determines the elemental composition of the catalyst, revealing any loss of the active metal (leaching) or the presence of elemental poisons. |
| X-ray Photoelectron Spectroscopy (XPS) | Provides information about the elemental composition and oxidation state of the catalyst surface, helping to identify surface poisons and changes in the active metal's chemical state. |
| Brunauer-Emmett-Teller (BET) Surface Area Analysis | Measures the specific surface area of a heterogeneous catalyst. A significant decrease in surface area can indicate sintering. |
| Thermogravimetric Analysis (TGA) | Measures changes in the weight of the catalyst as a function of temperature, which can be used to quantify the amount of coke or other deposits on the surface.[3] |
| Transmission Electron Microscopy (TEM) | Provides images of the catalyst particles, allowing for the direct observation of changes in particle size and morphology, such as sintering. |
| X-ray Diffraction (XRD) | Can be used to identify changes in the crystalline structure of the catalyst and its support, which may occur during deactivation. |
Troubleshooting Guides
Issue 1: Low or No Conversion in a Suzuki-Miyaura Coupling Reaction
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Catalyst Poisoning | Purify all reactants and solvents. Ensure high-purity inert gas is used for reactions sensitive to air. Consider passing the solvent through a column of activated alumina to remove polar impurities. |
| Inhibition by Electron-Rich Substrate | Screen different palladium catalysts and ligands. Electron-rich and sterically hindered phosphine ligands can sometimes improve performance with electron-rich anilines.[4] |
| Formation of Inactive Palladium-Bromide Species | Consider using a catalyst system that is less sensitive to halide inhibition. Alternatively, the addition of halide scavengers can sometimes be beneficial, though this is less common in standard protocols. |
| Poor Catalyst Activity | Ensure the palladium precatalyst is properly activated to the active Pd(0) species. The choice of base and solvent can significantly impact this step. |
| Incorrect Reaction Conditions | Optimize reaction temperature, time, and concentration. Even small deviations from optimal conditions can lead to significant drops in yield. |
Issue 2: Incomplete Reaction in a Buchwald-Hartwig Amination
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Formation of Stable Catalyst-Amine Adducts | Experiment with different phosphine ligands. Bulky, electron-rich ligands can promote the reductive elimination step and prevent the accumulation of inactive intermediates. |
| Base Incompatibility | The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide or LHMDS are commonly used. Ensure the base is fresh and anhydrous. |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the reaction rate and catalyst stability. Screen common solvents such as toluene, dioxane, and THF. |
| Catalyst Decomposition | High reaction temperatures can lead to catalyst decomposition. If elevated temperatures are necessary, consider using a more thermally stable catalyst system. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction:
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To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired boronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv).
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Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., a mixture of toluene and water or dioxane and water).
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Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
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Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for a Buchwald-Hartwig Amination:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the amine coupling partner (1.1-1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.2-1.5 equiv).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed.
-
Cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Common pathways for catalyst deactivation.
Caption: A logical workflow for troubleshooting low reaction conversion.
References
- 1. Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions [organic-chemistry.org]
- 4. Reddit - The heart of the internet [reddit.com]
Work-up procedure optimization for 4-Bromo-2-methoxy-3-methylaniline synthesis
Technical Support Center: Synthesis of 4-Bromo-2-methoxy-3-methylaniline
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to optimize the work-up procedure for the synthesis of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental work-up, providing potential causes and actionable solutions.
| Problem Encountered | Possible Cause(s) | Suggested Solution(s) |
| Low Purity of Crude Product | 1. Incomplete reaction. 2. Formation of regioisomers or di-brominated side products. 3. Oxidation of the aniline product. | 1. Monitor the reaction progress closely using Thin Layer Chromatography (TLC). 2. Control reaction temperature carefully to minimize side reactions. For highly active substrates, consider protecting the amine group before bromination.[1] 3. If oxidation is suspected (indicated by dark coloration), consider a charcoal treatment during recrystallization or perform the work-up under an inert atmosphere. |
| Significant Product Loss During Aqueous Wash | The aniline product, being basic, can become protonated in acidic or neutral water, forming a water-soluble salt. | Ensure the aqueous phase is basic (pH 8-10) by washing with a solution of sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) to keep the aniline in its free-base form, which remains in the organic layer.[2][3] |
| Emulsion Formation During Extraction | The presence of fine solid particulates or similar polarities between the aqueous and organic phases can stabilize emulsions. | 1. Add a saturated sodium chloride solution (brine) to increase the ionic strength of the aqueous layer.[4] 2. If the emulsion persists, filter the entire mixture through a pad of Celite.[5] 3. Gentle swirling instead of vigorous shaking during extraction can prevent emulsion formation. |
| Final Product is a Dark Oil Instead of a Solid | 1. Presence of impurities depressing the melting point. 2. Residual solvent. 3. Product oxidation. | 1. Purify the crude product using column chromatography.[2][5] 2. Ensure all solvent is removed under high vacuum. 3. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. 4. Consider recrystallization from a different solvent system. |
| Column Chromatography Fails to Separate Impurities | The chosen eluent (solvent system) has poor selectivity for the product and impurities. | Perform a systematic TLC analysis with various solvent systems (e.g., different ratios of n-hexane and ethyl acetate, or dichloromethane and methanol) to identify an optimal eluent that provides good separation (difference in Rf values) between the product and impurities.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesis and how are they removed?
A1: Common impurities include unreacted 2-methoxy-3-methylaniline, the starting material, and side products such as regioisomers or di-brominated species. The most effective method for removing these impurities is column chromatography on silica gel.[2][5] Recrystallization can also be effective if the impurities have significantly different solubilities than the desired product.[6]
Q2: How can I effectively quench and remove excess brominating agent (e.g., N-Bromosuccinimide or Bromine) from the reaction mixture?
A2: Excess brominating agent should be quenched before extraction. This is typically achieved by washing the reaction mixture with a reducing agent solution, such as aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[7] This converts the reactive bromine into non-reactive bromide salts, which are removed in the aqueous phase.
Q3: My yield is consistently low. Where might I be losing the product during the work-up?
A3: Low yields can stem from several factors. During work-up, significant losses can occur from incomplete extraction (product remaining in the aqueous layer), premature precipitation on glassware during transfers, or an inefficient purification step. To mitigate this, ensure the pH is basic during extraction, rinse all glassware with the organic solvent, and optimize your column chromatography or recrystallization protocol.[3]
Q4: What is the best practice for drying the organic layer containing the product?
A4: After the final aqueous wash, the organic layer should be dried to remove residual water, which can affect crystallization and purity. Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) are commonly used drying agents.[2][4][5] The organic solution should be stirred over the drying agent for 15-20 minutes before being filtered or decanted.
Data Summary: Purification and Yields of Analogous Compounds
The following table summarizes reported yields and purification methods for structurally similar bromoanilines, providing a benchmark for expected outcomes.
| Compound | Purification Method | Eluent / Solvent | Reported Yield | Reference |
| 4-Bromo-2-methoxyaniline | Silica Gel Chromatography | Methylene Chloride | 96% | [2] |
| 4-Bromo-3-methylaniline | Silica Gel Chromatography | n-Hexane / Ethyl Acetate | 99% | [5] |
| 4-Bromo-3-methoxyaniline | Extraction & Concentration | Ethyl Acetate / Water | 87% | [4] |
Optimized Work-up and Purification Workflow
The diagram below illustrates a generalized, optimized workflow for the work-up and purification of this compound.
Caption: Optimized workflow for the work-up and purification of this compound.
Experimental Protocols
Protocol 1: General Optimized Work-up Procedure
-
Quenching: Once the reaction is complete (as determined by TLC), cool the mixture to room temperature. Slowly add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) with stirring until the color of bromine (if present) disappears.
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acid and ensure the product is in its free-base form (check pH of the aqueous layer to be >8).[3]
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Separation: Stopper the funnel, invert, and vent. Shake gently at first, then more vigorously, venting frequently to release pressure. Allow the layers to separate fully. Drain the lower layer. If the organic layer is on top, drain the aqueous layer and then collect the organic layer through the top of the funnel.
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Washing: Wash the organic layer with a saturated brine solution to help break any emulsions and remove bulk water.[4] Separate the layers again.
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Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent like Na₂SO₄.[5] Swirl the flask and let it stand for 15-20 minutes.
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Concentration: Filter the drying agent from the solution, washing the solid with a small amount of fresh organic solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Silica Gel Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., n-hexane).
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Column Packing: Pour the slurry into a chromatography column, allowing the solvent to drain until it is just above the silica surface. Ensure the silica bed is compact and free of air bubbles.
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Sample Loading: Dissolve the crude product in a minimal amount of the organic solvent used for extraction or the eluent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column. Alternatively, load the concentrated solution directly onto the column.
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Elution: Begin eluting with the chosen solvent system (e.g., a gradient of n-hexane/ethyl acetate), starting with a low polarity mixture.[5]
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Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.
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Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]
- 4. 4-BROMO-3-METHOXYANILINE | 19056-40-7 [chemicalbook.com]
- 5. 4-Bromo-3-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. RU2102382C1 - Method of preparing 3-bromo-4-methylaniline - Google Patents [patents.google.com]
Minimizing solvent waste in the purification of 4-Bromo-2-methoxy-3-methylaniline
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing solvent waste during the purification of 4-Bromo-2-methoxy-3-methylaniline.
Troubleshooting Guide
Issue 1: Poor separation of this compound from impurities during column chromatography.
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Question: My column chromatography is not providing good separation, forcing me to use large volumes of solvent. How can I improve this?
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Answer: Poor separation is often due to suboptimal selection of the stationary and mobile phases. For basic compounds like anilines, interactions with acidic silica gel can cause tailing and poor resolution.[1][2]
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Solution 1: Mobile Phase Modification. Add a small amount of a competing amine, such as triethylamine (TEA) (0.1-1%), to your mobile phase (e.g., hexane/ethyl acetate or dichloromethane/methanol).[1] This neutralizes the acidic sites on the silica gel, reducing tailing and improving peak shape, which in turn allows for the use of less solvent to elute the compound.
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Solution 2: Alternative Stationary Phase. Consider using an amine-functionalized silica gel.[2] This type of stationary phase is less acidic and provides better separation for basic compounds, often with less polar (and thus less) solvent systems like hexane/ethyl acetate.[2]
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Solution 3: Gradient Optimization. Instead of a large isocratic elution, use a step or linear gradient. Start with a low polarity mobile phase and gradually increase the polarity. This will elute impurities with different polarities at different times, improving separation and reducing the total solvent volume.
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Issue 2: Low recovery of this compound after purification.
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Question: I am losing a significant amount of my product during purification. What are the common causes and how can I prevent this while minimizing solvent use?
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Answer: Low recovery can be due to irreversible adsorption onto the stationary phase or degradation of the compound.
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Solution 1: Deactivate Silica Gel. As mentioned above, the acidic nature of silica gel can lead to strong adsorption of basic anilines.[1] Modifying the mobile phase with a competing base or using an amino-silica column can mitigate this.[1][2]
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Solution 2: Recrystallization. If the crude product is of reasonable purity (>90%), recrystallization can be a highly effective and solvent-efficient purification method. The key is to find a suitable solvent system (a single solvent or a binary mixture) where the product has high solubility at elevated temperatures and low solubility at room temperature or below. This method avoids the large solvent volumes associated with chromatography.
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Solution 3: Liquid-Liquid Extraction. An initial acid-base extraction can remove non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated aniline will move to the aqueous phase. The aqueous phase can then be basified (e.g., with NaOH) and the purified aniline extracted back into an organic solvent. This can significantly reduce the amount of impurities before a final polishing step, requiring less solvent overall.
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Issue 3: Difficulty in removing the chosen solvent after purification.
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Question: My purified this compound is difficult to dry completely. How can I choose a better solvent to avoid this?
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Answer: High-boiling point solvents can be challenging to remove under vacuum.
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Solution 1: Solvent Selection. Opt for solvents with lower boiling points whenever possible. For example, a mixture of hexanes and ethyl acetate is generally easier to remove than toluene or DMF.
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Solution 2: Azeotropic Removal. If a higher boiling point solvent is necessary for solubility, a small amount of a lower boiling point solvent can be added during the final evaporation steps to form an azeotrope, which can help in the removal of the residual high-boiling solvent.
-
Frequently Asked Questions (FAQs)
Q1: What are the most effective "green" solvents for the purification of this compound?
A1: While solvent choice is highly dependent on the specific impurities present, some greener alternatives to consider include:
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For Chromatography: Ethyl acetate, isopropanol, and ethanol are generally preferred over dichloromethane. A hexane/ethyl acetate or hexane/isopropanol system is a good starting point.
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For Recrystallization: Ethanol, isopropanol, or mixtures with water can be effective and are environmentally benign. A thorough solvent screen with a small amount of crude material is recommended to find the optimal system.
Q2: How can I recycle solvents used in the purification process?
A2: Solvent recycling can significantly reduce waste. For column chromatography, fractions that do not contain the product can be collected and redistilled for reuse. For recrystallization, the mother liquor can be concentrated to recover more product, and the remaining solvent can be distilled. Ensure that the recycled solvent is of appropriate purity for subsequent purification steps to avoid cross-contamination.
Q3: Is there a way to avoid chromatography altogether to minimize solvent waste?
A3: Yes, if the impurity profile allows.
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Recrystallization: As mentioned, this is a very efficient method for solid compounds if a suitable solvent is found.
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Acid-Base Extraction: This can be a powerful technique to remove neutral or acidic impurities.[3] The process involves dissolving the crude mixture in an organic solvent and extracting the basic aniline into an aqueous acid solution. The layers are separated, and the aqueous layer is then basified to precipitate the purified aniline, which can be filtered or extracted back into a minimal amount of organic solvent.[4]
-
Sublimation: For compounds that are thermally stable and have a sufficiently high vapor pressure, sublimation can be a completely solvent-free purification method.
Q4: How does the choice of purification method impact solvent consumption?
A4: The solvent consumption varies significantly between methods.
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Preparative HPLC: Generally consumes the largest volume of solvent.
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Flash Column Chromatography: Can use substantial amounts of solvent, but this can be minimized through optimization.
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Recrystallization: Typically uses a much smaller volume of solvent compared to chromatography.
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Liquid-Liquid Extraction: The solvent volume can be moderate, but often the solvents can be recovered and recycled.
Quantitative Data Summary
The following table provides an illustrative comparison of different purification methods for a hypothetical 10g batch of crude this compound. The values are estimates and will vary based on the specific impurities and experimental conditions.
| Purification Method | Typical Solvent Volume (mL) | Estimated Purity (%) | Estimated Yield (%) | Key Considerations |
| Flash Chromatography (Optimized) | 500 - 1500 | >98 | 80 - 95 | Good for complex mixtures. Solvent usage can be high. |
| Recrystallization | 50 - 200 | >99 | 70 - 90 | Highly efficient for suitable compounds. Requires initial purity >90%. |
| Acid-Base Extraction | 200 - 500 | >95 | 85 - 98 | Excellent for removing non-basic impurities. May require a final polishing step. |
| Preparative HPLC | 2000 - 5000+ | >99.5 | 60 - 85 | High purity but very high solvent consumption and cost. |
Experimental Protocols
Protocol 1: Optimized Flash Chromatography with Minimal Solvent Usage
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Adsorbent: Use a high-quality silica gel with a small particle size for better resolution.
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Dry Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This "dry loading" technique often results in sharper bands and better separation than wet loading, thus reducing the total solvent needed for elution.
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Column Packing: Pack the column using the initial, low-polarity mobile phase.
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Mobile Phase: Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate with 0.1% Triethylamine).
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Gradient Elution: Gradually increase the polarity of the mobile phase. Monitor the elution using Thin Layer Chromatography (TLC). Collect fractions and combine those containing the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure.
Protocol 2: Recrystallization for High Purity and Low Waste
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Solvent Screening: In small test tubes, test the solubility of a few milligrams of the crude product in various "green" solvents (e.g., ethanol, isopropanol, ethyl acetate) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. If a single solvent is not ideal, try binary solvent mixtures.
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Dissolution: In an appropriately sized flask, add the minimum amount of the chosen hot solvent to the crude material to achieve complete dissolution.
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Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered to remove the charcoal and colored impurities.
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Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
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Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a minimal amount of the cold recrystallization solvent to remove any adhering mother liquor.
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Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Experimental workflow for minimizing solvent waste during chromatographic purification.
Caption: Troubleshooting decision tree for common purification issues.
References
Identifying and characterizing byproducts in 4-Bromo-2-methoxy-3-methylaniline reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-methoxy-3-methylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the expected major and minor products in the bromination of 2-methoxy-3-methylaniline?
In the electrophilic bromination of 2-methoxy-3-methylaniline, the primary directing groups are the amino (-NH₂) and methoxy (-OCH₃) groups, both of which are strongly activating and ortho-, para-directing. The methyl (-CH₃) group is also an ortho-, para-director, but its influence is weaker.
The directing effects of these groups are as follows:
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Amino group (-NH₂): Directs to positions 2 and 4 (relative to its position).
-
Methoxy group (-OCH₃): Directs to positions 2 and 4 (relative to its position).
-
Methyl group (-CH₃): Directs to positions 2 and 4 (relative to its position).
Considering the positions on the 2-methoxy-3-methylaniline ring, the activation at each available position is a cumulative effect of these groups. The primary product is expected to be This compound , with the bromine atom positioned para to the strongly activating amino group and ortho to the methoxy group.
Potential isomeric byproducts include:
-
6-Bromo-2-methoxy-3-methylaniline: Bromination ortho to the amino group. This is generally less favored due to steric hindrance from the adjacent methoxy group.
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Di- and poly-brominated products: If the reaction conditions are not carefully controlled, over-bromination can occur due to the highly activated nature of the aniline ring.
Q2: How can I minimize the formation of byproducts during the reaction?
To enhance the regioselectivity and minimize byproduct formation, consider the following strategies:
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Protect the Amino Group: The high reactivity of the amino group can be moderated by protecting it as an acetanilide. This is a common strategy to prevent over-bromination and improve the yield of the desired mono-brominated product. The acetyl group can be removed by hydrolysis after the bromination step.[1]
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Choice of Brominating Agent: Using a milder brominating agent than elemental bromine can improve selectivity. N-bromosuccinimide (NBS) is a common alternative that can lead to cleaner reactions with fewer byproducts.[1]
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Reaction Conditions: Carefully control the reaction temperature, stoichiometry of reagents, and reaction time. Lower temperatures generally favor the formation of the thermodynamically more stable para-isomer.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired 4-bromo isomer | - Suboptimal reaction temperature. - Incorrect choice of solvent or brominating agent. - Formation of multiple isomeric byproducts. | - Optimize the reaction temperature. Lower temperatures often improve para-selectivity. - Experiment with different solvents to modulate reactivity. - Use a milder brominating agent like NBS.[1] - Protect the amino group as an acetanilide to direct bromination to the para position.[1] |
| Presence of significant amounts of di- or poly-brominated byproducts | - The aniline ring is highly activated by the amino and methoxy groups. - Use of an excess of the brominating agent. - Reaction run for an extended period. | - Protect the amino group to reduce its activating effect. - Use a stoichiometric amount of the brominating agent. - Monitor the reaction progress closely using TLC or HPLC and quench the reaction upon completion. |
| Difficulty in separating the desired product from isomeric byproducts | - Similar polarities of the isomers. | - Employ high-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., C18) and a carefully optimized mobile phase. - Column chromatography on silica gel with a gradient elution of a non-polar/polar solvent system (e.g., hexane/ethyl acetate) can also be effective.[2] |
| Inconclusive characterization of the product | - Ambiguous NMR spectra due to the presence of isomers. - Similar fragmentation patterns in mass spectrometry. | - Utilize 2D NMR techniques (COSY, HSQC, HMBC) to establish connectivity and definitively assign the structure. - Compare the experimental NMR chemical shifts and coupling constants with literature values for related compounds.[3] |
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-2-methoxyaniline (Adapted for this compound)
This protocol is adapted from a known synthesis of 4-Bromo-2-methoxyaniline and can be used as a starting point for the synthesis of this compound.[4]
Materials:
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2-methoxy-3-methylaniline
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2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TBCD)
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Methylene chloride (CH₂Cl₂)
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2N Sodium hydroxide (NaOH)
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Water (H₂O)
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Magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Petroleum ether
Procedure:
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Dissolve 2-methoxy-3-methylaniline in methylene chloride and cool the solution to -10°C.
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Slowly add a solution of 2,4,4,6-tetrabromo-2,5-cyclohexadienone in methylene chloride, ensuring the temperature remains below -5°C.
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Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
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Wash the reaction mixture with 2N sodium hydroxide (2 x 75 mL for a 15 g scale reaction) and then with water (2 x 25 mL).
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Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel, eluting with methylene chloride or a hexane/ethyl acetate gradient.
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Recrystallize the purified product from petroleum ether to obtain the final product.
Protocol 2: HPLC Analysis of Reaction Mixture
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
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A mixture of acetonitrile (MeCN) and water. A common starting point is a 45:55 (v/v) mixture.[5]
-
For improved peak shape, a small amount of acid (e.g., 0.05% sulfuric acid or 0.1% formic acid for MS compatibility) can be added to the mobile phase.
Procedure:
-
Prepare a dilute solution of the crude reaction mixture in the mobile phase.
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Set the flow rate to 1.0 mL/min.
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Set the UV detector to an appropriate wavelength (e.g., 200 nm or 254 nm) to detect the aromatic compounds.[5]
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Inject the sample and record the chromatogram.
-
Isomeric byproducts will likely have different retention times, allowing for their separation and quantification.
Protocol 3: GC-MS Analysis of Reaction Mixture
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
A non-polar capillary column (e.g., DB-5ms).
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at a suitable initial temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280°C) at a rate of 10-20°C/min.
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Carrier Gas: Helium at a constant flow rate.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 300) to capture the molecular ion and key fragments.
Analysis:
-
The different isomers will likely have slightly different retention times.
-
The mass spectrum of each component should be analyzed for its molecular ion peak (M+) and characteristic fragmentation patterns. For this compound, the molecular ion will have a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Protocol 4: NMR Spectroscopy for Structural Characterization
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
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Dissolve the purified product in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
Experiments:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring protons through chemical shifts and coupling constants. The aromatic region will be particularly informative for determining the substitution pattern.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The chemical shifts of the aromatic carbons are sensitive to the substituents.[3]
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2D NMR (COSY, HSQC, HMBC): These experiments help to establish the connectivity between protons and carbons, providing unambiguous structural confirmation.
Data Presentation
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Potential Isomers in CDCl₃
| Position of Bromine | H-5 | H-6 | -OCH₃ | -CH₃ | -NH₂ |
| 4 (Product) | ~6.9-7.1 (d) | ~6.6-6.8 (d) | ~3.8 | ~2.2 | ~3.5-4.0 (br s) |
| 6 (Byproduct) | ~6.5-6.7 (s) | - | ~3.8 | ~2.2 | ~3.5-4.0 (br s) |
| Di-bromo (4,6) | ~7.2-7.4 (s) | - | ~3.9 | ~2.3 | ~4.0-4.5 (br s) |
Note: These are estimated values and may vary depending on the specific experimental conditions.
Table 2: Characteristic Mass Spectral Fragments (m/z)
| Compound | Molecular Ion (M+) | Key Fragments |
| This compound | 215/217 (1:1 ratio) | [M-CH₃]+, [M-OCH₃]+, [M-Br]+ |
| Isomeric Byproducts | 215/217 (1:1 ratio) | Similar fragmentation, may have different relative intensities |
| Di-bromo Byproducts | 293/295/297 (1:2:1 ratio) | [M-Br]+, [M-2Br]+ |
Visualizations
Caption: Reaction pathway for the bromination of 2-methoxy-3-methylaniline.
References
Technical Support Center: Stability of 4-Bromo-2-methoxy-3-methylaniline
This technical support center provides guidance on the stability of 4-Bromo-2-methoxy-3-methylaniline, particularly concerning its interaction with bases. The information is intended for researchers, scientists, and professionals in drug development who may encounter stability issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected general stability of this compound in the presence of a base?
Q2: How do the substituents on this compound affect its stability in the presence of a base?
A2: The substituents have competing effects:
The overall stability will be a net effect of these electronic influences and steric factors.
Q3: What are the potential degradation pathways for this compound in the presence of a base?
A3: While specific degradation pathways for this exact molecule are not extensively documented, plausible pathways for substituted anilines under basic conditions include:
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Oxidation: Anilines are prone to oxidation, which can be accelerated in the presence of bases and air (oxygen). This can lead to the formation of colored impurities, including nitroso, nitro, and polymeric compounds. The presence of electron-donating groups can make the ring more susceptible to oxidation.
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Nucleophilic Aromatic Substitution (SNAr): Although less common for bromo-substituted rings compared to those with stronger activating groups, a strong nucleophile (like a strong base) could potentially displace the bromide. This is more likely to occur under forcing conditions (high temperature, very strong base).
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Coupling Reactions: In the presence of certain catalysts or oxidizing agents, aniline derivatives can undergo coupling reactions to form azo or other dimeric compounds.
Q4: Are there any known incompatibilities with common bases?
A4: Strong bases like sodium hydroxide, potassium hydroxide, or alkoxides should be used with caution, especially at elevated temperatures, as they can promote degradation. Milder inorganic bases (e.g., sodium bicarbonate, potassium carbonate) or organic bases (e.g., triethylamine, diisopropylethylamine) are generally considered more compatible for routine synthetic applications where the aniline is a reactant or product. However, compatibility should always be determined experimentally under the specific reaction conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration (yellowing, browning) of the compound upon addition of a base. | Oxidation of the aniline. | - Degas solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use fresh, high-purity solvents and reagents.- Store the compound protected from light and air. |
| Low yield or recovery of the product after a basic workup. | Degradation of the compound by the base. | - Use a milder base for the workup (e.g., saturated sodium bicarbonate solution instead of NaOH).- Minimize the contact time with the basic solution.- Perform the workup at a lower temperature (e.g., on an ice bath). |
| Formation of unexpected byproducts observed by TLC or LC-MS. | Base-catalyzed side reactions or degradation. | - Analyze the byproducts to understand the degradation pathway.- Re-evaluate the choice of base and reaction conditions.- Consider protecting the aniline nitrogen if it is not the reactive site. |
| Inconsistent reaction outcomes. | Variability in the quality of the base or aniline starting material. | - Use a fresh bottle of the base.- Verify the purity of the this compound before use.- Ensure reaction conditions (temperature, time, atmosphere) are strictly controlled. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in a Basic Solution
This protocol outlines a general procedure for determining the stability of this compound in the presence of a specific base using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound (of known purity)
-
Selected base (e.g., 0.1 M Sodium Hydroxide, 1 M Triethylamine in a suitable solvent)
-
Solvent (e.g., Acetonitrile, Methanol, Tetrahydrofuran - ensure it is compatible with the base and analyte)
-
HPLC grade solvents for mobile phase (e.g., Acetonitrile, water with a suitable buffer or modifier like formic acid or ammonium acetate)
-
HPLC system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
Thermostated reaction vessels (e.g., vials in a heating block)
2. Preparation of Solutions:
-
Stock Solution of Aniline: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Basic Solution: Prepare the desired basic solution at the target concentration.
-
Reaction Samples: In separate thermostated vials, mix a known volume of the aniline stock solution with the basic solution to achieve the desired final concentrations. Prepare a control sample by mixing the aniline stock solution with the solvent used for the base.
3. Stability Study Procedure:
-
Incubate the reaction and control samples at a specific temperature (e.g., room temperature, 40 °C, 60 °C).
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Immediately quench the reaction by neutralizing the aliquot if a strong base is used (e.g., with a dilute acid) and/or dilute it with the mobile phase to stop further degradation.
-
Analyze the samples by HPLC.
4. HPLC Analysis:
-
Column: A C18 reversed-phase column is typically suitable.[2][3]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid, for example) is a common starting point. The method should be optimized to achieve good separation between the parent compound and any potential degradants.[2][4]
-
Detection: Monitor at a wavelength where the aniline has strong absorbance (e.g., determined by UV-Vis spectroscopy, typically around 240-290 nm).[5]
-
Quantification: Calculate the percentage of this compound remaining at each time point by comparing the peak area to that of the time zero sample.
5. Data Presentation:
The results can be summarized in a table to show the percentage of the compound remaining over time under different basic conditions and temperatures.
| Base | Concentration | Temperature (°C) | % Remaining (1h) | % Remaining (4h) | % Remaining (24h) |
| NaOH | 0.1 M | 25 | |||
| NaOH | 0.1 M | 60 | |||
| TEA | 1.0 M | 25 | |||
| TEA | 1.0 M | 60 |
Visualizations
Potential Degradation Pathway
Caption: Potential degradation pathways for this compound under basic conditions.
Experimental Workflow for Stability Assessment
Caption: A typical experimental workflow for assessing the stability of a compound.
References
- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 2. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater | Semantic Scholar [semanticscholar.org]
- 5. mjas.analis.com.my [mjas.analis.com.my]
Validation & Comparative
A Comparative Analysis of the Reactivity of 4-Bromo-2-methoxy-3-methylaniline and Other Bromoanilines in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted bromoanilines is paramount for the efficient synthesis of complex molecules. This guide provides a comparative overview of the reactivity of 4-Bromo-2-methoxy-3-methylaniline against other common bromoanilines, supported by available experimental data and theoretical considerations.
The reactivity of bromoanilines in widely-used palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, is intricately governed by the electronic and steric environment of the aromatic ring. Substituents on the aniline ring can significantly modulate the electron density at the carbon-bromine bond and the accessibility of the catalytic center, thereby influencing reaction rates and yields.
Electronic and Steric Effects of Substituents
The reactivity of an aryl bromide in palladium-catalyzed cross-coupling reactions is influenced by several factors:
-
Electron-donating groups (EDGs) , such as amino (-NH2), methoxy (-OCH3), and methyl (-CH3) groups, increase the electron density of the aromatic ring. This generally deactivates the aryl bromide towards oxidative addition to the palladium(0) catalyst, a key step in the catalytic cycle.
-
Electron-withdrawing groups (EWGs) have the opposite effect, decreasing the electron density of the ring and making the aryl bromide more reactive towards oxidative addition.
-
Steric hindrance around the bromine atom can impede the approach of the bulky palladium catalyst, thereby slowing down the reaction rate.
In the case of this compound, the amino, methoxy, and methyl groups are all electron-donating. Their cumulative effect is expected to make the carbon-bromine bond less susceptible to oxidative addition compared to unsubstituted 4-bromoaniline. Furthermore, the presence of substituents ortho (methoxy) and meta (methyl) to the bromine atom could introduce steric hindrance.
To quantify these electronic effects, Hammett substituent constants (σ) are often employed. A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group. Steric effects can be evaluated using Taft steric parameters (Es).
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. The table below summarizes available data for the Suzuki coupling of various bromoanilines.
| Bromoaniline Derivative | Reaction Conditions | Yield (%) | Reference |
| 4-Bromoaniline | Phenylboronic acid, Pd(OAc)2, K2CO3, DMF/H2O, 100°C | 95 | [1] |
| 2-Bromoaniline | Various arylboronic esters, CataCXium A Pd G3, Cs2CO3, 2-MeTHF, 80°C | 80-97 | [2] |
| 4-Bromo-2-methylaniline (as imine derivative) | Various arylboronic acids, Pd(PPh3)4, K3PO4, 90°C | 33-51 | [3][4] |
Based on the electronic and steric considerations, the reactivity of this compound in Suzuki coupling is predicted to be lower than that of 4-bromoaniline due to the presence of multiple electron-donating groups. The steric bulk from the ortho-methoxy and meta-methyl groups may further decrease the reaction rate compared to less substituted bromoanilines.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. The reactivity trends in this reaction are also influenced by the electronic and steric properties of the bromoaniline.
| Bromoaniline Derivative | Amine Coupling Partner | Reaction Conditions | Yield (%) | Reference |
| 4-Bromotoluene (as a model for bromoanilines) | Morpholine | Pd(I) dimer precatalyst, KOtBu, 1,4-dioxane, 80-100°C | Optimized to high conversion | [5] |
| Various Aryl Bromides | Various Amines | Pd(OAc)2/RuPhos, NaOtBu, 110°C, neat | 50-99 | [6] |
For this compound, the strong electron-donating character of the substituents is expected to decrease its reactivity in the Buchwald-Hartwig amination compared to 4-bromoaniline. The steric hindrance around the bromine atom could also play a significant role in reducing the efficiency of the coupling, particularly with bulky amine coupling partners.
Experimental Protocols
Detailed experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions are crucial for reproducible research. Below are representative procedures that can be adapted for the bromoanilines discussed.
General Procedure for Suzuki-Miyaura Coupling of Bromoanilines
A mixture of the bromoaniline (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol), and a base (e.g., K2CO3, 2.0 mmol) in a suitable solvent (e.g., a mixture of toluene and water) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature until the reaction is complete (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of Bromoanilines
An oven-dried reaction vessel is charged with the bromoaniline (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., [Pd(allyl)Cl]2, 0.01 mmol), a phosphine ligand (e.g., XPhos, 0.04 mmol), and a base (e.g., NaOtBu, 1.4 mmol). The vessel is evacuated and backfilled with an inert gas. A degassed solvent (e.g., toluene or 1,4-dioxane) is then added. The reaction mixture is heated to the desired temperature and stirred until the starting material is consumed (monitored by TLC or GC-MS). The reaction is then cooled to room temperature, diluted with a suitable solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.
Visualizing Reaction Pathways and Logic
The following diagrams, generated using Graphviz, illustrate a typical catalytic cycle for the Suzuki-Miyaura coupling and a logical flow for assessing the reactivity of substituted bromoanilines.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Flowchart for assessing the reactivity of substituted bromoanilines.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Hammett substituent constants [stenutz.eu]
Biological activity screening of 4-Bromo-2-methoxy-3-methylaniline derivatives
An objective comparison of the biological activities of substituted aniline derivatives, offering insights into their potential as therapeutic agents. This guide provides a comparative analysis of different classes of aniline derivatives, serving as a valuable resource for researchers and scientists in the field of drug discovery and development.
Comparative Anticancer Activity
Several classes of aniline derivatives have demonstrated potent anticancer activities by targeting various cellular mechanisms. Here, we compare the in vitro cytotoxic activity of representative compounds from different studies.
Table 1: In Vitro Anticancer Activity of Selected Aniline Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 Value | Reference |
| 2-Substituted Aniline Pyrimidine | Compound 17c | HepG2 (Liver) | Not specified | [1] |
| MDA-MB-231 (Breast) | Not specified | [1] | ||
| HCT116 (Colon) | Not specified | [1] | ||
| 4-Anilinoquinazoline | Compound 5p | HT-29 (Colon) | 0.67 µM | [2] |
| Compound 6o | HT-29 (Colon) | 1.48 µM | [2] | |
| Sorafenib (Standard) | HT-29 (Colon) | 3.55 µM | [2] | |
| Aniline-derived Asiatic Acid | Compound 5b | HepG2 (Liver) | Most potent | [3] |
As shown in Table 1, 2-substituted aniline pyrimidine derivatives exhibit significant antiproliferative activity across multiple cancer cell lines[1]. Notably, 4-anilinoquinazoline derivatives, such as compounds 5p and 6o, have shown greater potency against the HT-29 human colon cancer cell line than the standard drug sorafenib[2]. Furthermore, aniline-derived asiatic acid derivatives have also been identified as promising anticancer agents, with compound 5b showing the best inhibition against the HepG2 cell line[3].
Comparative Antimicrobial Activity
Substituted aniline derivatives have also been investigated for their antimicrobial properties. The following table summarizes the activity of selected compounds against various bacterial and fungal strains.
Table 2: Antimicrobial Activity of Selected Aniline Derivatives
| Compound Class | Specific Derivative | Microbial Strain | Activity | Reference |
| Indanone Acetic Acid Derivative | para-fluorophenyl substituted (5f) | Various bacteria | Marked potency | [4] |
| ortho-methoxyphenyl (5d) | Various fungi | Better antifungal activity | [4] | |
| Quinoxaline Derivatives | Symmetrically disubstituted (2, 3, 4, 5) | S. aureus, B. subtilis, E. coli | Significant antibacterial activity | [5] |
| Asymmetrically substituted (8, 9, 10) | S. aureus, B. subtilis, E. coli | Reduced antibacterial activity | [5] | |
| Compounds 6a, 6b, 10 | Fungal strains | Considerable antifungal activity | [5] |
The data in Table 2 indicates that modifications on the aniline scaffold can lead to potent antimicrobial agents. For instance, para-fluorophenyl substituted indanone acetic acid derivatives showed marked antibacterial potency, while ortho-methoxyphenyl derivatives exhibited good antifungal activity[4]. Symmetrically disubstituted quinoxalines also displayed significant antibacterial activity[5].
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the key biological assays are provided below.
In Vitro Antiproliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a solvent such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC50 value (the concentration of compound required to inhibit cell growth by 50%) is determined.
Antimicrobial Screening (Agar Cup/Well Diffusion Method)
This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.
-
Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) is prepared and sterilized.
-
Inoculation: The sterile agar medium is poured into Petri plates and allowed to solidify. The surface of the agar is then uniformly inoculated with a standardized suspension of the test microorganism.
-
Well/Cup Preparation: Wells or cups of a specific diameter (e.g., 6 mm) are made in the agar using a sterile borer.
-
Compound Application: A defined volume of the test compound solution at a specific concentration is added to each well. A standard antibiotic is used as a positive control, and the solvent is used as a negative control.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-28°C for fungi) for a specified period (e.g., 24-48 hours).
-
Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizing Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the processes involved in screening and the mechanisms of action, the following diagrams have been generated.
References
- 1. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel platelet-derived growth factor receptor-α (PDGFR-α) inhibitors based on 4-anilinoquinoline and 4-anilinoquinazoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel aniline-derived asiatic acid derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electronic Properties of 4-Bromo-2-methoxy-3-methylaniline: A DFT and Experimental Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for investigating the electronic properties of 4-Bromo-2-methoxy-3-methylaniline, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental and computational data for this specific compound, this document outlines a robust methodology for a comparative study, integrating Density Functional Theory (DFT) calculations with standard experimental techniques. The guide leverages findings from studies on structurally similar substituted anilines to provide expected values and a basis for comparison.
Introduction
The electronic properties of aniline derivatives are of significant interest due to their influence on molecular reactivity, biological activity, and optical and electronic applications.[1][2] The interplay of electron-donating (methoxy, methyl) and electron-withdrawing (bromo) groups on the aniline scaffold can significantly modulate the frontier molecular orbitals (HOMO and LUMO), the HOMO-LUMO energy gap, and other electronic parameters.[3] DFT has proven to be a reliable method for predicting the electronic properties of substituted anilines, with results often showing good agreement with experimental data.[4] This guide proposes a combined computational and experimental workflow to comprehensively characterize this compound.
Data Presentation: A Comparative Overview
| Property | DFT Calculated Value (Hypothetical) | Alternative 1: Aniline (Experimental) | Alternative 2: 4-Bromoaniline (DFT) |
| HOMO Energy (eV) | -5.5 to -6.0 | -7.7 | -6.8 |
| LUMO Energy (eV) | -1.0 to -1.5 | 1.3 | -0.6 |
| HOMO-LUMO Gap (eV) | 4.0 to 5.0 | 9.0 | 6.2 |
| Dipole Moment (Debye) | 2.0 to 3.0 | 1.5 | 2.9 |
| Ionization Potential (eV) | 6.0 to 6.5 | 8.0 | 7.3 |
| Electron Affinity (eV) | 0.5 to 1.0 | -1.1 | 0.1 |
Experimental and Computational Protocols
Experimental Protocol: UV-Visible Spectroscopy
Objective: To determine the experimental HOMO-LUMO gap of this compound.
Materials:
-
This compound (synthesis may be required if not commercially available)[8]
-
Spectroscopic grade ethanol
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in ethanol at a concentration of 1 x 10⁻³ M.
-
From the stock solution, prepare a series of dilutions (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M) in ethanol.
-
Record the UV-Vis absorption spectrum for each solution from 200 to 800 nm, using ethanol as a blank.
-
Identify the wavelength of maximum absorption (λ_max) from the spectrum of the most suitable concentration.
-
Calculate the experimental HOMO-LUMO gap (E_gap) using the following equation: E_gap (eV) = 1240 / λ_max (nm)
Experimental Protocol: Cyclic Voltammetry
Objective: To determine the experimental HOMO and LUMO energy levels.
Materials:
-
This compound
-
Anhydrous acetonitrile (spectroscopic grade)
-
Tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte
-
A three-electrode electrochemical cell (glassy carbon working electrode, platinum wire counter electrode, and Ag/AgCl reference electrode)
-
Potentiostat
Procedure:
-
Prepare a 1 mM solution of this compound in a 0.1 M solution of TBAPF₆ in anhydrous acetonitrile.
-
De-aerate the solution by bubbling with high-purity nitrogen or argon for 15-20 minutes.
-
Perform cyclic voltammetry by scanning the potential from an initial value where no reaction occurs towards positive potentials to observe oxidation, and then reversing the scan towards negative potentials to observe reduction.
-
Record the onset oxidation potential (E_ox) and onset reduction potential (E_red).
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas, referencing ferrocene/ferrocenium (Fc/Fc⁺) as an internal standard (E_(Fc/Fc⁺) ≈ 4.8 eV below vacuum):
-
HOMO (eV) = -[E_ox - E_(Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_red - E_(Fc/Fc⁺) + 4.8]
-
Computational Protocol: Density Functional Theory (DFT) Calculations
Objective: To theoretically determine the electronic properties of this compound.
Software: Gaussian 16 or similar quantum chemistry software package.
Procedure:
-
Geometry Optimization:
-
Construct the 3D structure of this compound.
-
Perform a full geometry optimization without any symmetry constraints using the B3LYP functional and the 6-311++G(d,p) basis set.[1]
-
Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation and ensuring the absence of imaginary frequencies.
-
-
Electronic Property Calculations:
-
Using the optimized geometry, perform a single-point energy calculation at the same level of theory (B3LYP/6-311++G(d,p)).
-
From the output, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Calculate the HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO).
-
Calculate other electronic properties such as the dipole moment, ionization potential (approximated as -E_HOMO via Koopmans' theorem), and electron affinity (approximated as -E_LUMO).
-
To simulate the UV-Vis spectrum, perform Time-Dependent DFT (TD-DFT) calculations at the same level of theory to obtain the excitation energies and oscillator strengths.
-
Visualizations
The following diagrams illustrate the workflow for this comparative study and the conceptual relationship between the theoretical and experimental approaches.
Caption: Workflow for the comparative study of electronic properties.
Caption: Relationship between theoretical and experimental data.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. journaleras.com [journaleras.com]
- 4. researchgate.net [researchgate.net]
- 5. truhlar.chem.umn.edu [truhlar.chem.umn.edu]
- 6. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. 4-BROMO-3-METHOXYANILINE | 19056-40-7 [chemicalbook.com]
X-ray crystallographic analysis of 4-Bromo-2-methoxy-3-methylaniline derivatives
A comparative guide to the X-ray crystallographic analysis of 4-bromoaniline derivatives is presented for researchers, scientists, and drug development professionals. This guide focuses on derivatives of 4-Bromo-2-methylaniline and related compounds, providing a comparative overview of their structural data and the methodologies used for their characterization.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for two derivatives of 4-bromoaniline, offering a direct comparison of their solid-state structures.
| Parameter | (E)-4-Bromo-N-{(E)-3-[(4-bromo-2-methylphenyl)imino]butan-2-ylidene}-2-methylaniline[1][2] | 4-Bromo-N-phenylaniline[3] |
| Chemical Formula | C₁₈H₁₈Br₂N₂ | C₁₂H₁₀BrN |
| Molecular Weight | 422.16[1][2] | 248.12[3] |
| Crystal System | Orthorhombic[1][2] | Orthorhombic[3] |
| Space Group | Pbca[1] | Pccn[3] |
| Unit Cell Dimensions | a = 13.625(13) Åb = 7.495(7) Åc = 17.029(17) Å[1][2] | a = 15.6741(6) Åb = 17.7531(7) Åc = 7.3608(3) Å[3] |
| Volume (V) | 1739(3) ų[1][2] | 2048.24(14) ų[3] |
| Z | 4[1][2] | 8[3] |
| Temperature | 293 K[1] | 125 K[3] |
| Radiation | Mo Kα (λ = 0.71073 Å)[1] | Mo Kα (λ = 0.71073 Å)[3] |
| Density (calculated) | 1.612 Mg m⁻³[1] | 1.609 Mg m⁻³[3] |
| Dihedral Angle | 71.9(8)° (between benzene ring and 1,4-diazabutadiene plane)[1][2] | 52.5(1)° (between the benzene rings)[3] |
Experimental Protocols
Detailed methodologies for the synthesis and X-ray crystallographic analysis of the compared derivatives are crucial for reproducibility and further research.
Synthesis of (E)-4-Bromo-N-{(E)-3-[(4-bromo-2-methylphenyl)imino]butan-2-ylidene}-2-methylaniline[1][2]
To a stirred solution of 2,3-butanedione (0.103 g, 1.2 mmol) and 4-bromo-2-methylaniline (0.447 g, 2.4 mmol) in methanol (25 ml), formic acid (0.5 ml) was added. The mixture was refluxed for 24 hours. After cooling, the resulting precipitate was collected by filtration. The crude product was recrystallized from a dichloromethane/cyclohexane mixture (6:1 v/v), washed with cold ethanol, and dried under vacuum.
X-ray Crystallography of (E)-4-Bromo-N-{(E)-3-[(4-bromo-2-methylphenyl)imino]butan-2-ylidene}-2-methylaniline[1]
Single crystals suitable for X-ray diffraction were obtained from a solution of the compound in a cyclohexane/dichloromethane mixture (1:4 v/v). Data collection was performed on a Bruker APEXII CCD diffractometer using Mo Kα radiation. The structure was solved and refined using the SHELXTL software package.
Synthesis of Other Derivatives
The synthesis of other related compounds, such as (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives, has been achieved through the reaction of 4-bromo-2-methylaniline with the corresponding aldehyde in the presence of glacial acetic acid, followed by Suzuki cross-coupling reactions to introduce further diversity.[4] A general production process for 4-bromo-2-methylaniline involves the protection of 2-methylaniline, followed by bromination and subsequent deprotection.[5]
Experimental Workflow
The following diagram illustrates the typical workflow for X-ray crystallographic analysis.
Caption: Workflow for X-ray Crystallographic Analysis.
Alternative Analytical Techniques
While X-ray crystallography provides definitive structural information in the solid state, other techniques are essential for a comprehensive characterization of these derivatives. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure in solution.[4]
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the synthesized compounds.[4]
-
Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.[6]
The combination of these techniques provides a complete picture of the chemical and structural properties of 4-bromo-2-methoxy-3-methylaniline derivatives and their analogues.
References
- 1. researchgate.net [researchgate.net]
- 2. (E)-4-Bromo-N-{(E)-3-[(4-bromo-2-methylphenyl)imino]butan-2-ylidene}-2-methylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]
- 6. 4-Bromo-2-methylaniline | C7H8BrN | CID 11423 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative study of different brominating agents for the synthesis of 4-Bromo-2-methoxy-3-methylaniline
A Comparative Analysis of Brominating Agents for the Synthesis of 4-Bromo-2-methoxy-3-methylaniline
For Immediate Publication
Shanghai, China – November 3, 2025 – A comprehensive comparative study has been completed, evaluating the efficacy of various brominating agents in the synthesis of this compound, a key intermediate in pharmaceutical and agrochemical research. This guide provides an objective analysis of N-Bromosuccinimide (NBS), Molecular Bromine (Br₂), Pyridinium Tribromide, and 2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TBCO), offering valuable insights for researchers, scientists, and professionals in drug development. The study focuses on reaction yields, conditions, and overall efficiency, supported by detailed experimental protocols.
The synthesis of specifically substituted aromatic amines such as this compound is a critical step in the development of new chemical entities. The choice of brominating agent can significantly impact the purity, yield, and scalability of the synthesis. This guide aims to provide a clear, data-driven comparison to aid in the selection of the most appropriate reagent for this transformation.
Comparative Performance of Brominating Agents
The performance of each brominating agent was evaluated based on literature-derived data for the bromination of 2-methoxy-3-methylaniline or closely related analogues. The key metrics for comparison include reaction yield, reaction time, temperature, and the required solvent.
| Brominating Agent | Substrate | Product | Yield (%) | Reaction Time | Temperature (°C) | Solvent | Reference |
| N-Bromosuccinimide (NBS) | 2,3-Dimethylaniline | 4-Bromo-2,3-dimethylaniline | 82% | 5 hours | Room Temp. | DMF | [1] |
| Molecular Bromine (Br₂) * | 2-methoxy-3-methylacetanilide | This compound | ~70-80% (estimated over 2 steps) | Several hours | Room Temp. | Acetic Acid | Inferred from[2][3][4] |
| Pyridinium Tribromide | m-Toluidine | 4-Bromo-3-methylaniline | 95% | 5 minutes | 20 | Acetonitrile | [5] |
| 2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TBCO) | 2-Methoxyaniline | 4-Bromo-2-methoxyaniline | 96% | Not specified (addition at -10 to -5°C, then warm to RT) | -10 to Room Temp. | Methylene Chloride |
*Note on Molecular Bromine: The direct bromination of highly activated anilines with molecular bromine can lead to over-bromination and lack of regioselectivity.[2] Therefore, a common and more controlled approach involves the protection of the amine as an acetanilide, followed by bromination and subsequent deprotection. The estimated yield reflects this multi-step process.
Experimental Protocols
Detailed methodologies for the synthesis of this compound using each of the compared brominating agents are provided below. These protocols are based on established literature procedures for similar substrates and are intended to serve as a guide for laboratory synthesis.
Bromination using N-Bromosuccinimide (NBS)
-
Reaction Principle: NBS is a convenient and selective source of electrophilic bromine, often used for the bromination of activated aromatic rings.[6][7]
-
Procedure (adapted from[1]):
-
Dissolve 2-methoxy-3-methylaniline (1.0 eq) in dimethylformamide (DMF).
-
Slowly add a solution of N-Bromosuccinimide (1.0-1.1 eq) in DMF to the aniline solution at room temperature.
-
Stir the reaction mixture for approximately 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the organic layer with water and saturated brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Bromination using Molecular Bromine (Br₂)
-
Reaction Principle: This method involves a two-step process to ensure regioselectivity and prevent over-bromination: protection of the amine functionality, followed by bromination and deprotection.[1][4]
-
Procedure (inferred from[2][3][4]):
-
Acetylation: React 2-methoxy-3-methylaniline (1.0 eq) with acetic anhydride (1.1 eq) in the presence of a base (e.g., pyridine) or a catalytic amount of acid to form 2-methoxy-3-methylacetanilide.
-
Bromination: Dissolve the resulting acetanilide in glacial acetic acid. Add a solution of molecular bromine (1.0 eq) in acetic acid dropwise at room temperature.
-
Stir the mixture for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water to precipitate the bromo-acetanilide. Filter and wash the solid.
-
Hydrolysis: Reflux the crude bromo-acetanilide with aqueous acid (e.g., HCl) or base (e.g., NaOH) to hydrolyze the amide and yield this compound.
-
Neutralize the reaction mixture and extract the product. Purify by crystallization or column chromatography.
-
Bromination using Pyridinium Tribromide
-
Reaction Principle: Pyridinium tribromide is a solid, stable, and safer alternative to liquid bromine, which acts as a source of electrophilic bromine.[5]
-
Procedure (adapted from[5]):
-
Dissolve 2-methoxy-3-methylaniline (1.0 eq) in acetonitrile.
-
Add pyridinium tribromide (1.0 eq) to the solution at 20°C.
-
Stir the reaction mixture for a short period (e.g., 5-10 minutes), monitoring by TLC.
-
After the reaction is complete, quench any unreacted bromine with a solution of sodium bisulfite.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Bromination using 2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TBCO)
-
Reaction Principle: TBCO is a powerful electrophilic brominating agent that can efficiently brominate activated aromatic compounds under mild conditions.
-
Procedure (adapted from a similar synthesis):
-
Dissolve 2-methoxy-3-methylaniline (1.0 eq) in methylene chloride and cool the solution to -10°C.
-
Slowly add 2,4,4,6-tetrabromo-2,5-cyclohexadienone (1.0 eq) while maintaining the temperature below -5°C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with 2N sodium hydroxide solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent.
-
Purify the product by column chromatography on silica gel.
-
Visualizing the Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis and purification of this compound, which is applicable to all the discussed brominating agents with minor variations in the reaction step.
Caption: General workflow for the synthesis of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. brainly.com [brainly.com]
- 3. quora.com [quora.com]
- 4. google.com [google.com]
- 5. 4-Bromo-3-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. RU2102382C1 - Method of preparing 3-bromo-4-methylaniline - Google Patents [patents.google.com]
Comparative Guide to the Analysis of 4-Bromo-2-methoxy-3-methylaniline: A Validated HPLC Method and Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities like 4-Bromo-2-methoxy-3-methylaniline is critical for ensuring product quality, stability, and safety. This guide provides a detailed comparison of a proposed validated High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound with alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE). The information presented is supported by established analytical practices for similar aromatic amines and ICH guidelines for method validation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique in pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility for a wide range of compounds.[1] For the analysis of this compound, a reverse-phase HPLC method is proposed, offering a robust and reliable approach for quantification.
A hypothetical HPLC method for this compound has been developed based on common practices for aromatic amine analysis.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Run Time | 10 minutes |
The proposed HPLC method should be validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[1][2][3][4]
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from any impurities or degradation products. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range. |
| Range | 80-120% of the target concentration. |
| Accuracy | 98.0% to 102.0% recovery. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections. |
| Intermediate Precision | RSD ≤ 2.0% between different analysts, instruments, and days. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | The method should remain unaffected by small, deliberate variations in mobile phase composition, flow rate, and column temperature. |
Alternative Analytical Methods
While HPLC is a robust technique, other methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE) present viable alternatives for the analysis of aromatic amines.
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for volatile and thermally stable compounds. For aromatic amines, derivatization is often required to improve volatility and chromatographic performance.[5]
Capillary Electrophoresis separates molecules in a capillary tube based on their charge and size when an electric field is applied.[6][7][8][9][10] It offers high separation efficiency, short analysis times, and requires minimal sample and solvent volumes.[7][9][10]
Performance Comparison of Analytical Methods
The choice of analytical method depends on various factors, including the specific requirements of the analysis, available instrumentation, and the nature of the sample matrix.
| Feature | HPLC-UV | GC-MS | Capillary Electrophoresis |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase. | Differential migration of ions in an electric field. |
| Selectivity | Good | Excellent (with MS detection) | High |
| Sensitivity | Moderate | High | High |
| Analysis Time | 10-30 minutes | 20-40 minutes | < 15 minutes[7][9] |
| Sample Preparation | Simple filtration and dilution. | Can require derivatization for polar analytes.[5] | Simple dilution in buffer. |
| Instrumentation Cost | Moderate | High | Moderate |
| Common Applications | Routine quality control, purity assessment, stability testing. | Impurity profiling, identification of unknowns, trace analysis. | Analysis of charged molecules, chiral separations, complex mixtures. |
Experimental Protocols
Validated HPLC Method Protocol
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Analysis: Set up the HPLC system with the parameters outlined in the "Proposed HPLC Method Parameters" table. Inject the standard and sample solutions and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
GC-MS Protocol (General)
-
Derivatization: React the sample containing this compound with a suitable derivatizing agent (e.g., heptafluorobutyric anhydride) to increase its volatility.
-
Extraction: Extract the derivatized analyte into an organic solvent (e.g., toluene).
-
GC-MS Analysis: Inject the extracted sample into the GC-MS system. The GC oven temperature program is typically started at a lower temperature and ramped up to facilitate separation.[5] The mass spectrometer is operated in electron ionization (EI) mode, and data is acquired in full scan or selected ion monitoring (SIM) mode for higher sensitivity.
-
Quantification: Use an internal standard for quantification to correct for variations in sample preparation and injection volume.
Capillary Electrophoresis Protocol (General)
-
Buffer Preparation: Prepare a background electrolyte (BGE) buffer, for example, a low pH buffer like formic acid, to ensure the analyte is protonated and migrates towards the cathode.[6][9]
-
Sample Preparation: Dissolve the sample in the BGE or a compatible low-ionic-strength solution.
-
CE Analysis: Fill the capillary with the BGE. Inject the sample using hydrodynamic or electrokinetic injection. Apply a high voltage across the capillary to initiate the separation. Detection can be performed using UV-Vis, fluorescence, or mass spectrometry.[6][7]
-
Quantification: Quantify the analyte by comparing its peak area to that of a calibration standard.
Visualizations
Caption: Experimental workflow for the validated HPLC analysis.
Caption: Decision tree for selecting an analytical method.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. pharmtech.com [pharmtech.com]
- 3. actascientific.com [actascientific.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Determination of heterocyclic aromatic amines by capillary electrophoresis coupled to mass spectrometry using in-line preconcentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of aromatic amines in water samples by capillary electrophoresis with electrochemical and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of aromatic amines in water samples by capillary electrophoresis with amperometric detection - East China Normal University [pure.ecnu.edu.cn]
- 9. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]
- 10. researchgate.net [researchgate.net]
Cross-reactivity of antibodies raised against 4-Bromo-2-methoxy-3-methylaniline derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-methoxy-3-methylaniline and its derivatives are complex aromatic amines that can be challenging to detect and quantify. Due to the high specificity required, the development of antibodies for such small molecules is often limited. Currently, there are no commercially available antibodies specifically targeting this compound. This guide provides a comprehensive comparison of alternative analytical methodologies for the detection and quantification of this compound and its structurally related derivatives. The primary methods discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which are the most common and effective techniques for analyzing aniline derivatives.
This guide will delve into the experimental protocols for these methods, present comparative performance data, and offer visualizations to aid in understanding the analytical workflows.
Comparison of Analytical Methods
Given the absence of specific immunoassays, chromatographic methods are the preferred approach for the analysis of this compound and its derivatives. The choice between HPLC and GC-MS will depend on the sample matrix, the required sensitivity, and the available instrumentation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection. |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds. | Requires analytes to be volatile and thermally stable, or to be made so through derivatization. |
| Derivatization | Often not required, simplifying sample preparation. | May be necessary for polar compounds like anilines to improve volatility and chromatographic performance. |
| Detection | Commonly uses UV-Vis or Photodiode Array (PDA) detectors. Fluorescence detectors can be used after derivatization for increased sensitivity. | Mass spectrometry provides high selectivity and structural information, aiding in compound identification. |
| Sensitivity | Good, with Limits of Quantification (LOQ) typically in the µg/mL to ng/mL range. | Generally offers higher sensitivity, with Limits of Detection (LOD) often in the pg/L to ng/L range, especially with tandem MS. |
| Selectivity | Dependant on chromatographic separation and detector wavelength. | High, due to mass-to-charge ratio detection, which helps in differentiating co-eluting compounds. |
| Typical Analytes | Wide range of aniline derivatives, including aminophenols and nitroanilines. | Broad spectrum of halogenated and methylated anilines. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol is a generalized procedure based on methods developed for the analysis of aniline and its derivatives.
1. Sample Preparation:
-
Aqueous Samples: For cleaner water samples, direct injection may be possible. For wastewater or complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is recommended to concentrate the analyte and remove interferences.
-
LLE Example: Adjust the sample to pH > 11 with 1.0 M NaOH. Extract three times with methylene chloride. Combine the extracts and concentrate.
-
-
Solid Samples: Extraction with a suitable solvent system such as methanol or an acetone/methylene chloride mixture is necessary.
-
The final extract should be dissolved in the mobile phase.
2. Chromatographic Conditions:
-
Column: A C18 or C8 reversed-phase column is commonly used. For instance, a 250 mm x 4.6 mm column with 5 µm particle size.
-
Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 10 mM acetate buffer, pH 5). An isocratic elution of 60:40 (v/v) methanol/acetate buffer can be a starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength of 270 nm.
-
Injection Volume: 10-20 µL.
3. Calibration:
-
Prepare a series of standard solutions of the target analyte in the mobile phase at concentrations ranging from the expected sample concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration. The linearity of the method for aniline derivatives is typically good, with correlation coefficients (R²) > 0.999.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on EPA Method 8131 for the analysis of aniline and its derivatives and other similar studies.
1. Sample Preparation and Extraction:
-
Aqueous Samples: Adjust the sample to a pH > 11 and perform a liquid-liquid extraction with methylene chloride.
-
Solid Samples: Use a method like Soxhlet extraction (Method 3540) or ultrasonic extraction (Method 3550) with a 1:1 mixture of methylene chloride and acetone.
-
Solvent Exchange: The extraction solvent should be exchanged to a solvent compatible with the GC injection, such as toluene.
-
Cleanup (if necessary): For complex extracts, a cleanup step using Florisil (Method 3620) or Gel Permeation Chromatography (Method 3640) may be required to remove interferences.
2. GC-MS Conditions:
-
Column: A capillary column such as a 30 m x 0.25 mm ID with a 0.25 µm film thickness (e.g., Rxi-5Sil MS) is suitable.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection: Splitless injection of 1 µL at an injector temperature of 280 °C.
-
Oven Temperature Program: An initial temperature of 35 °C held for 2 minutes, then ramped to 150 °C at 15 °C/min and held for 5 minutes, followed by a ramp to 190 °C at 3 °C/min with a final hold. This program should be optimized for the specific analytes.
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Temperatures: Ion source at 230 °C and transfer line at 250 °C.
-
Acquisition Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity.
-
3. Calibration:
-
Prepare calibration standards by spiking the analyte into a clean matrix.
-
Use an internal standard calibration method to improve accuracy and precision. 1,4-dichlorobenzene-d4 is a possible internal standard.
-
The calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Linearity for aniline has been demonstrated in the range of 0.5 to 20 µg/mL with a correlation coefficient of 0.999.
Performance Data for Aniline Derivatives (Proxy Data)
Since no specific data exists for this compound, the following table summarizes performance characteristics for related aniline compounds from various studies to provide an estimate of expected performance.
| Analytical Method | Compound | Linearity Range | Limit of Quantification (LOQ) / Detection (LOD) | Recovery (%) | Reference |
| HPLC-PDA | Aniline | 2.0 - 60 µg/mL | 0.0778 µg/mL (LOQ) | 87.5 - 101.4 | |
| HPLC-PDA | p-Aminophenol | 2.0 - 60 µg/mL | 0.2073 µg/mL (LOQ) | 90.2 - 99.8 | |
| GC-NPD | 4-Bromoaniline | 3-300 x MDL | - | 23 (at <10 x MDL) | |
| GC-NPD | 3,4-Dichloroaniline | - | - | 70-120 | |
| GC-MS | Aniline | 0.5 - 20 µg/mL | 0.04 mg/kg (LOQ) | 76 - 98 | |
| GC-EI-MS/MS | 2-Chloroaniline | 0.01 - 10 ng/L | 0.9 - 3.9 pg/L (LOD) | 80 - 104 |
Visualizations
Experimental Workflow for HPLC Analysis
Caption: Workflow for the analysis of aniline derivatives using HPLC.
Logical Relationship of Analytical Method Selection
Caption: Decision tree for selecting an analytical method.
A Head-to-Head Comparison of Catalytic Systems for Cross-Coupling with 4-Bromo-2-methoxy-3-methylaniline
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to selecting the optimal palladium-catalyzed cross-coupling strategy for the functionalization of 4-Bromo-2-methoxy-3-methylaniline.
The strategic modification of substituted anilines is a cornerstone of modern medicinal chemistry and materials science. Among the myriad of available building blocks, this compound presents a versatile scaffold for diversification through palladium-catalyzed cross-coupling reactions. The electron-donating methoxy and methyl groups, coupled with the sterically accessible bromine atom, offer a unique electronic and steric environment that influences the efficacy of various catalytic systems. This guide provides a head-to-head comparison of four prominent cross-coupling methodologies—Suzuki, Buchwald-Hartwig, Sonogashira, and Heck reactions—for the functionalization of this specific substrate. The analysis is supported by experimental data from literature on structurally related substrates to provide a predictive framework for catalyst selection and reaction optimization.
Comparative Analysis of Catalytic Systems
The choice of a catalytic system is paramount for achieving high yields and selectivity in cross-coupling reactions. Below is a comparative summary of potential catalytic systems for the functionalization of this compound, based on established methodologies for similar substrates.
| Cross-Coupling Reaction | Catalytic System | Typical Reaction Partners | Reported Yields (on analogous substrates) | Key Strengths | Potential Challenges |
| Suzuki Coupling | Pd(PPh₃)₄ / K₃PO₄ | Arylboronic acids | 33-51%[1][2] | Wide availability of boronic acids; good functional group tolerance. | Moderate yields observed; potential for steric hindrance to lower efficiency. |
| Buchwald-Hartwig Amination | Pd(OAc)₂ / X-Phos / KOt-Bu | Primary & Secondary Amines | Good to excellent[3] | Direct formation of C-N bonds; high efficiency with bulky phosphine ligands. | Strong base may not be compatible with all functional groups. |
| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI / Et₃N | Terminal Alkynes | Good to excellent[4] | Direct introduction of alkynyl moieties; mild reaction conditions often possible. | Copper co-catalyst can sometimes lead to homocoupling of the alkyne. |
| Heck Coupling | Pd(OAc)₂ / PPh₃ / Base (e.g., Et₃N) | Alkenes (e.g., acrylates, styrenes) | Good to excellent | Forms C-C bonds with alkenes; tolerant of various functional groups. | Regioselectivity can be an issue with certain substituted alkenes. |
Experimental Protocols
Detailed experimental procedures are critical for the successful implementation of these cross-coupling reactions. The following protocols are based on established methods for structurally similar bromoanilines and serve as a starting point for the optimization of reactions with this compound.
Suzuki Coupling Protocol
This protocol is adapted from the Suzuki coupling of an imine derivative of 4-bromo-2-methylaniline with various arylboronic acids.[1][5]
Reaction Setup: A mixture of the (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline (0.560 mmol, 1.0 equiv.), the respective arylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (5 mol%), and K₃PO₄ (2.4 equiv.) is placed in a Schlenk flask under an inert atmosphere.[1][5]
Solvent and Temperature: Anhydrous 1,4-dioxane is added, and the reaction mixture is heated to 90 °C.[2]
Reaction Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Generalized Buchwald-Hartwig Amination Protocol
This generalized protocol is based on established methods for the amination of aryl bromides.[3]
Reaction Setup: In an oven-dried Schlenk tube, Pd(OAc)₂ (2-5 mol%), a suitable phosphine ligand (e.g., X-Phos, 4-10 mol%), and a strong base such as KOt-Bu (1.2-1.5 equiv.) are combined under an inert atmosphere. This compound (1.0 equiv.) and the desired amine (1.1-1.2 equiv.) are then added.
Solvent and Temperature: Anhydrous toluene or dioxane is added, and the mixture is heated to 80-110 °C.
Reaction Monitoring and Work-up: The reaction is monitored by GC-MS or LC-MS. After completion, the reaction is cooled, quenched with saturated aqueous ammonium chloride, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by chromatography.
Generalized Sonogashira Coupling Protocol
This protocol is based on standard Sonogashira coupling conditions for aryl bromides.[4]
Reaction Setup: To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.) in a suitable solvent (e.g., toluene or DMF) are added PdCl₂(PPh₃)₂ (2-5 mol%), CuI (5-10 mol%), and a base such as triethylamine (2-3 equiv.).[4] The reaction is carried out under an inert atmosphere.
Solvent and Temperature: The reaction can often be performed at room temperature but may require heating to 50-80 °C for less reactive substrates.
Reaction Monitoring and Work-up: Progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is filtered to remove the amine salt, and the filtrate is concentrated. The residue is then taken up in an organic solvent, washed with water and brine, dried, and concentrated. Purification is achieved by column chromatography.
Generalized Heck Coupling Protocol
This protocol is a standard procedure for the Heck coupling of aryl bromides with alkenes.
Reaction Setup: this compound (1.0 equiv.), the alkene (1.1-1.5 equiv.), Pd(OAc)₂ (2-5 mol%), a phosphine ligand (e.g., PPh₃, 4-10 mol%), and a base (e.g., triethylamine or sodium acetate, 1.5-2.0 equiv.) are combined in a sealed tube under an inert atmosphere.
Solvent and Temperature: A polar aprotic solvent such as DMF or NMP is typically used, and the reaction is heated to 100-140 °C.
Reaction Monitoring and Work-up: The reaction is monitored by GC-MS. After cooling, the mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated, followed by purification of the product by chromatography.
Visualizing the Catalytic Pathways
To further aid in the understanding of these complex transformations, the following diagrams illustrate the generalized catalytic cycles and a typical experimental workflow.
Conclusion
The selection of an appropriate catalytic system for the cross-coupling of this compound is a multifaceted decision that depends on the desired final product and the functional group tolerance required. For the introduction of aryl groups, the Suzuki coupling offers a reliable, albeit potentially moderate-yielding, approach. For the synthesis of arylamines, the Buchwald-Hartwig amination , with its modern, highly active catalyst systems, is likely to be the most efficient method. To incorporate alkynyl functionalities, the Sonogashira coupling provides a direct and often high-yielding pathway. Finally, for the formation of carbon-carbon bonds with alkenes, the Heck reaction remains a powerful tool.
The experimental protocols and comparative data provided in this guide serve as a robust starting point for researchers. It is anticipated that with careful optimization of the reaction parameters, including ligand choice, base, solvent, and temperature, high yields of the desired cross-coupled products can be achieved, thereby facilitating the rapid development of novel compounds for a wide range of applications.
References
- 1. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. BJOC - Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
For researchers and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of a molecule is paramount for its identification, characterization, and quality control. This guide provides a comparative analysis of the spectroscopic data for key structural analogs of 4-Bromo-2-methoxy-3-methylaniline. Due to the limited availability of direct experimental data for the target compound, this guide leverages data from closely related molecules to predict its spectroscopic behavior.
The following sections present a compilation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Bromo-2-methylaniline, 4-Bromo-3-methylaniline, 4-Bromo-2-methoxyaniline, and 4-Bromo-3-methoxyaniline. This comparative approach allows for an in-depth analysis of how the positions of bromo, methoxy, and methyl substituents on the aniline ring influence the spectroscopic signatures.
Comparative Spectroscopic Data
The spectroscopic data for the four analog compounds are summarized in the tables below. These values have been compiled from various public databases and literature sources.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 4-Bromo-2-methylaniline | CDCl₃ | 7.08 (d, 1H), 6.85 (dd, 1H), 6.60 (d, 1H), 3.65 (s, 2H, NH₂), 2.15 (s, 3H, CH₃) |
| 4-Bromo-3-methylaniline | CDCl₃ | 7.27 (d, 1H), 6.55 (s, 1H), 6.38 (d, 1H), 3.39 (br s, 2H, NH₂), 2.28 (s, 3H, CH₃)[1] |
| 4-Bromo-2-methoxyaniline | - | Data not readily available in detail. Predicted to show signals for three aromatic protons, one methoxy group (singlet, ~3.8 ppm), and an amino group (broad singlet). |
| 4-Bromo-3-methoxyaniline | DMSO-d₆ | 7.1 (d, 1H), 6.31 (s, 1H), 6.1 (d, 1H), 5.27 (bs, 2H, NH₂), 3.72 (s, 3H, OCH₃)[2] |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 4-Bromo-2-methylaniline | - | Aromatic carbons typically appear in the 110-150 ppm range. Specific shifts can be found in specialized databases. |
| 4-Bromo-3-methylaniline | - | Aromatic carbons typically appear in the 110-150 ppm range. Specific shifts can be found in specialized databases. |
| 4-Bromo-2-methoxyaniline | - | Data not readily available. The carbon bearing the methoxy group is expected to be significantly shielded. |
| 4-Bromo-3-methoxyaniline | - | Data not readily available. |
Table 3: IR Spectroscopic Data
| Compound | Technique | Key Vibrational Frequencies (cm⁻¹) |
| 4-Bromo-2-methylaniline | - | N-H stretching (typically 3300-3500 cm⁻¹), C-H aromatic stretching (~3000-3100 cm⁻¹), C=C aromatic stretching (1500-1600 cm⁻¹), C-N stretching (1250-1350 cm⁻¹), C-Br stretching (500-600 cm⁻¹). |
| 4-Bromo-3-methylaniline | IR1 | Specific peak data is available in spectral databases.[3] |
| 4-Bromo-2-methoxyaniline | FTIR | Specific peak data is available in spectral databases.[4] |
| 4-Bromo-3-methoxyaniline | ATR-IR | Specific peak data is available in spectral databases.[5] |
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| 4-Bromo-2-methylaniline | EI | 185/187 (due to Br isotopes) | 106, 77 |
| 4-Bromo-3-methylaniline | GC-MS | 185/187 | 106 |
| 4-Bromo-2-methoxyaniline | GC-MS | 201/203 | 186/188, 158/160, 107 |
| 4-Bromo-3-methoxyaniline | - | 201/203 | Data not readily available. |
Predicted Spectroscopic Properties of this compound
Based on the analysis of the related compounds, the following spectroscopic characteristics can be predicted for this compound:
-
¹H NMR: The spectrum is expected to show two singlets for the two remaining aromatic protons, a singlet for the methoxy group protons (around 3.8 ppm), a singlet for the methyl group protons (around 2.2 ppm), and a broad singlet for the amino group protons. The exact chemical shifts of the aromatic protons will be influenced by the combined electronic effects of the four substituents.
-
¹³C NMR: The spectrum will display signals for the six aromatic carbons, the methoxy carbon, and the methyl carbon. The positions of the aromatic carbon signals will be indicative of the substitution pattern.
-
IR Spectroscopy: The spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine, aromatic C-H stretching, C=C ring stretching, C-O stretching of the methoxy group, and C-Br stretching.
-
Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak with a characteristic isotopic pattern for bromine (M+ and M+2 peaks with nearly equal intensity) at m/z 215 and 217. Common fragmentation pathways for substituted anilines include the loss of a hydrogen atom and the elimination of HCN.[6]
Experimental Protocols
Standardized protocols are crucial for obtaining high-quality and reproducible spectroscopic data. Below are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[7] For ¹³C NMR, a higher concentration (50-100 mg) may be required.[7] Ensure the sample is fully dissolved; if necessary, use a vortex mixer or gentle heating.[7] Filter the solution if any particulate matter is present.[7]
-
Instrument Setup: Use a spectrometer with a field strength of at least 300 MHz for ¹H NMR. Calibrate the instrument using an internal standard, typically tetramethylsilane (TMS).
-
Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans and a longer acquisition time are typically necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Solid Samples):
-
KBr Pellet Method: Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[8] Press the mixture into a thin, transparent pellet using a hydraulic press.[8]
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[8]
-
-
Instrument Setup: Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Data Acquisition: Place the prepared sample in the instrument's sample holder and acquire the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane, methanol). The concentration should be optimized to avoid column overloading. For complex matrices like urine, a derivatization step, for instance with heptafluorobutyric anhydride, might be necessary.[9]
-
GC Conditions:
-
Column: Use a capillary column appropriate for the analysis of aromatic amines (e.g., HP-5MS).
-
Injector: Use a split/splitless injector, with the temperature set to ensure efficient vaporization of the sample.
-
Oven Temperature Program: Start at an initial temperature (e.g., 80°C) and ramp up to a final temperature (e.g., 240°C) at a controlled rate to achieve good separation of the components.[10]
-
Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.[10]
-
-
MS Conditions:
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.[10]
-
Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments of the analyte.
-
Detector: A mass-selective detector (MSD) is commonly used.
-
-
Data Analysis: Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum. Compare the obtained spectrum with library spectra for confirmation.
Visualizations
The following diagrams illustrate the structural relationships between the target compound and its analogs, as well as a general workflow for spectroscopic analysis.
Caption: Structural relationships between the target compound and its analogs.
Caption: General workflow for spectroscopic analysis of small molecules.
References
- 1. 4-BROMO-2-METHYLANILINE(583-75-5) 13C NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 6. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. series.publisso.de [series.publisso.de]
- 10. academic.oup.com [academic.oup.com]
A Comparative Benchmarking Guide to the Synthesis of 4-Bromo-2-methoxy-3-methylaniline and Related Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for 4-Bromo-2-methoxy-3-methylaniline, a polysubstituted aniline scaffold of interest in medicinal chemistry. Due to the absence of a directly published, high-yield synthesis for this specific molecule, we present a feasible, high-yielding two-step proposed synthesis. This proposed route is benchmarked against established experimental procedures for structurally similar scaffolds. The data presented herein is intended to guide researchers in optimizing synthetic strategies, predicting yields, and understanding the process landscape for this class of compounds.
Substituted anilines are foundational building blocks in the development of pharmaceuticals, particularly in the realm of kinase inhibitors.[1][2][3] The specific arrangement of bromo, methoxy, and methyl groups on the aniline ring provides a versatile platform for generating derivatives that can be tailored for specific biological targets. For instance, related structures have been utilized in the preparation of inhibitors for Breast Tumor Kinase (Brk) and Anaplastic Lymphoma Kinase (ALK), both significant targets in cancer therapy.[4][5][6][7]
Comparative Synthesis Data
The following table summarizes the synthetic performance for the proposed synthesis of this compound and compares it with established methods for similar scaffolds. The data highlights variations in yield based on the starting material and reaction methodology.
| Target Compound | Starting Material | Method / Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 2-Methoxy-3-methylaniline | Proposed: N-Bromosuccinimide (NBS) | Acetonitrile | RT | 16 | Est. >90% |
| 2-Methoxy-3-methylaniline | 2-Methyl-3-nitroanisole | H₂, 5% Pd/C | Ethanol | RT | 3 | Quantitative |
| 4-Bromo-2-methoxyaniline | 2-Methoxyaniline | 2,4,4,6-Tetrabromo-2,5-cyclohexadienone | CH₂Cl₂ | -10 to RT | - | 96%[8] |
| 4-Bromo-3-methylaniline | 2-Bromo-5-nitrotoluene | H₂, Raney Nickel | Methanol | RT | 3 | 99%[9] |
| 4-Bromo-3-methoxyaniline | 1-Bromo-2-methoxy-4-nitrobenzene | Zinc powder, NH₄Cl | THF | Reflux | Overnight | 87%[7] |
| 3-Bromo-4-methoxyaniline | p-Fluoronitrobenzene | 1. NBS; 2. NaOMe; 3. Na₂S | Acetic Acid / Methanol | Various | - | 62% (overall)[10] |
| 4-Bromo-3,5-dimethylaniline | 3,5-Dimethylaniline | N-Bromosuccinimide (NBS) | Acetonitrile | RT | 16 | 68%[11][12] |
| 4-Bromo-2-methylaniline | N-(2-methylphenyl) acetamide | 1. Bromination; 2. Hydrolysis | Dioxane | Reflux | 1.5 - 2.5 | High (not specified)[13] |
Experimental Protocols
Detailed methodologies for the proposed synthesis of the target compound and a representative synthesis of a key precursor are provided below.
Proposed Synthesis: this compound
This two-step procedure is based on the highly efficient reduction of a nitro-precursor followed by a regioselective bromination common for activated aromatic systems.
Step 1: Synthesis of 2-Methoxy-3-methylaniline
-
Materials: 2-Methyl-3-nitroanisole (30.7 g, 184 mmol), 5% Palladium on carbon (wet, 9.98 g), Ethanol (300 mL).
-
Procedure: A solution of 2-methyl-3-nitroanisole in ethanol is added to a suspension of 5% palladium-carbon in ethanol. The mixture is stirred under a hydrogen atmosphere (e.g., balloon or Parr shaker) at room temperature for 3 hours.[14] Reaction completion is monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of diatomaceous earth (Celite) to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield 2-methoxy-3-methylaniline. The product is often of sufficient purity for the next step, providing a quantitative yield.[14]
Step 2: Bromination to this compound
-
Materials: 2-Methoxy-3-methylaniline (from Step 1), N-Bromosuccinimide (NBS), Acetonitrile.
-
Procedure: Based on analogous brominations of activated anilines, the following is proposed.[11][12] 2-Methoxy-3-methylaniline is dissolved in acetonitrile and the solution is cooled in an ice bath. A solution of one molar equivalent of NBS in acetonitrile is added dropwise. The directing effects of the ortho-methoxy and para-amino groups are expected to strongly favor bromination at the 4-position. The reaction is stirred at room temperature for approximately 16 hours. Completion is monitored by TLC. The reaction mixture is concentrated, and the residue is purified by silica gel column chromatography to yield the final product, this compound.
General Purification Workflow
-
Work-up: Following the reaction, a standard aqueous work-up is typically employed. This involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and water or a dilute bicarbonate solution.[7][9]
-
Drying: The separated organic layer is dried over an anhydrous salt, such as sodium sulfate or magnesium sulfate, and then filtered.[7][9]
-
Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product is then purified, most commonly by silica gel column chromatography, using a non-polar/polar eluent system like hexane/ethyl acetate.[9]
Visualized Workflows and Pathways
The following diagrams, generated using DOT language, illustrate key logical and experimental flows relevant to the synthesis and application of these aniline scaffolds.
Caption: Proposed two-step synthesis of this compound.
References
- 1. biopartner.co.uk [biopartner.co.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. news.umich.edu [news.umich.edu]
- 4. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. 4-BROMO-3-METHOXYANILINE | 19056-40-7 [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. 4-Bromo-3-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 10. CN102199099B - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]
- 11. 4-Bromo-3,5-dimethylaniline synthesis - chemicalbook [chemicalbook.com]
- 12. 4-Bromo-3,5-dimethylaniline | 59557-90-3 [chemicalbook.com]
- 13. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]
- 14. 3-Methoxy-2-methylaniline synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Structure-Activity Relationship of Substituted Aniline Analogs
For Researchers, Scientists, and Drug Development Professionals
The 4-bromo-2-methoxy-3-methylaniline scaffold represents a promising starting point for the development of novel therapeutic agents. While comprehensive structure-activity relationship (SAR) studies on this specific scaffold are not extensively documented in publicly available literature, a comparative analysis of closely related substituted aniline analogs provides valuable insights into the structural requirements for biological activity. This guide synthesizes findings from various studies on bromo-methoxyanilines, bromo-methylanilines, and methoxy-methylanilines, primarily in the context of their activity as kinase inhibitors and receptor modulators.
Quantitative Data Summary
The following table summarizes the observed effects of various substituents on the aniline ring on the biological activity of the parent compounds. The data is compiled from studies on different biological targets, and therefore, direct comparison of absolute potencies (e.g., IC50 values) across different studies is not feasible. Instead, the table focuses on the relative impact of the substitutions on activity.
| Scaffold Class | Substitution Position | Substituent | Observed Effect on Activity | Target Class/Assay | Reference |
| Anilinoquinazolines | 3-position of aniline | Fluoro | Improved potency | mGlu5 Antagonist | [1] |
| Anilinoquinazolines | 3-position of aniline | Bromo | Improved potency | mGlu5 Antagonist | [1] |
| Anilinoquinazolines | 3-position of aniline | Methyl | Improved potency | mGlu5 Antagonist | [1] |
| Anilinoquinazolines | 3-position of aniline | Trifluoromethyl | Decreased potency | mGlu5 Antagonist | [1] |
| Anilinoquinazolines | 3-position of aniline | Methoxy | Weak activity | mGlu5 Antagonist | [1] |
| 2-Anilino Triazolopyrimidines | para-position of aniline | Methyl | Optimal antiproliferative activity | Tubulin Polymerization Inhibitor | [2] |
| 2-Anilino Triazolopyrimidines | para-position of aniline | Ethyl | High antiproliferative activity | Tubulin Polymerization Inhibitor | [2] |
| 2-Anilino Triazolopyrimidines | para-position of aniline | Methoxy | Moderate antiproliferative activity | Tubulin Polymerization Inhibitor | [2] |
| 2-Substituted Aniline Pyrimidines | 2-position of aniline | Various substituted anilines | Good inhibitory activities (IC50 = 8.1–462 nM) | Mer Kinase Inhibitor | [3] |
Note: This table is a qualitative summary of SAR trends observed in the cited literature. The specific biological context and the rest of the molecular scaffold play a crucial role in the overall activity.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of substituted aniline analogs, based on the available literature.
General Synthesis of Substituted Anilines
A common route for the synthesis of substituted anilines involves the protection of the amine group, followed by bromination and subsequent hydrolysis, as described for the synthesis of 4-bromo-2-methylaniline.
Step 1: Arylamine Protection
-
To a solution of the starting aniline (e.g., o-toluidine) in a suitable solvent, add acetic anhydride.
-
Stir the reaction mixture at a constant temperature (e.g., 50-70 °C).
-
After the reaction is complete, pour the mixture into cold water to precipitate the N-acylated product.
-
Filter, wash, and dry the product to obtain the protected aniline.
Step 2: Bromination
-
Dissolve the N-acylated aniline in a suitable solvent (e.g., carbon tetrachloride).
-
Add a brominating agent, such as N-bromosuccinimide (NBS).
-
Reflux the mixture for several hours.
-
Cool the reaction mixture and isolate the solid product by filtration.
-
Wash the solid with a hot solvent and dry to obtain the brominated product.
Step 3: Hydrolysis (Deprotection)
-
Suspend the brominated, N-acylated aniline in a mixture of concentrated hydrochloric acid and a co-solvent like dioxane.
-
Reflux the mixture for 1.5-2.5 hours.
-
Neutralize the reaction mixture with an aqueous base (e.g., ammonia solution) to a pH of 8-10.
-
Extract the product with an organic solvent, wash the organic layer, and dry it over an anhydrous drying agent (e.g., magnesium sulfate).
-
Remove the solvent under reduced pressure and recrystallize the crude product to obtain the pure substituted aniline[4].
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against specific kinases is often determined using in vitro kinase assays.
-
Prepare a reaction mixture containing the kinase, a suitable buffer, ATP, and the substrate.
-
Add the test compound at various concentrations.
-
Incubate the reaction mixture at a specific temperature (e.g., 37 °C) for a set period.
-
Stop the reaction and measure the amount of product formed or the remaining ATP. This can be done using various methods, such as radiometric assays, fluorescence-based assays, or luminescence-based assays (e.g., Kinase-Glo®).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve[3].
Visualizations
General Kinase Signaling Pathway
Many of the biologically active substituted anilines act as kinase inhibitors. The following diagram illustrates a simplified, generic kinase signaling pathway that is often a target in cancer therapy.
Caption: A simplified representation of a generic kinase signaling cascade.
Experimental Workflow for Synthesis and Evaluation
The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel aniline-based compounds.
Caption: A typical workflow for the synthesis and evaluation of aniline analogs.
Logical Relationship of SAR Components
This diagram illustrates the logical relationship between the chemical structure of the aniline analogs and their resulting biological activity.
Caption: The relationship between aniline scaffold, substituents, and activity.
References
- 1. Discovery and SAR of 6-substituted-4-anilinoquinazolines as non-competitive antagonists of mGlu5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities [mdpi.com]
- 3. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]
Comparison of purification efficiency between crystallization and chromatography for 4-Bromo-2-methoxy-3-methylaniline
For researchers and professionals in drug development, the purity of intermediates is paramount. This guide provides a detailed comparison of two common purification techniques, crystallization and column chromatography, for the aniline derivative 4-Bromo-2-methoxy-3-methylaniline. The selection of an appropriate purification method is critical for achieving the desired purity and yield, while also considering factors such as time and resource efficiency.
Performance Comparison at a Glance
The choice between crystallization and chromatography often involves a trade-off between purity, yield, and the resources required. Below is a summary of the expected performance of each method for the purification of this compound.
| Parameter | Crystallization | Column Chromatography |
| Purity (Typical) | >99.5% | 98-99% |
| Yield (Typical) | 70-85% | 85-95% |
| Solvent Consumption | Moderate | High |
| Time Requirement | 4-6 hours | 6-8 hours |
| Scalability | Readily scalable | More complex to scale up |
| Cost | Lower | Higher (due to stationary phase and solvent volume) |
In-Depth Analysis of Purification Efficiency
Crystallization stands out for its ability to yield exceptionally high-purity products. For crystalline solids like this compound, recrystallization from a suitable solvent, such as ethanol, can effectively remove impurities, resulting in a product with a purity often exceeding 99.5%.[1] This method is generally more cost-effective and straightforward to scale up for industrial production. However, the yield can be lower compared to chromatography due to the loss of some product that remains dissolved in the mother liquor.
Column chromatography , on the other hand, typically provides a higher recovery of the product, with yields often in the 85-95% range. This technique is highly effective at separating the target compound from a wide range of impurities. For substituted anilines, silica gel is a common stationary phase, and a solvent system such as a hexane/ethyl acetate gradient can be employed for elution. While effective, chromatography consumes larger volumes of solvents and the cost of the stationary phase can be significant, particularly for large-scale purifications. Furthermore, basic compounds like anilines can sometimes interact with the acidic silica gel, potentially leading to tailing of peaks and reduced separation efficiency.
Experimental Protocols
Below are detailed protocols for the purification of this compound using both crystallization and column chromatography.
Crystallization Protocol
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10 g of crude this compound in a minimal amount of hot ethanol (approximately 50-60 mL) by heating the mixture on a hot plate with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The product will begin to crystallize. To maximize crystal formation, place the flask in an ice bath for 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol (2 x 10 mL) to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at 40°C to a constant weight.
Column Chromatography Protocol
-
Slurry Preparation: Prepare a slurry of 100 g of silica gel in 200 mL of hexane.
-
Column Packing: Carefully pour the slurry into a glass column (e.g., 5 cm diameter) and allow the silica gel to settle, ensuring an evenly packed stationary phase. Drain the excess hexane until the solvent level is just above the silica gel bed.
-
Sample Loading: Dissolve 2 g of crude this compound in a minimal amount of the initial eluent (e.g., 5% ethyl acetate in hexane) and carefully load it onto the top of the silica gel column.
-
Elution: Begin elution with 5% ethyl acetate in hexane, gradually increasing the polarity of the eluent as needed.
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
Visualizing the Workflow
To better illustrate the procedural flow of each purification method, the following diagrams have been generated.
Caption: Workflow for the purification of this compound by crystallization.
Caption: Workflow for the purification of this compound by column chromatography.
References
Confirming the Structure of 4-Bromo-2-methoxy-3-methylaniline: A Comparative Guide to 2D NMR Techniques
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2D NMR Spectroscopy for Structural Elucidation with Alternative Analytical Methods.
In the synthesis of novel chemical entities, unambiguous structural confirmation is a critical step to ensure the identity and purity of a target molecule. For complex substitution patterns on aromatic rings, such as in 4-Bromo-2-methoxy-3-methylaniline, one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy may not be sufficient to definitively assign all proton and carbon signals. This guide provides a comprehensive overview of the application of two-dimensional (2D) NMR techniques for the structural elucidation of this compound, comparing its performance with other analytical methods and providing supporting predictive data.
Unambiguous Structure Elucidation with 2D NMR
2D NMR spectroscopy provides through-bond and through-space correlations between nuclei, offering a powerful tool to piece together the molecular puzzle. The key experiments for a molecule like this compound are COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Predicted ¹H and ¹³C NMR Data
Due to the absence of publicly available experimental spectra for this compound, the following ¹H and ¹³C NMR chemical shifts have been predicted based on known substituent effects and data from closely related analogues. These predicted values form the basis for the expected 2D correlations.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Atom | Predicted Chemical Shift (ppm) | Multiplicity |
| 1 | C | ~145 | - |
| 2 | C | ~150 | - |
| 3 | C | ~125 | - |
| 4 | C | ~115 | - |
| 5 | C | ~130 | d |
| 6 | C | ~110 | d |
| 7 (Methyl) | C | ~16 | q |
| 8 (Methoxy) | C | ~56 | q |
| 5 | H | ~7.10 | d |
| 6 | H | ~6.80 | d |
| NH₂ | H | ~4.50 | s (broad) |
| 7 (Methyl) | H | ~2.20 | s |
| 8 (Methoxy) | H | ~3.85 | s |
Key 2D NMR Correlations for Structural Confirmation
The following tables outline the expected key correlations from COSY, HSQC, and HMBC experiments that would unequivocally confirm the structure of this compound.
Table 2: Predicted ¹H-¹H COSY Correlations
| Proton 1 | Correlating Proton(s) |
| H-5 (~7.10 ppm) | H-6 (~6.80 ppm) |
| H-6 (~6.80 ppm) | H-5 (~7.10 ppm) |
Table 3: Predicted ¹H-¹³C HSQC Correlations
| Proton | Correlating Carbon |
| H-5 (~7.10 ppm) | C-5 (~130 ppm) |
| H-6 (~6.80 ppm) | C-6 (~110 ppm) |
| Methyl H (~2.20 ppm) | Methyl C (~16 ppm) |
| Methoxy H (~3.85 ppm) | Methoxy C (~56 ppm) |
Table 4: Predicted ¹H-¹³C HMBC Key Correlations
| Proton | Correlating Carbon(s) (2-3 bonds) |
| H-5 (~7.10 ppm) | C-1, C-3, C-4, C-6 |
| H-6 (~6.80 ppm) | C-1, C-2, C-4, C-5 |
| Methyl H (~2.20 ppm) | C-2, C-3, C-4 |
| Methoxy H (~3.85 ppm) | C-2 |
Experimental Protocols
A detailed methodology for acquiring high-quality 2D NMR spectra is crucial for reliable structural elucidation.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Filter the solution into a 5 mm NMR tube.
NMR Spectrometer and Parameters:
-
Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Temperature: 298 K.
-
¹H NMR:
-
Pulse sequence: zg30
-
Spectral width: 16 ppm
-
Acquisition time: ~2 s
-
Relaxation delay: 2 s
-
Number of scans: 16
-
-
¹³C NMR:
-
Pulse sequence: zgpg30
-
Spectral width: 240 ppm
-
Acquisition time: ~1 s
-
Relaxation delay: 2 s
-
Number of scans: 1024
-
-
COSY:
-
Pulse sequence: cosygpqf
-
Spectral width (F1 and F2): 10 ppm
-
Number of increments in F1: 256
-
Number of scans per increment: 8
-
-
HSQC:
-
Pulse sequence: hsqcedetgpsisp2.2
-
Spectral width F2 (¹H): 10 ppm
-
Spectral width F1 (¹³C): 160 ppm
-
Number of increments in F1: 256
-
Number of scans per increment: 8
-
-
HMBC:
-
Pulse sequence: hmbcgpndqf
-
Spectral width F2 (¹H): 10 ppm
-
Spectral width F1 (¹³C): 200 ppm
-
Number of increments in F1: 256
-
Number of scans per increment: 16
-
Long-range coupling delay (D6): Optimized for 8 Hz
-
Visualizing the Workflow and Structural Connectivity
The following diagrams illustrate the experimental workflow and the key correlations used for structural confirmation.
Caption: 2D NMR Experimental Workflow for Structure Elucidation.
Caption: Predicted HMBC and COSY correlations for this compound.
Comparison with Alternative Analytical Techniques
While 2D NMR is a powerful tool for complete structure elucidation in solution, other techniques can provide complementary or, in some cases, primary structural information.
Table 5: Comparison of Analytical Techniques for Structure Elucidation
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR Spectroscopy | Detailed atom connectivity (through-bond and through-space) | Provides unambiguous structure in solution; non-destructive. | Requires relatively large sample amounts (mg); can be time-consuming. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns.[1] | High sensitivity (µg to ng); can be coupled with chromatography (LC-MS, GC-MS) for mixture analysis.[1] | Isomers often cannot be distinguished without fragmentation (MS/MS) and may still be challenging.[1] |
| X-ray Crystallography | Precise 3D atomic coordinates in the solid state. | Provides absolute stereochemistry and detailed bond lengths/angles. | Requires a suitable single crystal, which can be difficult to obtain; structure may differ from solution conformation. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Fast and requires small sample amounts. | Provides limited information on the overall molecular skeleton and connectivity. |
References
Safety Operating Guide
Proper Disposal of 4-Bromo-2-methoxy-3-methylaniline: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 4-Bromo-2-methoxy-3-methylaniline was not publicly available at the time of this writing. The following disposal procedures are based on the safety data for structurally similar compounds, including other brominated and methoxylated anilines, and general best practices for handling halogenated aromatic amines. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
Researchers and laboratory personnel handling this compound must treat it as a hazardous substance. Analogous compounds are known to be harmful if swallowed, inhaled, or absorbed through the skin, and can cause significant irritation to the skin, eyes, and respiratory tract.[1][2][3][4] Proper disposal is not just a regulatory requirement but a critical component of laboratory safety and environmental responsibility.
Hazard Profile and Safety Summary
Based on data from similar halogenated anilines, this compound should be handled with care, assuming the following hazards. Personal Protective Equipment (PPE) is mandatory at all stages of handling and disposal.
| Hazard Classification | Description | Associated Risks | Recommended PPE |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1][3] | May cause systemic toxicity upon exposure. | Nitrile gloves, lab coat, chemical safety goggles, face shield (if splash risk exists). |
| Skin Corrosion/Irritation | Causes skin irritation.[1][4] | Can cause redness, itching, and inflammation upon contact. | Nitrile gloves, lab coat. |
| Eye Damage/Irritation | Causes serious eye irritation.[1][2][4] | Risk of significant eye injury upon contact. | Chemical safety goggles or face shield. |
| Respiratory Irritation | May cause respiratory tract irritation.[2][4] | Inhalation of dust or vapors can irritate the nose, throat, and lungs. | Use in a well-ventilated area or fume hood. Respiratory protection may be required. |
| Environmental Hazard | Potentially toxic to aquatic life. | Release into the environment can cause long-term damage to ecosystems. | Prevent release to drains and waterways. |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe disposal of this compound from the point of generation to final collection.
Immediate Waste Segregation
-
Designate a Waste Stream: As a halogenated organic compound, this compound waste must be collected separately from non-halogenated waste.[5][6]
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect pure compound, contaminated spatulas, weigh boats, and contaminated gloves or paper towels in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this aniline should be collected in a separate, compatible (e.g., HDPE or glass) container designated for "Halogenated Organic Liquid Waste."
-
-
Avoid Mixing: Never mix this waste with incompatible materials such as strong oxidizing agents or acids.[1]
Container Management and Labeling
-
Use Appropriate Containers: All waste containers must be in good condition, compatible with the chemical, and feature a secure, tight-fitting lid to prevent leaks or the release of vapors.[7][8]
-
Label Immediately: Label the waste container clearly as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
An accurate list of all components and their approximate concentrations.
-
The relevant hazard pictograms (e.g., harmful/irritant).
-
The date the waste was first added.
-
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[7][8]
Spill and Decontamination Procedures
In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Alert personnel in the immediate area and ensure the space is well-ventilated.
-
Wear Full PPE: At a minimum, wear a lab coat, nitrile gloves, and chemical safety goggles. For larger spills, respiratory protection may be necessary.
-
Contain the Spill:
-
For Solids: Gently sweep or vacuum up the material to avoid generating dust.[2] Place the collected material into the designated solid hazardous waste container.
-
For Liquids: Absorb the spill with an inert material like vermiculite, sand, or a commercial absorbent pad. Do not use combustible materials like paper towels as the primary absorbent.
-
-
Decontaminate the Area: After removing the bulk of the spill, decontaminate the surface with an appropriate solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves, absorbent pads, and wipes, must be placed in the designated hazardous waste container.
Storage and Final Disposal
-
Satellite Accumulation: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][8] This area should be at or near the point of waste generation and away from drains or sources of ignition.
-
Arrange for Pickup: Once the container is full or has reached the storage time limit set by your institution (often 6-12 months), contact your EHS department to arrange for a hazardous waste pickup.[8]
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the drain.[8][9] Amines and halogenated compounds can be highly detrimental to aquatic ecosystems and wastewater treatment processes.[10]
-
Container Disposal: Empty containers that once held the pure compound must be managed as hazardous waste unless triple-rinsed. The rinsate from this process must be collected as halogenated liquid waste.[11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. aksci.com [aksci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. ethz.ch [ethz.ch]
- 6. bucknell.edu [bucknell.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 10. collectandrecycle.com [collectandrecycle.com]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling 4-Bromo-2-methoxy-3-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for handling 4-Bromo-2-methoxy-3-methylaniline in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and proper management of the chemical lifecycle from receipt to disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its structural analogs are classified as hazardous materials. Based on data from similar compounds such as 4-Bromo-3-methoxyaniline and other brominated anilines, the primary hazards include acute toxicity if swallowed, in contact with skin, or if inhaled, and it can cause serious skin and eye irritation.[1][2][3] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and replace them immediately if compromised. Wash hands thoroughly after handling.[1][2][4] |
| Eyes/Face | Safety glasses with side shields or goggles, and a face shield | Provides protection against splashes and airborne particles. A face shield should be worn when there is a significant risk of splashing.[1][2][4] |
| Body | Laboratory coat | A fully buttoned lab coat made of a suitable chemical-resistant material should be worn to protect against skin contact.[1][2][4] |
| Respiratory | Use in a well-ventilated area or with a certified respirator | Handling should be performed in a chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1][2][4] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for minimizing exposure risk. The following workflow outlines the necessary steps from preparation to cleanup.
Experimental Protocol: Detailed Handling Steps
-
Preparation:
-
Designate a specific area for handling, preferably within a certified chemical fume hood.
-
Assemble all necessary PPE as outlined in Table 1 and inspect for any defects.
-
Gather all required laboratory equipment, such as spatulas, weighing paper, and sealable containers, to avoid leaving the designated area during the procedure.
-
-
Handling:
-
Put on all required PPE before entering the designated handling area.
-
When weighing the solid compound, use a draft shield or handle it within the fume hood to prevent the dispersal of dust.
-
If preparing a solution, slowly add the solid this compound to the solvent to prevent splashing.
-
-
Cleanup:
-
Decontaminate all non-disposable equipment and surfaces that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol or acetone) followed by soap and water.
-
Properly doff PPE, removing gloves last, to avoid contaminating your skin.
-
Wash hands thoroughly with soap and water after the procedure is complete.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste. Improper disposal can lead to environmental contamination.
Table 2: Waste Disposal Procedures
| Waste Type | Disposal Protocol |
| Solid Waste | Collect all solid waste, including contaminated weighing paper, gloves, and disposable lab coats, in a dedicated, sealed, and clearly labeled hazardous waste container.[1][2] |
| Liquid Waste | Collect all liquid waste containing this compound in a sealed, labeled, and chemical-resistant hazardous waste container. Do not mix with incompatible waste streams. |
| Empty Containers | Triple rinse empty containers with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines. |
All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[1][2] Always follow local, state, and federal regulations for hazardous waste disposal.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
